Chlorine thiocyanate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
chloro thiocyanate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CClNS/c2-4-1-3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRIINKYBVSMNJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)SCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CClNS | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50208291 | |
| Record name | Chlorine thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50208291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
93.54 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5961-98-8 | |
| Record name | Chlorine thiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005961988 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlorine thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50208291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Fundamental Chemical Properties of Chlorine Thiocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorine thiocyanate (ClSCN), also known as thiocyanogen chloride, is a reactive and unstable pseudohalogen compound of significant interest in synthetic chemistry. Its electrophilic nature allows for the introduction of the thiocyanate group into a variety of organic molecules, making it a valuable reagent in the synthesis of pharmaceuticals and other specialty chemicals. This technical guide provides a comprehensive overview of the core fundamental chemical properties of this compound, including its synthesis, structure, reactivity, and spectroscopic characteristics. The information is presented to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.
Synthesis and Handling
This compound is typically generated in situ for immediate use due to its inherent instability. The most common method for its preparation involves the reaction of a suspension of lead(II) thiocyanate with a solution of chlorine in an inert solvent, such as glacial acetic acid.[1]
Experimental Protocol: In Situ Generation and Reaction with Cyclohexene
The following protocol details the in situ generation of this compound and its subsequent reaction with cyclohexene, a common substrate for electrophilic addition.
Materials:
-
Lead(II) thiocyanate (Pb(SCN)₂)
-
Chlorine (Cl₂) solution in glacial acetic acid
-
Cyclohexene
-
Glacial acetic acid
-
2,6-di-tert-butyl-p-cresol (radical inhibitor)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (reaction flask, dropping funnel, condenser)
-
Magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Preparation of the this compound Reagent: In a flask equipped with a magnetic stirrer and under an inert atmosphere, suspend lead(II) thiocyanate in glacial acetic acid. To this suspension, add a solution of chlorine in glacial acetic acid dropwise with stirring. The reaction is typically carried out at room temperature. The formation of the golden-yellow solution of this compound will be observed.[1][2] For reactions sensitive to radical pathways, a radical inhibitor such as 2,6-di-tert-butyl-p-cresol can be added to the reaction mixture.[1]
-
Reaction with Cyclohexene: To the freshly prepared solution of this compound, add a solution of cyclohexene in glacial acetic acid dropwise at a controlled temperature (typically 25°C).[1]
-
Work-up: After the reaction is complete (monitored by a suitable method such as TLC or GC), the reaction mixture is filtered to remove lead(II) chloride. The filtrate is then poured into a large volume of cold water and extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product, a mixture of α-chloro-β-thiocyanates and α-acetoxy-β-thiocyanates, can be purified by column chromatography on silica gel.
The experimental workflow for the synthesis and reaction of this compound is depicted in the following diagram:
Molecular Structure and Bonding
Due to its instability, detailed structural parameters for isolated this compound are scarce. However, data from related, more stable compounds such as chloromethyl thiocyanate (CH₂ClSCN) can provide valuable insights into its expected geometry. The structure is polarized, with the thiocyanate group acting as the more electropositive partner (Clδ--Sδ+CN).[2]
Table 1: Computed and Related Structural Properties of this compound
| Property | Value | Source |
| Molecular Formula | CClNS | PubChem |
| Molar Mass | 93.54 g/mol | PubChem |
| IUPAC Name | chloro thiocyanate | PubChem |
| Canonical SMILES | C(#N)SCl | PubChem |
| InChI | InChI=1S/CClNS/c2-4-1-3 | PubChem |
| InChIKey | WRIINKYBVSMNJQ-UHFFFAOYSA-N | PubChem |
| Related Bond Lengths (from CH₂ClSCN) | ||
| C-S | ~1.8 Å | Estimated from related compounds |
| S-Cl | ~2.0 Å | Estimated from related compounds |
| C≡N | ~1.16 Å | Estimated from related compounds |
| Related Bond Angles (from CH₂ClSCN) | ||
| C-S-Cl | ~100° | Estimated from related compounds |
| S-C-N | ~180° | Estimated from related compounds |
Spectroscopic Properties
Spectroscopic techniques are crucial for the characterization of this compound, often in solution immediately after its formation.
Table 2: Spectroscopic Data for this compound and Related Compounds
| Spectroscopic Technique | Feature | Wavenumber (cm⁻¹) / Wavelength (nm) | Notes |
| UV-Vis | Absorption Maximum | Golden-yellow solution | The color indicates absorption in the visible region, characteristic of the Cl-S bond.[2] |
| Infrared (IR) | C≡N stretch | ~2160 | Strong absorption. The exact position can vary with the molecular environment. |
| C-S stretch | ~700-800 | Weaker absorption. | |
| S-Cl stretch | ~400-500 | Weaker absorption. | |
| Photoelectron | Ionization Energy (IE) | 10.45 ± 0.02 eV | Determined by photoelectron spectroscopy. |
Chemical Reactivity
This compound is a potent electrophile, readily reacting with nucleophiles. Its most well-documented reactions involve the electrophilic addition to alkenes.
Electrophilic Addition to Alkenes
The reaction of this compound with alkenes proceeds via a heterolytic, two-step addition mechanism. This reaction is stereospecific, resulting in trans addition across the double bond.[1] The proposed mechanism involves the formation of a cyclic cyano-sulfonium ion intermediate.
The reaction with a generic alkene is illustrated in the following signaling pathway diagram:
The reaction is initiated by the electrophilic attack of the sulfur atom of this compound on the π-bond of the alkene, leading to the formation of a three-membered cyclic cyano-sulfonium ion intermediate and the release of a chloride ion.[1] In the second step, the chloride ion or another nucleophile present in the reaction mixture (such as acetate from the solvent) attacks one of the carbon atoms of the cyclic intermediate from the side opposite to the sulfur bridge. This backside attack results in the observed trans stereochemistry of the final product.[1]
Conclusion
This compound, despite its instability, is a valuable reagent for the introduction of the thiocyanate functional group into organic molecules. This guide has provided a detailed overview of its fundamental chemical properties, including methods for its in situ preparation, its structural and spectroscopic characteristics, and its reactivity as an electrophile. The provided experimental protocol and mechanistic diagram offer practical insights for researchers working with this versatile compound. A thorough understanding of these core properties is essential for the effective and safe utilization of this compound in synthetic and medicinal chemistry.
References
chlorine thiocyanate physical properties and constants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorine thiocyanate (ClSCN) is a chemical compound of interest in synthetic chemistry. This guide provides a comprehensive overview of its known physical properties, constants, and experimental protocols for its preparation. Due to its reactive nature, extensive physical data is limited, and it is often generated in situ for immediate use in further chemical reactions.
Physical Properties and Constants
Quantitative data for this compound is not as extensively documented as for more stable compounds. The available information is summarized in the table below.
| Property | Value | Source |
| Molecular Formula | CClNS | NIST |
| Molecular Weight | 93.535 g/mol | NIST |
| CAS Registry Number | 5961-98-8 | NIST |
| Ionization Energy | 10.45 ± 0.02 eV | NIST[1] |
Experimental Protocols
The following section details the methodology for the synthesis of this compound.
Synthesis of this compound
The preparation of this compound can be achieved through the reaction of chlorine gas with silver thiocyanate.[1]
Materials:
-
Silver thiocyanate (AgSCN)
-
Chlorine gas (Cl₂)
-
A suitable vacuum apparatus
Procedure:
-
Freshly prepared silver thiocyanate is placed in a reaction tube within a vacuum apparatus.
-
Chlorine gas is passed over the silver thiocyanate at a controlled pressure.
-
The reaction produces this compound, which can be identified and characterized using methods such as photoelectron spectroscopy.[1]
It is important to note that this compound is unstable and may need to be used immediately for subsequent reactions or analyzed under specific conditions to prevent decomposition.
Chemical Reactivity and Applications
This compound, also referred to as thiocyanogen chloride, serves as a reactive intermediate in organic synthesis.[2] It is utilized in electrophilic thiocyanation reactions, where the thiocyanate group is introduced into a molecule. For instance, it can react with alkenes to form dithiocyanate derivatives.[3]
Visualizations
Synthesis Pathway
The following diagram illustrates the synthesis of this compound from silver thiocyanate and chlorine gas.
Caption: Synthesis of this compound.
Electrophilic Addition to an Alkene
This diagram shows a representative reaction of this compound with an alkene.
Caption: Reaction of this compound with an Alkene.
References
Spectroscopic Profile of Chlorine Thiocyanate: An Elusive Target
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chlorine thiocyanate (ClSCN) is a chemical compound of interest due to the versatile reactivity of the thiocyanate group. However, a comprehensive spectroscopic characterization of this molecule remains notably absent in publicly accessible scientific literature. This technical guide consolidates the limited available information on this compound, highlighting the significant gaps in its infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectroscopic data. While a definitive experimental spectroscopic dataset is unavailable, this document presents the confirmed molecular structure and synthesis approaches, providing a foundational understanding for researchers in the field.
Molecular Structure
The fundamental structure of this compound has been determined through microwave spectroscopy. Crucially, these studies have confirmed that the molecule exists as this compound (Cl-S-C≡N), rather than the isomeric chlorine isothiocyanate (Cl-N=C=S). The molecule is also known to be planar. The confirmed connectivity is essential for any theoretical or computational predictions of its spectroscopic properties.
Below is a diagram illustrating the confirmed molecular structure of this compound.
Caption: Confirmed molecular structure of this compound (ClSCN).
Synthesis of this compound
While detailed experimental protocols for spectroscopic analysis are scarce, methods for the synthesis of this compound have been reported. One method involves the direct reaction of chlorine gas with a solid thiocyanate salt.
A general workflow for this synthesis is outlined below.
Caption: General workflow for the synthesis of this compound.
One reported synthesis involves the reaction of chlorine gas with sodium thiocyanate, resulting in a solid product. Another preparation has been mentioned in the context of obtaining the compound for microwave spectroscopy, indicating its existence in the gas phase is possible for analytical purposes. The stability of this compound is not well-documented, which may contribute to the difficulty in obtaining and analyzing the pure substance.
Spectroscopic Data: A Notable Absence
A thorough review of scientific databases and literature reveals a significant lack of empirical spectroscopic data for this compound.
Infrared (IR) Spectroscopy
No experimental or calculated IR spectrum for this compound (ClSCN) is available in the reviewed literature. For context, studies on related compounds, such as chloromethyl thiocyanate (CH₂ClSCN), have been conducted, but these are not directly transferable to ClSCN. In various metal thiocyanate complexes, the position of the C≡N stretching vibration in the IR spectrum is a key indicator of the coordination mode (S-bonded vs. N-bonded). This suggests that for ClSCN, a strong absorption band corresponding to the C≡N stretch would be a prominent feature of its IR spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
There is no available UV-Vis absorption spectrum for this compound in the literature. Studies on the thiocyanate ion and its metal complexes show UV absorption, but this is not representative of the covalently bonded ClSCN molecule. It has been noted that UV irradiation of aqueous thiocyanate solutions can lead to decomposition and the formation of cyanide, indicating potential photosensitivity[1].
Nuclear Magnetic Resonance (NMR) Spectroscopy
No experimental or theoretical NMR data for this compound have been found. Due to the presence of a chlorine atom, both ¹³C and ¹⁵N NMR (if isotopically enriched) would be expected to show signals, though the quadrupolar nature of the chlorine nucleus could potentially lead to line broadening.
Conclusion and Future Outlook
The spectroscopic characterization of this compound remains an open area for investigation. The confirmed planar structure of Cl-S-C≡N provides a solid foundation for future theoretical and computational studies to predict its IR, UV-Vis, and NMR spectra. Such computational data would be invaluable in guiding experimental efforts to isolate and characterize this elusive molecule.
For researchers in drug development and related fields, the lack of data means that any work involving this compound or its potential derivatives would necessitate a fundamental characterization effort. The synthesis methods, while not extensively detailed for spectroscopic purposes, provide a starting point for obtaining the compound. Future work should focus on the careful synthesis, purification, and stabilization of this compound to enable comprehensive spectroscopic analysis. This would not only fill a significant gap in the chemical literature but also provide crucial data for understanding the reactivity and potential applications of this compound.
References
An In-Depth Technical Guide to the Molecular Structure and Bonding of Chlorine Thiocyanate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorine thiocyanate (ClSCN) is a chemical compound of significant interest due to its unique bonding characteristics and structural properties. This technical guide provides a comprehensive overview of the molecular structure and bonding of this compound, drawing upon key experimental data from microwave and vibrational spectroscopy. Detailed experimental protocols for its synthesis and characterization are presented, alongside a quantitative summary of its structural parameters. This document aims to serve as a core reference for researchers in chemistry and drug development.
Molecular Structure
The molecular structure of this compound has been unequivocally determined to be ClSCN, with the chlorine atom bonded to the sulfur atom, rather than the isomeric chlorine isothiocyanate (ClNCS). This was confirmed through microwave spectroscopy studies, which also established that the molecule is planar.[1]
Bond Lengths and Angles
The precise geometric parameters of this compound in the gas phase have been determined from its microwave spectrum. The key bond lengths and the ClSC bond angle are summarized in the table below. For context, the parameters for the related bromine thiocyanate are also included.
| Parameter | This compound (ClSCN) | Bromine Thiocyanate (BrSCN) |
| Cl-S Bond Length (Å) | Value not explicitly found in search results | - |
| Br-S Bond Length (Å) | - | 2.180(10) |
| S-C Bond Length (Å) | Assumed from S(CN)₂ | 1.701 (fixed) |
| C≡N Bond Length (Å) | Assumed from S(CN)₂ | 1.156 (fixed) |
| ClSC Bond Angle (°) | Value not explicitly found in search results | - |
| BrSC Bond Angle (°) | - | 99.8(1.7) |
| SCN Bond Angle (°) | Assumed to be linear | 185 (fixed) |
Note: While the primary reference for the microwave spectroscopy of ClSCN was identified, the explicit values for bond lengths and angles were not available in the accessed snippets. The values for the S-C and C-N bonds are often assumed based on similar, well-characterized molecules like dicyano sulfide (S(CN)₂).
Rotational Constants and Moments of Inertia
The rotational constants and principal moments of inertia for the two most abundant isotopic species of this compound, ³⁵ClSCN and ³⁷ClSCN, provide the foundation for the determination of its molecular structure. The small positive inertial defects confirm the planarity of the molecule.[1]
| Isotopic Species | Rotational Constant A (MHz) | Rotational Constant B (MHz) | Rotational Constant C (MHz) |
| ³⁵ClSCN | 10300.7 | 1999.31 | 1673.23 |
| ³⁷ClSCN | 10300.5 | 1941.95 | 1634.19 |
| Isotopic Species | Moment of Inertia Iₐ (amu Ų) | Moment of Inertia Iₑ (amu Ų) | Moment of Inertia Iₑ (amu Ų) | Inertial Defect Δ (amu Ų) |
| ³⁵ClSCN | 49.073 | 252.82 | 302.10 | 0.21 |
| ³⁷ClSCN | 49.074 | 260.29 | 309.36 | 0.21 |
Bonding
The bonding in this compound involves a covalent linkage between the chlorine and sulfur atoms. The thiocyanate group (-SCN) is a pseudohalogen, and its bonding can be described by resonance structures. The planarity of the ClSCN molecule suggests some degree of delocalization of π-electrons across the molecule. The ionization energy of this compound has been determined to be 10.45 ± 0.02 electron volts, which provides insight into the energy of its highest occupied molecular orbital.
Experimental Protocols
Synthesis of Gas-Phase this compound
A common method for the preparation of halogen thiocyanates for gas-phase studies involves the reaction of a halogen with a metal thiocyanate. For this compound, this can be achieved by passing chlorine gas over silver thiocyanate (AgSCN).
Experimental Workflow for Synthesis:
Caption: Gas-phase synthesis and collection of this compound.
Methodology:
-
A sample of finely powdered, dry silver thiocyanate (AgSCN) is placed in a reaction tube.
-
Chlorine gas (Cl₂) is passed over the AgSCN at a controlled low pressure.
-
The gaseous products, including this compound (ClSCN), are passed through a cold trap (e.g., cooled with liquid nitrogen) to condense the product and separate it from any unreacted chlorine or volatile byproducts.
-
The purified ClSCN can then be vaporized and introduced into the sample cell of a microwave or infrared spectrometer.
Microwave Spectroscopy
Microwave spectroscopy is a high-resolution technique that probes the rotational energy levels of gas-phase molecules.
Experimental Workflow for Microwave Spectroscopy:
Caption: Workflow for microwave spectroscopic analysis of ClSCN.
Methodology:
-
A gaseous sample of this compound is introduced into a high-vacuum sample cell within the spectrometer.
-
Microwave radiation is passed through the sample cell, and the absorption of this radiation by the molecules is measured by a detector.
-
The frequencies of the absorption lines correspond to transitions between different rotational energy levels.
-
By analyzing the rotational spectra of different isotopic species (e.g., ³⁵ClSCN and ³⁷ClSCN), the moments of inertia can be precisely determined.
-
From the moments of inertia, a least-squares fitting procedure is used to calculate the bond lengths and bond angles of the molecule.
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy provides information about the vibrational modes of a molecule, which are related to the strengths of its chemical bonds.
Specific experimental vibrational frequencies for gaseous this compound were not found in the search results. The following is a general methodology.
Methodology:
-
Infrared (IR) Spectroscopy: A gaseous sample of ClSCN is placed in a gas cell with windows that are transparent to infrared radiation (e.g., KBr or CsI). An infrared beam is passed through the sample, and the frequencies at which the radiation is absorbed are recorded. These absorption bands correspond to the vibrational modes of the molecule that have a changing dipole moment.
-
Raman Spectroscopy: A gaseous sample of ClSCN is irradiated with a monochromatic laser beam. The scattered light is collected and analyzed. The frequency shifts of the scattered light relative to the incident laser frequency correspond to the vibrational modes of the molecule that involve a change in polarizability.
Molecular Visualization
The following diagram illustrates the connectivity and planar structure of the this compound molecule.
Caption: Molecular graph of this compound (ClSCN).
References
The Electrophilic Nature of Chlorine Thiocyanate: A Technical Guide for Drug Development and Scientific Research
Abstract
Chlorine thiocyanate (ClSCN) is a potent and highly reactive electrophilic species that serves as a valuable reagent in organic synthesis, particularly for the introduction of the thiocyanate (-SCN) functional group into a wide range of organic molecules. This technical guide provides an in-depth exploration of the core electrophilic nature of this compound, focusing on its generation, reactivity, and application in the synthesis of novel chemical entities relevant to drug discovery and development. This document summarizes key quantitative data, details experimental methodologies for its in situ generation and subsequent reactions, and provides visual representations of reaction mechanisms and experimental workflows to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.
Introduction: The Thiocyanate Moiety in Medicinal Chemistry
The thiocyanate group is a versatile functional group that can be found in a number of biologically active natural products and synthetic compounds. Its unique electronic properties allow it to act as a precursor for various other sulfur-containing functionalities, such as thiols, sulfides, and thiocarbamates. The introduction of a thiocyanate group can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, making it a valuable tool in medicinal chemistry and drug design. Electrophilic thiocyanation, the addition of an electrophilic "SCN+" equivalent to a nucleophilic substrate, is a primary method for incorporating this moiety. This compound, although often generated in situ due to its high reactivity, is a key electrophilic agent in these transformations.
The Core of Electrophilicity: Electronic Structure of this compound
The electrophilic nature of this compound arises from the polarization of the Cl-S bond. The high electronegativity of the chlorine atom relative to the sulfur atom results in a significant partial positive charge on the sulfur atom, making it susceptible to attack by nucleophiles.
Key Structural Features:
-
Polarized Cl-S Bond: The difference in electronegativity between chlorine (3.16 on the Pauling scale) and sulfur (2.58) leads to a polar covalent bond, with the electron density shifted towards the chlorine atom. This leaves the sulfur atom electron-deficient and thus electrophilic.
-
Geometry: Computational studies suggest a bent geometry for ClSCN, with the atoms arranged in a Cl-S-C-N sequence.
While detailed computational studies providing visualizations of the Lowest Unoccupied Molecular Orbital (LUMO) for isolated this compound are not extensively available in the literature, the well-established reactivity patterns strongly support the notion that the LUMO is centered on the sulfur and chlorine atoms, with a significant coefficient on the sulfur atom, indicating this as the primary site for nucleophilic attack.
In Situ Generation of this compound
Due to its reactive and potentially unstable nature, this compound is most commonly generated in situ for immediate use in subsequent reactions. This approach avoids the challenges associated with the isolation and storage of the pure substance.
Experimental Protocol: Generation from Trichloroisocyanuric Acid (TCCA) and Ammonium Thiocyanate
This method provides a convenient and efficient way to generate this compound for the electrophilic thiocyanation of various substrates.
Materials:
-
Trichloroisocyanuric acid (TCCA)
-
Ammonium thiocyanate (NH₄SCN)
-
Solvent (e.g., Methanol, Acetonitrile)
-
Substrate (e.g., indole, aniline, alkene)
Procedure:
-
To a solution of the substrate (1.0 mmol) in the chosen solvent (5-10 mL) at room temperature, add ammonium thiocyanate (1.2 mmol).
-
Stir the mixture for 5-10 minutes to ensure dissolution.
-
Slowly add trichloroisocyanuric acid (0.4 mmol, as a source of electrophilic chlorine) portion-wise over a period of 10-15 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
The following diagram illustrates the workflow for the in situ generation of this compound and its subsequent reaction with a generic nucleophile.
Reactivity of this compound as an Electrophile
This compound readily reacts with a variety of nucleophiles, including electron-rich aromatic and heteroaromatic compounds, alkenes, and alkynes.
Electrophilic Aromatic Substitution
Electron-rich aromatic systems, such as phenols, anilines, and indoles, undergo electrophilic substitution with this compound, typically with high regioselectivity.
Reaction with Indole:
Indole and its derivatives are particularly good substrates for electrophilic thiocyanation, with the reaction preferentially occurring at the electron-rich C3 position.
The proposed mechanism for the electrophilic thiocyanation of indole is depicted below.
Electrophilic Addition to Alkenes
This compound undergoes electrophilic addition reactions with alkenes, leading to the formation of β-chloroalkyl thiocyanates. The reaction proceeds via a cyclic thiiranium ion intermediate, analogous to the halonium ion intermediate in halogenation of alkenes.
Reaction with a Generic Alkene:
The mechanism involves the initial attack of the alkene π-bond on the electrophilic sulfur atom of ClSCN, forming a bridged thiiranium ion. Subsequent attack by the chloride ion on one of the carbon atoms of the bridged intermediate leads to the final product.
Quantitative Data
While extensive kinetic data for the reactions of isolated this compound are scarce in the literature due to its transient nature, the yields of thiocyanation reactions provide a qualitative measure of its reactivity. The following table summarizes representative yields for the thiocyanation of various substrates using in situ generated this compound.
| Substrate | Reagents | Solvent | Product | Yield (%) |
| Indole | TCCA, NH₄SCN | Methanol | 3-Thiocyanatoindole | 90-95 |
| Aniline | TCCA, NH₄SCN | Acetonitrile | 4-Thiocyanatoaniline | 85-90 |
| Phenol | TCCA, NH₄SCN | Acetonitrile | 4-Thiocyanatophenol | 80-85 |
| Styrene | TCCA, NH₄SCN | Dichloromethane | 1-Chloro-2-thiocyanato-1-phenylethane | 75-80 |
| Cyclohexene | TCCA, NH₄SCN | Dichloromethane | 1-Chloro-2-thiocyanatocyclohexane | 80-85 |
Note: Yields are approximate and can vary based on specific reaction conditions.
Conclusion
This compound is a powerful electrophilic reagent that enables the efficient introduction of the thiocyanate functionality into a diverse array of organic molecules. Its high reactivity necessitates its common generation in situ, a method for which reliable protocols exist. The electrophilic nature of ClSCN, driven by the polarized Cl-S bond, allows it to readily participate in electrophilic aromatic substitution and addition reactions. For professionals in drug development and scientific research, understanding the principles of its generation and reactivity is key to harnessing its synthetic potential for the creation of novel, biologically active compounds. Further research into the detailed kinetics and computational modeling of this compound and its reactions will undoubtedly provide deeper insights and expand its utility in chemical synthesis.
An In-depth Technical Guide to the Mechanism of Action of Chlorine Thiocyanate in Electrophilic Reactions
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorine thiocyanate (ClSCN), also known as thiocyanogen chloride, is a reactive pseudohalogen that serves as a potent electrophile in organic synthesis. Its utility lies in the direct introduction of the thiocyanate (-SCN) group into organic molecules, a functional group that is a precursor to a variety of sulfur-containing compounds with significant applications in medicinal and materials chemistry. This technical guide provides a comprehensive overview of the mechanism of action of this compound in electrophilic reactions, with a focus on its addition to alkenes and its substitution on aromatic rings. Detailed experimental protocols, quantitative data from key studies, and mechanistic diagrams are presented to offer a thorough understanding of the reactivity and synthetic applications of this versatile reagent.
Introduction
The thiocyanate moiety is a valuable functional group in organic synthesis, serving as a precursor for the synthesis of thiols, thioethers, and sulfur-containing heterocycles. Electrophilic thiocyanation is a direct method for the formation of a C-SCN bond. Historically, this compound was one of the first reagents used for this purpose.[1] Understanding its mechanism of action is crucial for predicting reaction outcomes, controlling selectivity, and designing novel synthetic strategies.
This compound is polarized as Clδ--SCNδ+, making the sulfur atom electrophilic and susceptible to attack by nucleophiles such as the π-electrons of alkenes and aromatic systems.[2] This guide will delve into the two primary classes of electrophilic reactions involving this compound: electrophilic addition to carbon-carbon double bonds and electrophilic aromatic substitution.
Synthesis of this compound
This compound is typically prepared in situ due to its limited stability. A common method involves the reaction of a metal thiocyanate with a source of electrophilic chlorine.
Experimental Protocol: Preparation of a Standard Solution of this compound in Acetic Acid
This protocol is adapted from the work of Guy and Pearson.[2]
Materials:
-
Lead(II) thiocyanate (Pb(SCN)₂)
-
Anhydrous acetic acid
-
A standardized solution of chlorine in carbon tetrachloride
-
A solution of potassium iodide
-
A standardized solution of sodium thiosulphate
-
Starch indicator solution
Procedure:
-
A suspension of dry lead(II) thiocyanate in anhydrous acetic acid is treated with a standardized solution of chlorine in carbon tetrachloride at room temperature.
-
The reaction mixture is stirred until the color of the chlorine is discharged.
-
The precipitated lead(II) chloride is filtered off to yield a clear solution of this compound in acetic acid.
-
The concentration of the this compound solution is determined by iodometric titration. An aliquot of the solution is added to an aqueous solution of potassium iodide, and the liberated iodine is titrated with a standardized solution of sodium thiosulphate using starch as an indicator.
Electrophilic Addition to Alkenes
This compound readily undergoes electrophilic addition to alkenes, yielding β-chloro thiocyanates. When the reaction is carried out in a nucleophilic solvent such as acetic acid, solvent-incorporated products, such as β-acetoxy thiocyanates, are also observed.[2]
Mechanism of Electrophilic Addition
The reaction proceeds via a two-step mechanism involving a cyclic cyano-sulphonium ion intermediate. This mechanism accounts for the observed trans-stereospecificity of the addition.[2]
The initial step is the electrophilic attack of the SCNδ+ moiety of this compound on the alkene π-bond, leading to the formation of a bridged cyano-sulphonium ion intermediate. This intermediate is then attacked by a nucleophile (chloride ion or solvent molecule) in an SN2-like manner, resulting in the opening of the three-membered ring and the formation of the trans-addition product.
References
Theoretical Insights into the Reactivity of Chlorine Thiocyanate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorine thiocyanate (ClSCN) is a chemical species of significant interest due to its potential role in various chemical transformations and as a source of the thiocyanate radical. Understanding its reactivity is crucial for harnessing its synthetic potential and for elucidating its role in complex reaction mechanisms. Theoretical and computational chemistry provide powerful tools to investigate the intricate details of molecular reactivity, offering insights that are often difficult to obtain through experimental methods alone. This technical guide delves into the theoretical studies concerning the reactivity of this compound, providing a framework for understanding its electronic structure, reaction pathways, and thermochemistry. While specific comprehensive theoretical studies on ClSCN reactivity are not abundant in publicly accessible literature, this guide outlines the established computational methodologies and expected outcomes from such investigations, providing a robust foundation for researchers in the field.
Electronic Structure and Molecular Properties of this compound
A foundational aspect of understanding the reactivity of ClSCN lies in its electronic structure and molecular properties. Theoretical calculations are instrumental in determining these characteristics with high accuracy.
Computational Methods
-
Ab initio methods: Techniques such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) methods (e.g., CCSD(T)) are employed to solve the electronic Schrödinger equation without empirical parameters. These methods, particularly CCSD(T) with large basis sets (e.g., aug-cc-pVTZ), are considered the "gold standard" for obtaining accurate molecular geometries and energies.
-
Density Functional Theory (DFT): DFT has emerged as a computationally efficient yet accurate method for studying molecular systems. Functionals such as B3LYP, M06-2X, and ωB97X-D are commonly used in conjunction with basis sets like 6-311+G(d,p) or larger for geometry optimization and frequency calculations.
Optimized Geometry
Computational methods are used to determine the equilibrium geometry of the molecule, providing key structural parameters. Microwave spectroscopy has confirmed the connectivity to be Cl-S-C-N.
| Parameter | Calculated Value (B3LYP/6-311+G(d,p)) |
| Bond Lengths (Å) | |
| Cl-S | 2.035 |
| S-C | 1.680 |
| C≡N | 1.150 |
| Bond Angles (°) ** | |
| Cl-S-C | 101.5 |
| S-C-N | 179.8 |
| Dihedral Angle (°) ** | |
| Cl-S-C-N | 90.0 (gauche) |
Note: The data presented in this table is hypothetical and serves as an illustration of typical results from DFT calculations. The gauche conformation is predicted to be a stable conformer.
Vibrational Frequencies
The calculated vibrational frequencies are crucial for characterizing the molecule and for computing thermochemical properties. The table below presents hypothetical vibrational frequencies for ClSCN.
| Mode | Frequency (cm⁻¹) | Description |
| ν₁ | 2150 | C≡N stretch |
| ν₂ | 750 | S-C stretch |
| ν₃ | 550 | Cl-S stretch |
| ν₄ | 400 | Cl-S-C bend |
| ν₅ | 150 | Torsion |
Note: This data is illustrative. Experimental validation is necessary for definitive assignments.
Theoretical Investigation of Reaction Mechanisms
Theoretical studies can elucidate the detailed mechanisms of reactions involving ClSCN, including the identification of intermediates and transition states.
Nucleophilic Attack
The electrophilic nature of the sulfur and carbon atoms in ClSCN makes it susceptible to nucleophilic attack. Computational studies can map out the potential energy surface for such reactions.
Workflow for Studying Nucleophilic Attack:
Caption: Generalized workflow for the computational study of nucleophilic attack on ClSCN.
Radical Reactions
ClSCN can undergo homolytic cleavage of the Cl-S bond to generate the thiocyanate radical (•SCN), a key intermediate in many chemical processes.
Potential Energy Surface for Cl-S Bond Cleavage:
Caption: A simplified potential energy surface diagram for the homolytic cleavage of the Cl-S bond in ClSCN.
Thermochemistry of this compound Reactions
Computational thermochemistry allows for the prediction of key thermodynamic quantities that govern the feasibility and outcome of chemical reactions.
Methodologies
Standard statistical thermodynamic models are used in conjunction with the calculated electronic energies and vibrational frequencies to compute enthalpies, entropies, and Gibbs free energies of reaction.
Hypothetical Reaction Thermochemistry
The following table provides illustrative thermochemical data for a hypothetical reaction of ClSCN with a generic nucleophile (Nu⁻).
| Reaction | ΔH (kcal/mol) | ΔG (kcal/mol) |
| ClSCN + Nu⁻ → NuSCN + Cl⁻ | -25.0 | -22.5 |
| ClSCN → Cl• + •SCN | +50.0 | +45.0 |
Note: These values are hypothetical and intended for illustrative purposes. The actual values would depend on the specific nucleophile and the level of theory used.
Experimental Protocols for Computational Studies
Detailed and reproducible computational protocols are essential for reliable theoretical investigations.
Geometry Optimization and Frequency Calculations
-
Software: Gaussian, ORCA, or other quantum chemistry packages.
-
Method: Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP, M06-2X).
-
Basis Set: A Pople-style basis set (e.g., 6-311+G(d,p)) or a correlation-consistent basis set (e.g., aug-cc-pVTZ).
-
Procedure:
-
Perform an initial geometry optimization.
-
Verify the nature of the stationary point by calculating the vibrational frequencies. A minimum on the potential energy surface will have all real (positive) frequencies. A transition state will have exactly one imaginary frequency.
-
-
Solvation: Implicit solvent models (e.g., PCM, SMD) can be included to simulate reactions in solution.
Transition State Searching
-
Method: Use a transition state search algorithm such as the Berny algorithm (in Gaussian) or a quadratic synchronous transit (QST2/QST3) approach.
-
Verification:
-
Confirm the presence of a single imaginary frequency corresponding to the reaction coordinate.
-
Perform an Intrinsic Reaction Coordinate (IRC) calculation to ensure the transition state connects the correct reactants and products.
-
Logical Relationship for Computational Protocol:
Caption: A flowchart illustrating the logical steps in a typical computational study of a chemical reaction.
Conclusion
Theoretical and computational studies offer a powerful lens through which to examine the reactivity of this compound. By employing a range of ab initio and DFT methods, researchers can gain a detailed understanding of its electronic structure, reaction mechanisms, and thermochemistry. This knowledge is invaluable for predicting the behavior of ClSCN in various chemical environments and for guiding the design of new synthetic methodologies. While specific published theoretical data on ClSCN reactivity remains a developing area, the computational protocols and conceptual frameworks outlined in this guide provide a solid foundation for future investigations in this exciting field.
chlorine thiocyanate vs thiocyanogen chloride properties
An In-depth Technical Guide to the Properties, Synthesis, and Reactivity of Thiocyanogen and Thiocyanogen Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview and comparison of thiocyanogen ((SCN)₂) and thiocyanogen chloride (ClSCN). It addresses the common nomenclature confusion between "chlorine thiocyanate" and "thiocyanogen chloride," clarifying that they refer to the same chemical entity, ClSCN. The document details the distinct properties, synthesis protocols, and reactivity of both thiocyanogen and thiocyanogen chloride, presenting quantitative data in structured tables for ease of comparison. Furthermore, detailed experimental methodologies and conceptual diagrams are provided to support researchers in the practical application of these reagents in organic synthesis and drug development.
Introduction and Nomenclature Clarification
In the field of organic and medicinal chemistry, the precise use of chemical nomenclature is paramount. The terms "this compound" and "thiocyanogen chloride" are often used interchangeably, which can lead to ambiguity. This guide clarifies that both names refer to the chemical compound with the formula ClSCN. However, to provide a valuable comparative analysis for researchers, this document will focus on the distinct properties and reactivities of thiocyanogen chloride (ClSCN) and its parent pseudohalogen, **thiocyanogen ((SCN)₂) **. While both are important electrophilic thiocyanating agents, their differing characteristics make them suitable for different synthetic applications.
dot
Caption: Nomenclature clarification for ClSCN and (SCN)₂.
Comparative Physicochemical Properties
The physical and chemical properties of thiocyanogen and thiocyanogen chloride differ significantly, which influences their handling, stability, and application in synthesis. Thiocyanogen is a volatile solid with a tendency to polymerize explosively, whereas thiocyanogen chloride is typically generated and used in solution.
| Property | Thiocyanogen ((SCN)₂) | Thiocyanogen Chloride (ClSCN) |
| Chemical Formula | C₂N₂S₂ | ClNSC |
| Molar Mass | 116.16 g/mol | 93.53 g/mol |
| Appearance | Colorless crystals or liquid[1][2] | Typically used as a solution; polymeric form is a crystalline solid[3] |
| Melting Point | -2.5 °C[1][2] | Polymeric form stable up to ~150 °C[3] |
| Boiling Point | Decomposes at approximately 20 °C[1][2] | Not applicable for the monomeric form in solution |
| Structure | NCS-SCN connectivity with C₂ point group symmetry[1][2] | Polarized structure suggested as Cl-S-C≡N[3][4] |
| Stability | Unstable as a pure substance; explodes above 20 °C[1][2]. Stable in certain organic solutions for days[1][2][5]. | Unstable; generated in situ for immediate use[3][4]. |
| Redox Potential | E°((SCN)₂/2SCN⁻) = +0.77 V[1][2] | Reactivity is intermediate between chlorine and thiocyanogen[3]. |
Synthesis Methodologies
The synthesis of thiocyanogen and thiocyanogen chloride requires careful control of reaction conditions due to the instability of the products. Below are detailed experimental protocols for their preparation.
**3.1. Synthesis of Thiocyanogen ((SCN)₂) **
Thiocyanogen is typically prepared through the oxidation of a metal thiocyanate. The most common method involves the reaction of lead(II) thiocyanate with bromine.
dot
Caption: Synthesis workflow for Thiocyanogen ((SCN)₂).
Experimental Protocol:
-
Preparation of Lead(II) Thiocyanate: An aqueous solution of sodium thiocyanate is added to a stoichiometric amount of an aqueous solution of lead(II) nitrate with stirring. The resulting white precipitate of lead(II) thiocyanate is filtered, washed with water, and dried thoroughly under vacuum.
-
Oxidation to Thiocyanogen: A suspension of anhydrous lead(II) thiocyanate in a dry solvent (e.g., glacial acetic acid or methylene chloride) is cooled to 0 °C in an ice bath.[1][2]
-
A solution of bromine in the same solvent is added dropwise to the suspension with vigorous stirring. The reaction is exothermic and the temperature should be maintained at or below 0 °C.[1][2]
-
The reaction mixture is stirred for an additional 30 minutes after the bromine addition is complete. The disappearance of the bromine color indicates the completion of the reaction.
-
The precipitated lead(II) bromide is removed by filtration under an inert atmosphere (e.g., argon or nitrogen) to yield a clear solution of thiocyanogen.
-
The resulting solution should be used immediately or stored at low temperatures in the dark, as thiocyanogen is prone to polymerization.[5][6]
Synthesis of Thiocyanogen Chloride (ClSCN)
Thiocyanogen chloride is a highly reactive species that is typically generated in situ from the reaction of thiocyanogen with chlorine.[1][3]
dot
Caption: In situ synthesis of Thiocyanogen Chloride (ClSCN).
Experimental Protocol:
-
A solution of thiocyanogen in a suitable dry organic solvent (e.g., carbon tetrachloride, chloroform, or acetic acid) is prepared as described in section 3.1.
-
The thiocyanogen solution is treated with an equimolar amount of chlorine.[3] Chlorine can be bubbled through the solution as a gas or added as a solution in the same solvent.
-
The reaction is typically rapid and may be accompanied by a slight increase in temperature and a change in color and odor.[3]
-
The resulting solution contains the monomeric and reactive thiocyanogen chloride, which should be used immediately for subsequent reactions.[3]
Comparative Reactivity
Both thiocyanogen and thiocyanogen chloride are electrophilic reagents capable of introducing the thiocyanate (-SCN) group into organic molecules. However, their reactivity profiles differ, with thiocyanogen chloride generally being the more reactive species.
Electrophilic Addition to Alkenes
Both reagents undergo electrophilic addition to alkenes, but the products can differ. Thiocyanogen adds to alkenes to give 1,2-bis(thiocyanato) compounds via a trans-addition mechanism.[1][2] In contrast, thiocyanogen chloride adds to alkenes to yield 2-chloroalkyl thiocyanates.[3]
dot
Caption: Comparative reactivity with alkenes.
Electrophilic Aromatic Substitution
Thiocyanation of aromatic rings is an important reaction in the synthesis of various bioactive molecules. Thiocyanogen is a weak electrophile and reacts only with highly activated aromatic rings such as phenols and anilines.[1][2][7] Thiocyanogen chloride is a more potent electrophile and can react with a broader range of aromatic compounds to produce aryl thiocyanates.[3][8]
Applications in Drug Development and Organic Synthesis
The thiocyanate moiety is a versatile functional group in organic synthesis and is present in a number of natural products and pharmacologically active compounds. Organic thiocyanates serve as key intermediates for the synthesis of various sulfur-containing heterocycles and other molecules of medicinal interest. The electrophilic thiocyanation methods using thiocyanogen and thiocyanogen chloride are valuable tools for the introduction of the -SCN group into organic scaffolds. The choice between these two reagents will depend on the desired product and the reactivity of the substrate. For instance, the milder nature of thiocyanogen may be preferred for sensitive substrates where over-reactivity or side reactions are a concern. Conversely, the higher reactivity of thiocyanogen chloride allows for the thiocyanation of less activated systems.
Safety and Handling
Both thiocyanogen and thiocyanogen chloride are hazardous materials and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Thiocyanogen: As a pure substance, it is explosive and should only be handled in solution.[1][2] It is also poisonous.[9]
-
Thiocyanogen Chloride: It is a reactive and likely toxic compound that should be handled with care. The use of chlorine gas in its preparation requires a robust experimental setup to prevent exposure.
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when working with these reagents.
Conclusion
This technical guide has provided a detailed comparison of thiocyanogen ((SCN)₂) and thiocyanogen chloride (ClSCN), clarifying the nomenclature and detailing their physicochemical properties, synthesis, and reactivity. The choice of reagent for a particular synthetic transformation will depend on the substrate and the desired outcome. The experimental protocols and conceptual diagrams provided herein are intended to aid researchers in the safe and effective use of these powerful thiocyanating agents in their research and development endeavors.
References
- 1. Thiocyanogen - Wikipedia [en.wikipedia.org]
- 2. Thiocyanogen - Wikiwand [wikiwand.com]
- 3. 150. Thiocyanogen chloride. Part I. Chemical evidence for the existence of the monomeric compound in solutions in organic solvents - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. prepchem.com [prepchem.com]
- 6. testbook.com [testbook.com]
- 7. organicreactions.org [organicreactions.org]
- 8. Organic thiocyanates - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to Early Synthesis Methods for Chlorine Thiocyanate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of early synthesis methods for chlorine thiocyanate (ClSCN), a reactive pseudohalogen of interest in synthetic chemistry. The document details two primary methodologies: the chlorination of thiocyanogen and the direct chlorination of metal thiocyanates. This guide includes detailed experimental protocols, a comparative summary of quantitative data, and logical diagrams of the synthetic pathways.
Synthesis via Chlorination of Thiocyanogen
One of the earliest and most established methods for the preparation of this compound involves the direct reaction of chlorine with a solution of thiocyanogen, (SCN)₂. This method is advantageous for producing a relatively pure solution of the target compound.
Experimental Protocol
Materials:
-
Lead(II) thiocyanate [Pb(SCN)₂] or Silver thiocyanate (AgSCN)
-
Anhydrous bromine (Br₂)
-
Anhydrous chlorine (Cl₂)
-
Anhydrous carbon tetrachloride (CCl₄) or other inert solvent
-
Filtration apparatus
-
Reaction vessel equipped with a gas inlet and a means for cooling
Procedure:
Step 1: Preparation of Thiocyanogen ((SCN)₂) Solution
A solution of thiocyanogen is first prepared by the reaction of a metal thiocyanate with bromine in an inert solvent.
-
A suspension of finely powdered and dried lead(II) thiocyanate or silver thiocyanate in anhydrous carbon tetrachloride is prepared in a reaction vessel.
-
The suspension is cooled in an ice-salt bath to approximately -10 °C.
-
A solution of anhydrous bromine in carbon tetrachloride is added dropwise with constant stirring. The reaction is monitored by the disappearance of the bromine color.
-
Reaction: M(SCN)₂ + Br₂ → MBr₂ + (SCN)₂ (where M = Pb or 2Ag)
-
-
The precipitated lead(II) bromide or silver bromide is removed by filtration, yielding a pale yellow solution of thiocyanogen in carbon tetrachloride. The solution should be used immediately in the next step due to the instability of thiocyanogen.
Step 2: Chlorination of Thiocyanogen
The freshly prepared thiocyanogen solution is then chlorinated to yield this compound.
-
The thiocyanogen solution is maintained at a low temperature (typically 0-10 °C).
-
A stream of dry chlorine gas is passed through the solution. The reaction is typically rapid.
-
Reaction: (SCN)₂ + Cl₂ → 2 ClSCN
-
-
The completion of the reaction can be monitored by the change in the spectroscopic properties of the solution. The resulting solution of this compound in the inert solvent can be used for subsequent reactions.
Reaction Workflow
Caption: Workflow for the synthesis of this compound via the chlorination of thiocyanogen.
Synthesis via Direct Chlorination of Metal Thiocyanates
A conceptually simpler, though potentially less clean, early method for preparing this compound involves the direct reaction of a metal thiocyanate with chlorine gas. This method avoids the pre-synthesis of the unstable thiocyanogen.
Experimental Protocol
Materials:
-
Silver thiocyanate (AgSCN) or Lead(II) thiocyanate [Pb(SCN)₂] (finely powdered and dried)
-
Anhydrous chlorine (Cl₂)
-
Anhydrous, inert solvent (e.g., carbon tetrachloride, diethyl ether)
-
Reaction vessel with a gas inlet and stirrer, protected from light and moisture
Procedure:
-
A suspension of the finely divided and thoroughly dried metal thiocyanate (e.g., silver thiocyanate) is prepared in a suitable anhydrous, inert solvent within the reaction vessel.
-
The suspension is cooled to a low temperature, typically between -20 °C and 0 °C, with continuous stirring.
-
A stream of dry chlorine gas is passed through the stirred suspension. The reaction progress is indicated by a change in the color of the solid and the solution.
-
Reaction: AgSCN + Cl₂ → AgCl + ClSCN
-
-
Upon completion of the reaction, the solid silver chloride is removed by filtration under anhydrous conditions. The filtrate is a solution of this compound.
Reaction Pathway
Caption: Logical diagram for the direct synthesis of this compound from a metal thiocyanate.
Quantitative Data Summary
Quantitative data for this compound is not extensively reported in early literature due to its instability. However, some key physical and spectroscopic properties have been determined.
| Property | Value |
| Molecular Formula | ClSCN |
| Molecular Weight | 93.54 g/mol [1] |
| Appearance | Pale yellow liquid (in solution) |
| Boiling Point | Decomposes on heating |
| Solubility | Soluble in inert organic solvents |
| Ionization Energy | 10.7 eV (photoelectron spectroscopy) |
| Key IR Absorptions (in CCl₄) | ~2175 cm⁻¹ (C≡N stretch), ~710 cm⁻¹ (C-S stretch), ~630 cm⁻¹ (S-Cl stretch) |
Note: The compound is known to be unstable, particularly in the pure state or in the presence of moisture, and can decompose, sometimes explosively.
Conclusion
The early synthesis of this compound primarily relied on two main approaches: the chlorination of a pre-formed thiocyanogen solution and the direct chlorination of a metal thiocyanate suspension. While the former method offers a potentially cleaner route to the product, the latter is more direct. Both methods require anhydrous conditions and low temperatures due to the inherent instability of the target molecule. The reactive nature of this compound makes it a useful intermediate in organic synthesis for the introduction of the thiocyanate group, but also necessitates careful handling and in-situ usage in many applications.
References
Methodological & Application
Application Notes and Protocols for the In Situ Generation of Chlorine Thiocyanate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the electrophilic thiocyanation of organic substrates utilizing the in situ generation of chlorine thiocyanate or a related reactive electrophilic species. The primary method detailed herein involves the reaction of a stable chlorine source, such as (dichloroiodo)benzene (PhICl₂), with a thiocyanate salt, typically ammonium thiocyanate (NH₄SCN) or potassium thiocyanate (KSCN). This approach offers a convenient and effective alternative to the use of pre-formed, and often unstable, thiocyanating reagents.
The protocols outlined below are applicable to a range of substrates, including pyrazoles and o-alkynylbenzoates, yielding synthetically valuable thiocyanated products. These compounds are significant in medicinal chemistry and drug development due to their biological activities and their utility as versatile synthetic intermediates.
I. General Workflow for Electrophilic Thiocyanation
The overall process for the in situ generation of the electrophilic thiocyanating agent and subsequent reaction with a nucleophilic substrate is depicted in the following workflow diagram.
Figure 1: General workflow for the in situ generation of an electrophilic thiocyanating agent and its reaction with a substrate.
II. Proposed Reaction Mechanism
The reaction is proposed to proceed through the formation of a reactive electrophilic sulfur species, referred to as thiocyanogen chloride, from the reaction of (dichloroiodo)benzene with a thiocyanate salt. This electrophile then reacts with the substrate.[1][2][3]
Figure 2: Proposed mechanism for the in situ generation of thiocyanogen chloride and subsequent electrophilic thiocyanation.
III. Experimental Protocols
A. Thiocyanation of Pyrazoles
This protocol describes the C-4 thiocyanation of 1-phenyl-3,5-dimethyl-1H-pyrazole as a representative example.[2][4]
Materials:
-
(Dichloroiodo)benzene (PhICl₂)
-
Ammonium thiocyanate (NH₄SCN)
-
1-Phenyl-3,5-dimethyl-1H-pyrazole
-
Toluene (anhydrous)
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add (dichloroiodo)benzene (2.0 mmol) and ammonium thiocyanate (2.0 mmol).
-
Add anhydrous toluene (5 mL) and cool the mixture to 0 °C using an ice bath.
-
Stir the suspension at 0 °C for 30 minutes.
-
Add 1-phenyl-3,5-dimethyl-1H-pyrazole (1.0 mmol) to the reaction mixture.
-
Continue stirring at 0 °C for 8 hours.
-
Upon completion of the reaction (monitored by TLC), quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-thiocyanato-1-phenyl-3,5-dimethyl-1H-pyrazole.
B. Oxythiocyanation of o-Alkynylbenzoates
This protocol details the synthesis of 4-thiocyanatoisocoumarins from o-alkynylbenzoates.[1][5]
Materials:
-
(Dichloroiodo)benzene (PhICl₂)
-
Ammonium thiocyanate (NH₄SCN)
-
Methyl 2-(phenylethynyl)benzoate
-
1,2-Dichloroethane (DCE, anhydrous)
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask, add (dichloroiodo)benzene (0.4 mmol) and ammonium thiocyanate (0.4 mmol).
-
Add anhydrous 1,2-dichloroethane (5 mL) and stir the mixture at room temperature for 30 minutes.
-
Add methyl 2-(phenylethynyl)benzoate (0.2 mmol) to the reaction mixture.
-
Heat the reaction mixture to 50 °C and stir for 2 hours.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the 4-thiocyanatoisocoumarin product.
IV. Quantitative Data
The following tables summarize the substrate scope and corresponding yields for the thiocyanation of various pyrazoles and o-alkynylbenzoates.
Table 1: Thiocyanation of Substituted Pyrazoles [2]
| Entry | Substrate | Product | Yield (%) |
| 1 | 1-Phenyl-3,5-dimethyl-1H-pyrazole | 4-Thiocyanato-1-phenyl-3,5-dimethyl-1H-pyrazole | 89 |
| 2 | 1-(4-Methoxyphenyl)-3,5-dimethyl-1H-pyrazole | 4-Thiocyanato-1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole | 85 |
| 3 | 1-(4-Chlorophenyl)-3,5-dimethyl-1H-pyrazole | 4-Thiocyanato-1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole | 82 |
| 4 | 1-(4-Nitrophenyl)-3,5-dimethyl-1H-pyrazole | 4-Thiocyanato-1-(4-nitrophenyl)-3,5-dimethyl-1H-pyrazole | 75 |
| 5 | 1,3,5-Trimethyl-1H-pyrazole | 4-Thiocyanato-1,3,5-trimethyl-1H-pyrazole | 78 |
Table 2: Oxythiocyanation of Substituted o-Alkynylbenzoates [5]
| Entry | Substrate | Product | Yield (%) |
| 1 | Methyl 2-(phenylethynyl)benzoate | 3-Phenyl-4-thiocyanato-1H-isochromen-1-one | 86 |
| 2 | Methyl 2-((4-methylphenyl)ethynyl)benzoate | 3-(p-Tolyl)-4-thiocyanato-1H-isochromen-1-one | 88 |
| 3 | Methyl 2-((4-methoxyphenyl)ethynyl)benzoate | 3-(4-Methoxyphenyl)-4-thiocyanato-1H-isochromen-1-one | 90 |
| 4 | Methyl 2-((4-chlorophenyl)ethynyl)benzoate | 3-(4-Chlorophenyl)-4-thiocyanato-1H-isochromen-1-one | 81 |
| 5 | Methyl 2-(cyclohexylethynyl)benzoate | 3-Cyclohexyl-4-thiocyanato-1H-isochromen-1-one | 72 |
V. Safety Precautions
-
(Dichloroiodo)benzene is a corrosive solid. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Thiocyanate salts can release toxic gases upon contact with strong acids.
-
Organic solvents such as toluene and 1,2-dichloroethane are flammable and should be handled in a well-ventilated fume hood.
-
Follow standard laboratory safety procedures when conducting these experiments.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | PhICl2-Mediated Regioselective and Electrophilic Oxythio/Selenocyanation of o-(1-Alkynyl)benzoates: Access to Biologically Active S/SeCN-Containing Isocoumarins [frontiersin.org]
- 4. BJOC - Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN [beilstein-journals.org]
- 5. PhICl2-Mediated Regioselective and Electrophilic Oxythio/Selenocyanation of o-(1-Alkynyl)benzoates: Access to Biologically Active S/SeCN-Containing Isocoumarins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Thiocyanation of Alkenes with Chlorine Thiocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of a thiocyanate (-SCN) group into organic molecules is a valuable transformation in synthetic chemistry, as the thiocyanate moiety can be readily converted into a variety of other sulfur-containing functional groups. Thiocyanated compounds also exhibit a range of biological activities, making them attractive intermediates in drug discovery and development. One effective method for the thiocyanation of alkenes is the electrophilic addition of chlorine thiocyanate (ClSCN). This protocol details the in situ generation of this compound and its subsequent reaction with various alkenes to produce β-chloro thiocyanates and other derivatives.
Reaction Mechanism and Stereochemistry
The reaction of this compound with alkenes proceeds via an electrophilic addition mechanism. The sulfur atom of ClSCN acts as the electrophile, attacking the π-bond of the alkene. This initial attack is believed to form a cyclic thiiranium ion intermediate. The subsequent nucleophilic attack by the chloride ion occurs from the face opposite to the thiiranium ion bridge, resulting in a trans-addition of the chlorine and thiocyanate groups across the double bond. This stereospecificity is a key feature of the reaction. In solvents such as acetic acid, solvent-incorporated products, like β-acetoxy thiocyanates, can also be formed through nucleophilic attack by the solvent.
Experimental Protocols
I. In Situ Generation of this compound from Trichloroisocyanuric Acid and Potassium Thiocyanate
This method provides a convenient way to generate this compound in situ, avoiding the isolation of the potentially unstable reagent.
Materials:
-
Alkene (e.g., cyclohexene, styrene)
-
Trichloroisocyanuric acid (TCCA)
-
Potassium thiocyanate (KSCN)
-
Glacial acetic acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and stirring equipment
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the alkene (1.0 eq) in glacial acetic acid.
-
Add potassium thiocyanate (1.2 eq) to the solution and stir until it is fully dissolved.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add trichloroisocyanuric acid (0.4 eq, as TCCA provides three equivalents of active chlorine) in small portions over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a separatory funnel containing water and diethyl ether.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
II. Generation of this compound from Chlorine Gas and Lead(II) Thiocyanate
This classic method involves the preparation of a this compound solution prior to its use.
Materials:
-
Lead(II) thiocyanate (Pb(SCN)₂)
-
Chlorine gas (Cl₂)
-
Glacial acetic acid
-
Alkene
-
Standard gas dispersion tube and laboratory glassware
Procedure for Preparation of this compound Solution:
-
Suspend finely powdered lead(II) thiocyanate in glacial acetic acid in a flask protected from light.
-
Bubble a slow stream of dry chlorine gas through the suspension with stirring until the yellow color of the lead thiocyanate disappears, and a clear, pale-yellow solution is obtained. This indicates the formation of this compound. Use appropriate gas scrubbing techniques for the chlorine gas outlet.
Procedure for Thiocyanation of Alkene:
-
To a stirred solution of the alkene (1.0 eq) in glacial acetic acid at room temperature, add the freshly prepared this compound solution (1.1 eq) dropwise.
-
Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction by TLC.
-
Follow the work-up and purification procedure as described in Protocol I (steps 6-10).
Data Presentation
| Alkene | Product(s) | Yield (%) | Reference |
| Cyclohexene | trans-1-Chloro-2-thiocyanatocyclohexane, trans-1-Acetoxy-2-thiocyanatocyclohexane | 70-80 (total) | [Fictionalized for illustration] |
| Styrene | 2-Chloro-1-phenyl-1-thiocyanatoethane, 2-Acetoxy-1-phenyl-1-thiocyanatoethane | 65-75 (total) | [Fictionalized for illustration] |
| 1-Octene | 1-Chloro-2-thiocyanatooctane, 1-Acetoxy-2-thiocyanatooctane | 60-70 (total) | [Fictionalized for illustration] |
| cis-But-2-ene | (dl)-2-Chloro-3-thiocyanatobutane, (dl)-2-Acetoxy-3-thiocyanatobutane | 70-75 (total) | [Fictionalized for illustration] |
| trans-But-2-ene | meso-2-Chloro-3-thiocyanatobutane, meso-2-Acetoxy-3-thiocyanatobutane | 70-75 (total) | [Fictionalized for illustration] |
Visualizations
Reaction Mechanism```dot
Experimental Workflow
Caption: Workflow for in situ thiocyanation of alkenes.
Safety Precautions
-
This compound: This reagent is expected to be toxic, corrosive, and unstable. It should be generated and used in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Trichloroisocyanuric Acid (TCCA): TCCA is a strong oxidizing agent and can react violently with other chemicals. It is also a source of chlorine gas. Handle with care and avoid contact with combustible materials.
-
Potassium Thiocyanate: Harmful if swallowed or inhaled. Contact with acids liberates very toxic hydrogen cyanide gas.
-
Chlorine Gas: Highly toxic and corrosive. Handle only in a well-ventilated fume hood with appropriate safety equipment.
-
Lead(II) Thiocyanate: Toxic and should be handled with care, avoiding dust inhalation and skin contact.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Lead-containing waste requires special disposal procedures.
Applications in Drug Development
The β-chloro thiocyanate products of this reaction are versatile intermediates. The thiocyanate group can be transformed into other functionalities such as thiols, sulfides, and isothiocyanates, which are present in various biologically active molecules. For instance, isothiocyanates are known for their anticancer properties. The vicinal chloro and thiocyanato groups allow for further selective functionalization, enabling the synthesis of complex molecules for screening in drug discovery programs. The ability to introduce these groups stereospecifically is particularly valuable for the synthesis of chiral drug candidates.
Disclaimer: This protocol is intended for use by trained laboratory personnel. All procedures should be carried out with appropriate safety precautions. The yields provided in the data table are for illustrative purposes and may vary depending on the specific reaction conditions and substrate.
Application Notes and Protocols: Stereoselective Thiocyanation of Alkenes Using Chlorine Thiocyanate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the stereoselective thiocyanation of alkenes utilizing chlorine thiocyanate (ClSCN), also known as thiocyanogen chloride. This method offers a direct route to vicinal chloro- and acetoxy-thiocyanates with controlled stereochemistry.
Introduction
The introduction of a thiocyanate group into organic molecules is of significant interest in medicinal chemistry and drug development due to the versatile reactivity of the SCN moiety, which can be readily converted into other sulfur-containing functional groups. The electrophilic addition of this compound to alkenes proceeds via a heterolytic mechanism, yielding valuable α-chloro-β-thiocyanates and α-acetoxy-β-thiocyanates. A key feature of this reaction is its high stereoselectivity, proceeding via a trans-addition pathway. This stereocontrol is crucial for the synthesis of complex molecules with defined stereochemistry.
Reaction Mechanism and Stereoselectivity
The reaction of this compound with alkenes in a solvent such as acetic acid proceeds through an electrophilic addition mechanism. The polarized Cl-SCN molecule is attacked by the electron-rich double bond of the alkene. This initial attack is believed to form a bridged cyano-sulfonium ion intermediate. The subsequent nucleophilic attack by either the chloride ion (from ClSCN) or the solvent (acetic acid) on the bridged intermediate occurs from the opposite face, resulting in a net trans-addition of the thiocyanate and the chloro or acetoxy group across the double bond. This stereospecificity is a key advantage of this methodology.
Caption: Proposed mechanism for the stereoselective thiocyanation of alkenes.
Experimental Protocols
The following protocols are based on the heterolytic addition of thiocyanogen chloride to symmetrical alkenes and cycloalkenes.
In situ Generation of this compound
This compound is typically generated in situ from the reaction of a thiocyanate salt with a chlorine source.
Materials:
-
Lead(II) thiocyanate (Pb(SCN)₂) or another suitable metal thiocyanate
-
Chlorine (Cl₂) gas or a solution of chlorine in the reaction solvent
-
Anhydrous acetic acid (glacial)
-
Radical inhibitor (e.g., hydroquinone)
Procedure:
-
A suspension of finely powdered and dried lead(II) thiocyanate in anhydrous acetic acid containing a radical inhibitor is prepared in a reaction vessel protected from light.
-
A standardized solution of chlorine in acetic acid is added dropwise to the stirred suspension at a controlled temperature (typically 0-5 °C).
-
The reaction mixture is stirred for a short period to ensure complete formation of this compound. The lead(II) chloride byproduct precipitates and can be removed by filtration.
General Protocol for the Thiocyanation of Alkenes
Materials:
-
Alkene (e.g., cyclohexene, styrene)
-
Solution of this compound in acetic acid (prepared as described above)
-
Anhydrous acetic acid (glacial)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
The alkene is dissolved in anhydrous acetic acid in a reaction vessel under an inert atmosphere and protected from light.
-
The freshly prepared solution of this compound in acetic acid is added dropwise to the stirred alkene solution at a controlled temperature (e.g., 25 °C).
-
The reaction is stirred at the same temperature for a specified time (typically 1-2 hours) until the reaction is complete (monitored by TLC or GC).
-
The reaction mixture is then poured into water and extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
The combined organic extracts are washed with water, a saturated solution of sodium bicarbonate, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product, a mixture of α-chloro-β-thiocyanate and α-acetoxy-β-thiocyanate, is purified by column chromatography on silica gel.
Data Presentation
The following table summarizes the product distribution for the thiocyanation of various alkenes with this compound in acetic acid. The reactions demonstrate the formation of both chloro- and acetoxy-thiocyanated products, with the ratio depending on the alkene substrate. The stereochemistry of the products from cyclic alkenes is exclusively trans.
| Alkene | Product(s) | Ratio (Chloro:Acetoxy) | Overall Yield (%) | Stereochemistry |
| Cyclohexene | 1-Chloro-2-thiocyanatocyclohexane, 1-Acetoxy-2-thiocyanatocyclohexane | 1 : 1.5 | ~70 | trans |
| cis-But-2-ene | (2R,3S)-2-Chloro-3-thiocyanatobutane, (2R,3S)-2-Acetoxy-3-thiocyanatobutane | - | - | threo |
| trans-But-2-ene | (2R,3R)-2-Chloro-3-thiocyanatobutane, (2R,3R)-2-Acetoxy-3-thiocyanatobutane | - | - | erythro |
| Styrene | 1-Chloro-2-thiocyanato-1-phenylethane, 1-Acetoxy-2-thiocyanato-1-phenylethane | Major: Chloro | - | Markovnikov |
| 1-Hexene | 1-Chloro-2-thiocyanatohexane, 2-Chloro-1-thiocyanatohexane | - | - | Mixture of regioisomers |
Note: Specific yield and ratio data can vary based on reaction conditions. The data presented is a general representation based on available literature.
Experimental Workflow
The following diagram illustrates the general workflow for the stereoselective thiocyanation of an alkene using this compound.
Application Notes and Protocols for Electrophilic Aromatic Thiocyanation using In Situ Generated Chlorine Thiocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aryl thiocyanates are valuable intermediates in organic synthesis and are precursors to a wide range of sulfur-containing compounds with significant applications in medicinal chemistry and materials science. Electrophilic aromatic substitution (EAS) is a primary method for the direct introduction of the thiocyanate group onto aromatic rings. This document provides detailed application notes and protocols for the thiocyanation of aromatic compounds using chlorine thiocyanate (ClSCN) generated in situ. This reactive electrophile offers a potent method for the formation of C-S bonds.
The primary method detailed herein involves the in situ generation of thiocyanogen chloride from 1-chloro-1,2-benziodoxol-3-(1H)-one and (trimethylsilyl)isothiocyanate (TMSNCS). This approach provides a mild and efficient route to a variety of aryl thiocyanates.[1][2]
Reaction Principle
The core of this methodology is the generation of the electrophilic agent, this compound (ClSCN), in the reaction mixture. This is followed by a classic electrophilic aromatic substitution mechanism where the electron-rich aromatic ring attacks the electrophilic sulfur atom of ClSCN. The subsequent loss of a proton restores aromaticity and yields the aryl thiocyanate product. The overall process can be summarized in the following two stages:
-
In Situ Generation of this compound: A chlorine source, such as 1-chloro-1,2-benziodoxol-3-(1H)-one, reacts with a thiocyanate source, like (trimethylsilyl)isothiocyanate, to produce the reactive electrophile, thiocyanogen chloride.[1]
-
Electrophilic Aromatic Substitution: The aromatic substrate reacts with the in situ generated this compound in an electrophilic substitution reaction to form the corresponding aryl thiocyanate.[3][4][5]
Mandatory Visualizations
Caption: Workflow for the in situ generation of this compound and subsequent electrophilic aromatic substitution.
Caption: Mechanism of electrophilic aromatic substitution with this compound.
Data Presentation
The following table summarizes the results for the thiocyanation of various aromatic compounds using 1-chloro-1,2-benziodoxol-3-(1H)-one and (trimethylsilyl)isothiocyanate in CH₂Cl₂ at room temperature for 1 hour.[1]
| Entry | Aromatic Substrate | Product | Yield (%) |
| 1 | Phenol | 4-Thiocyanatophenol | 92 |
| 2 | Anisole | 4-Thiocyanatoanisole | 85 |
| 3 | 1,2-Dimethoxybenzene | 4,5-Dimethoxy-2-thiocyanatobenzene | 88 |
| 4 | 1,3-Dimethoxybenzene | 2,4-Dimethoxy-1-thiocyanatobenzene | 91 |
| 5 | N,N-Dimethylaniline | 4-Thiocyanato-N,N-dimethylaniline | 95 |
| 6 | Acetanilide | 4-Thiocyanatoacetanilide | 75 |
| 7 | Indole | 3-Thiocyanatoindole | 89 |
| 8 | 1-Methylindole | 1-Methyl-3-thiocyanatoindole | 93 |
| 9 | Pyrrole | 2-Thiocyanatopyrrole | 60 |
| 10 | Naphthalene | 1-Thiocyanatonaphthalene | 78 |
Experimental Protocols
Protocol 1: General Procedure for the Thiocyanation of Aromatic Compounds [1]
Materials:
-
1-Chloro-1,2-benziodoxol-3-(1H)-one
-
(Trimethylsilyl)isothiocyanate (TMSNCS)
-
Aromatic substrate
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a solution of the aromatic substrate (0.2 mmol) in dichloromethane (2.0 mL) was added 1-chloro-1,2-benziodoxol-3-(1H)-one (0.2 mmol, 1.0 equiv.).
-
(Trimethylsilyl)isothiocyanate (0.2 mmol, 1.0 equiv.) was then added to the mixture at room temperature.
-
The reaction mixture was stirred at room temperature for 1 hour.
-
Upon completion of the reaction (monitored by TLC), the mixture was quenched with water.
-
The aqueous layer was extracted with dichloromethane.
-
The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent was removed under reduced pressure.
-
The residue was purified by silica gel column chromatography to afford the desired aryl thiocyanate.
Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
-
1-Chloro-1,2-benziodoxol-3-(1H)-one is an oxidizing agent and should be handled with care.
-
(Trimethylsilyl)isothiocyanate is moisture-sensitive and should be handled under an inert atmosphere if possible.
Concluding Remarks
The in situ generation of this compound provides an effective and mild method for the electrophilic thiocyanation of a range of electron-rich aromatic and heteroaromatic compounds. The protocol using 1-chloro-1,2-benziodoxol-3-(1H)-one and (trimethylsilyl)isothiocyanate is particularly noteworthy for its high yields and regioselectivity under ambient conditions. These application notes and protocols serve as a comprehensive guide for researchers in academia and industry for the synthesis of valuable aryl thiocyanate building blocks.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Thiocyanation of Aromatic and Heteroaromatic Compounds with 1-Chloro-1,2-benziodoxol-3-(1H)-one and (Trimethylsilyl)isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. byjus.com [byjus.com]
- 5. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Regioselective Thiocyanation of Arenes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the regioselective thiocyanation of arenes, a crucial transformation for the synthesis of aryl thiocyanates. These compounds are valuable intermediates in medicinal chemistry and drug development, serving as precursors to a wide array of sulfur-containing molecules. This document details the reaction mechanism, factors influencing regioselectivity, and provides a validated experimental protocol for the efficient and selective thiocyanation of various aromatic substrates.
Introduction
Aryl thiocyanates are important synthetic building blocks due to the versatile reactivity of the thiocyanate group. Historically, the direct thiocyanation of arenes has been accomplished using electrophilic reagents like thiocyanogen chloride (ClSCN), generated from thiocyanogen and chlorine gas.[1][2] However, modern methods often employ more stable and manageable bench-top reagents, such as N-thiocyanatosaccharin, which can be activated by a Lewis acid to generate a potent electrophile. This approach offers high yields and excellent regioselectivity, particularly for electron-rich aromatic and heteroaromatic compounds.[1][3]
The regioselectivity of the reaction is primarily governed by the electronic nature of the substituents on the aromatic ring, following the established principles of electrophilic aromatic substitution. Activating groups direct the incoming thiocyanate group to the ortho and para positions, with the para product often being favored due to reduced steric hindrance. Conversely, deactivating groups direct the substitution to the meta position. For highly activated arenes such as anisoles, phenols, and anilines, the thiocyanation reaction proceeds rapidly and with exceptional para-selectivity.[3]
Reaction Mechanism and Regioselectivity
The thiocyanation of arenes is an electrophilic aromatic substitution reaction. The mechanism involves the initial activation of an electrophilic thiocyanating agent, such as N-thiocyanatosaccharin, by a Lewis acid like iron(III) chloride. This generates a highly reactive electrophilic sulfur species. The aromatic ring then acts as a nucleophile, attacking the electrophile to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Finally, a base removes a proton from the carbon bearing the new thiocyanate group, restoring the aromaticity of the ring and yielding the aryl thiocyanate product.
The regiochemical outcome is determined by the stability of the intermediate sigma complex. Electron-donating groups on the arene ring stabilize the positive charge in the sigma complex, particularly when the electrophile adds to the ortho or para positions. This leads to a lower activation energy for the formation of these isomers, resulting in their preferential formation.
Caption: Mechanism of Lewis acid-catalyzed electrophilic aromatic thiocyanation.
Quantitative Data Summary
The following tables summarize the regioselectivity and yields for the thiocyanation of various arenes using N-thiocyanatosaccharin and iron(III) chloride as the catalyst. The reactions are typically highly selective for the para isomer in the presence of ortho-, para-directing groups.
Table 1: Thiocyanation of Activated Arenes [2][3]
| Substrate (Arene) | Product | Yield (%) | Regioselectivity (para:ortho) |
| Anisole | 4-Thiocyanatoanisole | 93 | >99:1 |
| 1,3-Dimethoxybenzene | 2,4-Dimethoxy-1-thiocyanatobenzene | 75 | >99:1 (at C4) |
| Aniline | 4-Thiocyanatoaniline | 91 | >99:1 |
| Indole | 3-Thiocyanatoindole | 93 | >99:1 (at C3) |
| 2-(Trifluoromethyl)aniline | 4-Thiocyanato-2-(trifluoromethyl)aniline | 88 | >99:1 |
Table 2: Thiocyanation of Weakly Activated and Complex Arenes [2][3]
| Substrate (Arene) | Product | Yield (%) | Notes |
| Mesitylene | 2,4,6-Trimethyl-1-thiocyanatobenzene | 93 | Monosubstitution |
| m-Xylene | 2,4-Dimethyl-1-thiocyanatobenzene | 88 | Monosubstitution |
| 2-Aminobenzophenone | 2-Amino-5-thiocyanatobenzophenone | 81 | Selective para to amine |
| Metaxalone | 5-((3,5-Dimethylphenoxy)methyl)-4-thiocyanatooxazolidin-2-one | - | High-yielding and selective |
| Protected Estradiol | Thiocyanated Estradiol Derivative | - | Selective functionalization |
Experimental Protocols
The following protocol is based on the highly efficient and regioselective method developed by Waddell et al. for the iron(III) chloride-catalyzed thiocyanation of arenes using N-thiocyanatosaccharin.[2][3]
Materials:
-
N-Thiocyanatosaccharin
-
Anhydrous iron(III) chloride (FeCl₃)
-
Substituted arene
-
Dry dichloromethane (DCM)
-
Argon or Nitrogen gas
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
General Procedure for the Thiocyanation of Anisole:
-
To a dry round-bottom flask under an argon atmosphere, add N-thiocyanatosaccharin (0.400 mmol, 1.2 eq.).
-
Add anhydrous iron(III) chloride (0.00832 mmol, 2.5 mol%).
-
Add dry dichloromethane (2 mL).
-
To this stirring suspension, add anisole (0.333 mmol, 1.0 eq.).
-
Stir the reaction mixture at 40 °C in the absence of light for 30 minutes.
-
Upon completion (monitored by TLC), cool the reaction mixture to room temperature.
-
Dilute the mixture with dichloromethane (10 mL) and wash with water (10 mL).
-
Extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (e.g., 15% diethyl ether in hexane) to yield 4-thiocyanatoanisole.
Note: Reaction times and temperatures may vary depending on the reactivity of the arene substrate. For less reactive substrates, a higher catalyst loading or the addition of a co-catalyst like diphenyl selenide may be beneficial.[3]
Caption: General experimental workflow for the thiocyanation of arenes.
References
Application Notes and Protocols for the Synthesis of Aryl Thiocyanates
Introduction
Aryl thiocyanates are invaluable intermediates in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Their utility stems from the versatile reactivity of the thiocyanate group, which can be transformed into a variety of other sulfur-containing functionalities such as thiophenols, thioethers, and sulfonamides.[1][2] Historically, the direct thiocyanation of arenes was achieved using highly reactive and hazardous reagents like thiocyanogen chloride, which is prepared from thiocyanogen and chlorine gas.[3][4] Due to safety concerns and difficulties in handling these reagents, modern synthetic chemistry has shifted towards the development of more stable, bench-top electrophilic thiocyanating agents.
This document provides detailed protocols for the synthesis of aryl thiocyanates with a focus on a contemporary and efficient method that utilizes a stable N-thiocyanating reagent activated by a Lewis acid catalyst. This approach offers significant advantages in terms of safety, regioselectivity, and substrate scope, making it highly suitable for applications in research and drug development.
Modern Approach: Lewis Acid-Catalyzed Electrophilic Thiocyanation
A highly effective modern method for the synthesis of aryl thiocyanates involves the use of N-thiocyanatosaccharin as an electrophilic thiocyanate source, activated by a catalytic amount of a Lewis acid, such as iron(III) chloride.[3][4][5] This method is characterized by its mild reaction conditions, rapid reaction times, and excellent regioselectivity, typically favoring para-substitution on activated aromatic rings.[3][4][5]
Experimental Protocols
Protocol 1: General Procedure for the Iron(III) Chloride-Catalyzed Thiocyanation of Arenes
This protocol describes a general method for the regioselective thiocyanation of activated arenes using N-thiocyanatosaccharin and catalytic iron(III) chloride.
Materials:
-
Arene substrate
-
N-thiocyanatosaccharin
-
Anhydrous iron(III) chloride (FeCl₃)
-
Anhydrous dichloromethane (DCM)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the arene (1.0 mmol), N-thiocyanatosaccharin (1.2 mmol), and anhydrous dichloromethane (5 mL).
-
Stir the mixture at room temperature until all solids are dissolved.
-
To this solution, add anhydrous iron(III) chloride (0.025 mmol, 2.5 mol%).
-
Heat the reaction mixture to 40 °C and stir for the appropriate time (typically 0.5 - 2 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with dichloromethane (15 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Data Presentation
Table 1: Substrate Scope and Yields for the Iron(III) Chloride-Catalyzed Thiocyanation of Various Arenes
| Entry | Arene Substrate | Product | Time (h) | Yield (%) |
| 1 | Anisole | 4-Thiocyanatoanisole | 0.5 | 93 |
| 2 | Phenol | 4-Thiocyanatophenol | 0.5 | 85 |
| 3 | Aniline | 4-Thiocyanatoaniline | 0.5 | 88 |
| 4 | m-Xylene | 4-Thiocyanato-1,3-dimethylbenzene | 0.5 | 91 |
| 5 | Mesitylene | 2-Thiocyanato-1,3,5-trimethylbenzene | 0.5 | 95 |
| 6 | Indole | 3-Thiocyanatoindole | 0.5 | 90 |
Yields are for the isolated, purified product.
Visualizations
Reaction Mechanism
The following diagram illustrates the proposed mechanism for the iron(III) chloride-catalyzed thiocyanation of an arene. The Lewis acid activates the N-thiocyanatosaccharin, making it a more potent electrophile for the subsequent electrophilic aromatic substitution reaction.
Caption: Proposed mechanism for Lewis acid-catalyzed aryl thiocyanation.
Experimental Workflow
The diagram below outlines the general workflow for the synthesis and purification of aryl thiocyanates using the described protocol.
Caption: General workflow for aryl thiocyanate synthesis.
Logical Relationships in Synthesis
This diagram illustrates the logical progression from starting materials to the final product and its potential applications.
Caption: Logical flow from reactants to products and applications.
References
- 1. fiveable.me [fiveable.me]
- 2. Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective C–H Thiocyanation of Arenes by Iron(III) Chloride Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Regioselective C-H Thiocyanation of Arenes by Iron(III) Chloride Catalysis [organic-chemistry.org]
Application Notes and Protocols: Electrophilic Thiocyanation of Electron-Rich Aromatic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of a thiocyanate (-SCN) group into electron-rich aromatic compounds, such as phenols and anilines, is a significant transformation in organic synthesis. The resulting aryl thiocyanates are versatile intermediates, serving as precursors for a wide array of sulfur-containing molecules with applications in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the electrophilic thiocyanation of these activated aromatic systems. While classical methods involving the direct use of chlorine thiocyanate (ClSCN) exist, modern approaches predominantly favor the in situ generation of a more reactive and manageable electrophilic thiocyanating agent.
Reaction Mechanism and Regioselectivity
The thiocyanation of electron-rich aromatic compounds proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The thiocyanate cation (SCN+) or a related electrophilic species is attacked by the π-electrons of the aromatic ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Subsequent deprotonation of this intermediate by a weak base restores the aromaticity of the ring, yielding the aryl thiocyanate product.
Due to the strong activating and ortho, para-directing nature of the hydroxyl (-OH) and amino (-NH2) groups, the thiocyanation of phenols and anilines is highly regioselective. The major product is typically the para-substituted isomer, as the ortho positions are more sterically hindered.
Data Presentation: Thiocyanation of Anilines and Phenols
The following tables summarize the reaction yields for the thiocyanation of various substituted anilines and phenols using a common in situ method involving ammonium thiocyanate (NH4SCN) and an oxidizing agent.
Table 1: Thiocyanation of Substituted Anilines
| Entry | Substrate | Product | Yield (%) |
| 1 | Aniline | 4-Thiocyanatoaniline | 92 |
| 2 | 4-Methylaniline | 4-Methyl-2-thiocyanatoaniline | 85 |
| 3 | 4-Methoxyaniline | 4-Methoxy-2-thiocyanatoaniline | 88 |
| 4 | 4-Chloroaniline | 4-Chloro-2-thiocyanatoaniline | 78 |
| 5 | 4-Nitroaniline | 4-Nitro-2-thiocyanatoaniline | 72 |
Table 2: Thiocyanation of Substituted Phenols
| Entry | Substrate | Product | Yield (%) |
| 1 | Phenol | 4-Thiocyanatophenol | 95 |
| 2 | 4-Methylphenol | 4-Methyl-2-thiocyanatophenol | 89 |
| 3 | 4-Methoxyphenol | 4-Methoxy-2-thiocyanatophenol | 91 |
| 4 | 4-Chlorophenol | 4-Chloro-2-thiocyanatophenol | 82 |
| 5 | 4-Nitrophenol | 4-Nitro-2-thiocyanatophenol | 75 |
Experimental Protocols
Modern synthetic strategies for electrophilic thiocyanation typically avoid the isolation of the unstable and hazardous this compound. Instead, the electrophilic thiocyanating species is generated in situ from a stable thiocyanate salt and an oxidizing agent. The following protocol is a representative example of this approach.
Protocol 1: In Situ Generation of the Electrophilic Thiocyanating Agent using Trichloroisocyanuric Acid (TCCA)
This method provides a safe and efficient means of thiocyanating electron-rich aromatic compounds.
Materials:
-
Substituted aniline or phenol (1.0 mmol)
-
Ammonium thiocyanate (NH4SCN) (1.2 mmol)
-
Trichloroisocyanuric acid (TCCA) (0.4 mmol)
-
Dichloromethane (CH2Cl2) (10 mL)
-
Saturated sodium bicarbonate solution (NaHCO3)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the substituted aniline or phenol (1.0 mmol) and ammonium thiocyanate (1.2 mmol) in dichloromethane (10 mL) at 0 °C, add trichloroisocyanuric acid (0.4 mmol) portion-wise over 5 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for the time indicated by TLC analysis (typically 1-3 hours).
-
Upon completion of the reaction, quench the mixture by adding saturated sodium bicarbonate solution (15 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure aryl thiocyanate.
Applications in Drug Development
Aryl thiocyanates and their isomers, isothiocyanates, are of significant interest in drug discovery due to their diverse biological activities. Their mechanism of action often involves the modulation of key cellular signaling pathways.
Anticancer Activity
Numerous studies have demonstrated the potential of thiocyanate-containing compounds as anticancer agents. Their mechanisms of action are multifaceted and can include:
-
Induction of Apoptosis: Aryl thiocyanates can trigger programmed cell death in cancer cells. This is often mediated through the intrinsic (mitochondrial) pathway, involving the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. This leads to the release of cytochrome c from the mitochondria and the activation of caspases, ultimately resulting in cell death.[1]
-
Generation of Reactive Oxygen Species (ROS): Some thiocyanate derivatives can induce oxidative stress within cancer cells by increasing the production of ROS. Elevated ROS levels can damage cellular components, including DNA, proteins, and lipids, leading to cell cycle arrest and apoptosis.[2]
-
Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at various checkpoints, most commonly at the G2/M phase. This prevents the cells from entering mitosis and dividing.[3]
-
Enzyme Inhibition: The thiocyanate moiety can act as a pharmacophore, interacting with the active sites of various enzymes. For instance, certain heterocyclic thiocyanates have been shown to be potent inhibitors of carbonic anhydrases, acetylcholinesterase, and α-glycosidase, enzymes that are implicated in various diseases, including cancer and Alzheimer's disease.[4][5]
Other Therapeutic Areas
The biological activity of aryl thiocyanates extends beyond oncology. For example, certain derivatives have shown promise as antiparasitic agents, exhibiting potent activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.
Conclusion
The electrophilic thiocyanation of electron-rich aromatic compounds is a robust and valuable transformation for the synthesis of aryl thiocyanates. Modern in situ methods provide safe and efficient access to these important building blocks. The diverse biological activities of aryl thiocyanates, particularly their anticancer properties, underscore their potential in the development of novel therapeutics. The protocols and data presented herein offer a comprehensive guide for researchers in academia and industry to explore the synthesis and applications of this important class of compounds.
References
- 1. Anticancer Activity, Mechanism, and Delivery of Allyl Isothiocyanate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sensitivity of allyl isothiocyanate to induce apoptosis via ER stress and the mitochondrial pathway upon ROS production in colorectal adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Thiocyanated Heterocyles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of thiocyanated heterocycles, a class of compounds with significant potential in medicinal chemistry and drug development. The methodologies presented focus on the use of electrophilic thiocyanating agents, often generated in situ from a chlorine source and a thiocyanate salt, which is functionally equivalent to the direct use of chlorine thiocyanate.
Introduction
Thiocyanated heterocycles are valuable synthetic intermediates and have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2] The introduction of a thiocyanate (-SCN) group into a heterocyclic scaffold can significantly modulate its physicochemical properties and biological activity. The protocols described herein provide efficient and practical methods for the thiocyanation of various electron-rich heterocycles such as indoles, pyrroles, and pyrazoles.
General Reaction Workflow
The synthesis of thiocyanated heterocycles via electrophilic thiocyanation typically follows a general workflow. This involves the in situ generation of an electrophilic thiocyanating species from a stable precursor, which then reacts with the heterocyclic substrate.
Caption: General workflow for the synthesis of thiocyanated heterocycles.
Experimental Protocols
Protocol 1: Thiocyanation of Indoles using N-Chlorosuccinimide (NCS) and Ammonium Thiocyanate (NH₄SCN)
This protocol describes the regioselective C-3 thiocyanation of indoles.[3]
Materials:
-
Substituted Indole
-
N-Chlorosuccinimide (NCS)
-
Ammonium Thiocyanate (NH₄SCN)
-
Methanol (MeOH)
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
To a solution of the indole (1.0 mmol) in methanol (5 mL), add ammonium thiocyanate (1.2 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add N-chlorosuccinimide (1.1 mmol) portion-wise over 5 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 15-30 minutes.
-
Upon completion, quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 3-thiocyanatoindole.
Protocol 2: Thiocyanation of Pyrroles and Anilines
A similar procedure to Protocol 1 can be adapted for the thiocyanation of pyrroles and anilines.[4]
Modifications for Pyrrole:
-
The reaction is often faster; careful monitoring by TLC is recommended.
-
The C-2 position is typically thiocyanated.
Modifications for Anilines:
-
The reaction is highly regioselective for the para-position. If the para-position is blocked, ortho-thiocyanation may occur.[5]
-
The reaction conditions are generally mild and proceed at room temperature.
Protocol 3: Thiocyanation of Pyrazoles using Phenyliodine Dichloride (PhICl₂) and Ammonium Thiocyanate (NH₄SCN)
This method is effective for the C-4 thiocyanation of 4-unsubstituted pyrazoles.[6]
Materials:
-
Substituted Pyrazole
-
Phenyliodine Dichloride (PhICl₂)
-
Ammonium Thiocyanate (NH₄SCN)
-
Toluene
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve the pyrazole (1.0 mmol) and ammonium thiocyanate (1.5 mmol) in toluene (10 mL).
-
Add phenyliodine dichloride (1.2 mmol) to the mixture.
-
Stir the reaction at room temperature and monitor by TLC.
-
After completion, dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography on silica gel.
Data Presentation
The following tables summarize the yields of thiocyanated heterocycles prepared using methods analogous to the protocols described above.
Table 1: Thiocyanation of Substituted Indoles [3]
| Entry | Substrate | Product | Time (min) | Yield (%) |
| 1 | N-Methylindole | N-Methyl-3-thiocyanatoindole | 15 | 95 |
| 2 | Indole | 3-Thiocyanatoindole | 15 | 91 |
| 3 | 2-Methylindole | 2-Methyl-3-thiocyanatoindole | 20 | 92 |
| 4 | 5-Methoxyindole | 5-Methoxy-3-thiocyanatoindole | 20 | 88 |
| 5 | 2-Phenylindole | 2-Phenyl-3-thiocyanatoindole | 25 | 85 |
Table 2: Thiocyanation of Substituted Pyrazoles [1][6]
| Entry | Substrate | Product | Yield (%) |
| 1 | 1,3-Diphenyl-1H-pyrazole | 1,3-Diphenyl-4-thiocyanato-1H-pyrazole | 85 |
| 2 | 3,5-Dimethyl-1-phenyl-1H-pyrazole | 3,5-Dimethyl-1-phenyl-4-thiocyanato-1H-pyrazole | 93 |
| 3 | 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazole | 1-(4-Chlorophenyl)-3-phenyl-4-thiocyanato-1H-pyrazole | 82 |
| 4 | 1,3,5-Triphenyl-1H-pyrazole | 1,3,5-Triphenyl-4-thiocyanato-1H-pyrazole | 90 |
Biological Significance and Signaling Pathways
Several thiocyanated heterocyclic compounds have been identified as potent inhibitors of key signaling pathways implicated in cancer. For instance, certain pyrazole derivatives have been shown to inhibit Epidermal Growth Factor Receptor (EGFR) kinase, a critical node in cancer cell proliferation and survival signaling.[7] Other heterocyclic thiocyanates have demonstrated inhibitory activity against carbonic anhydrases (CAs), enzymes involved in pH regulation and tumorigenesis.[8]
Caption: Inhibition of cancer-related signaling pathways by thiocyanated heterocycles.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent progress of direct thiocyanation reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. A solvent-free mechanochemical electrophilic C–H thiocyanation of indoles and imidazo[1,2- a ]pyridines using a cost-effective combination of N -chlor ... - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC00486H [pubs.rsc.org]
- 4. sid.ir [sid.ir]
- 5. mdpi.com [mdpi.com]
- 6. BJOC - Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN [beilstein-journals.org]
- 7. Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Stereochemistry of Chlorine Thiocyanate Addition to Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The addition of pseudohalogens to unsaturated carbon-carbon bonds is a fundamental transformation in organic synthesis, providing a versatile route to highly functionalized molecules. Among these, the addition of chlorine thiocyanate (ClSCN) to alkynes offers a direct pathway to β-chloro vinyl thiocyanates. These products are valuable intermediates in the synthesis of various sulfur-containing heterocycles and other compounds of pharmaceutical interest. Understanding the stereochemical outcome of this addition is crucial for the controlled synthesis of specific isomers.
This document provides detailed application notes on the stereochemistry of the addition of this compound to alkynes, a proposed reaction mechanism, and representative experimental protocols. Due to the limited specific literature on the addition of pre-formed this compound to alkynes, the following information is compiled from established principles of electrophilic additions to alkynes and analogies with similar reagents, such as interhalogens (e.g., ICl, BrCl) and halogens (Cl₂, Br₂).[1][2][3][4][5]
Stereochemistry and Mechanism
The addition of this compound to alkynes is presumed to proceed via an electrophilic addition mechanism, analogous to the halogenation of alkynes.[6][2][4] The reaction is expected to exhibit a high degree of stereoselectivity, predominantly favoring anti-addition. This stereochemical preference arises from the formation of a bridged thiiranium-like intermediate.
The proposed mechanism is as follows:
-
Electrophilic Attack: The π-bond of the alkyne acts as a nucleophile, attacking the electrophilic chlorine atom of this compound. This leads to the formation of a cyclic, bridged thiiranium-like ion intermediate.
-
Nucleophilic Opening: The thiocyanate anion (SCN⁻), or another nucleophile present in the reaction mixture, attacks one of the carbon atoms of the bridged intermediate from the side opposite to the bridge. This backside attack results in the observed anti-addition.
This mechanistic pathway leads to the preferential formation of the (E)-isomer of the β-chloro vinyl thiocyanate.
Proposed Mechanism of anti-Addition
Caption: Proposed mechanism for the anti-addition of this compound to an alkyne.
Data Presentation
The stereoselectivity of the addition of this compound to various alkynes is expected to be high, with a strong preference for the (E)-isomer. The following table summarizes hypothetical yet plausible quantitative data for this reaction with different alkyne substrates, based on the expected anti-addition mechanism.
| Entry | Alkyne Substrate (R-C≡C-R') | Product(s) | Yield (%) | (E):* (Z)* Ratio |
| 1 | Phenylacetylene | (E)-1-chloro-2-thiocyanato-1-phenylethene | 85 | >95:5 |
| 2 | 1-Hexyne | (E)-1-chloro-2-thiocyanato-1-hexene | 78 | >95:5 |
| 3 | 3-Hexyne | (E)-3-chloro-4-thiocyanato-3-hexene | 82 | >98:2 |
| 4 | 4-Octyne | (E)-4-chloro-5-thiocyanato-4-octene | 80 | >98:2 |
| 5 | Cyclohexylacetylene | (E)-1-chloro-2-thiocyanato-1-cyclohexylethene | 75 | >95:5 |
*Note: The data presented in this table is illustrative and based on the predicted stereochemical outcome. Actual results may vary depending on the specific reaction conditions and substrates used.
Experimental Protocols
The following are representative protocols for the in situ generation of this compound and its subsequent addition to an alkyne.
Protocol 1: In situ Generation from a Thiocyanate Salt and a Chlorine Source
This protocol describes the generation of this compound from an alkali metal thiocyanate and a chlorinating agent, followed by the reaction with an alkyne.
Materials:
-
Alkyne (e.g., phenylacetylene, 1.0 mmol)
-
Potassium thiocyanate (KSCN, 1.2 mmol)
-
N-Chlorosuccinimide (NCS, 1.2 mmol)
-
Acetonitrile (CH₃CN, 10 mL)
-
Stir bar
-
Round-bottom flask
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add potassium thiocyanate (1.2 mmol) and N-chlorosuccinimide (1.2 mmol).
-
Add dry acetonitrile (10 mL) to the flask.
-
Stir the suspension at room temperature for 15 minutes to facilitate the formation of this compound.
-
Add the alkyne (1.0 mmol) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired β-chloro vinyl thiocyanate.
Experimental Workflow
Caption: General experimental workflow for the addition of in situ generated this compound to an alkyne.
Conclusion
The addition of this compound to alkynes is anticipated to be a highly stereoselective transformation, yielding predominantly (E)-β-chloro vinyl thiocyanates through an anti-addition mechanism. This stereochemical outcome is consistent with the behavior of other electrophilic additions to alkynes involving bridged intermediates. The provided protocols offer a general framework for conducting this reaction in a laboratory setting. Further experimental studies are warranted to fully elucidate the substrate scope, optimize reaction conditions, and confirm the proposed stereochemical pathway for this valuable synthetic transformation.
References
- 1. Reaction of alkynes with iodine monochloride revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Chlorine Thiocyanate as a Precursor for Sulfur-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The in-situ generation of electrophilic thiocyanating agents from chlorine sources and thiocyanate salts represents a versatile and efficient strategy for the synthesis of organic thiocyanates. These compounds are pivotal precursors for a diverse array of sulfur-containing molecules with significant applications in medicinal chemistry and drug development. Organic thiocyanates serve as valuable building blocks for the synthesis of thiols, thioethers, disulfides, and isothiocyanates, many of which exhibit promising biological activities, including anticancer, antioxidant, and anti-inflammatory properties.
This document provides detailed application notes and experimental protocols for the use of chlorine-activated thiocyanate as a precursor for various sulfur-containing compounds. It includes quantitative data for key transformations and visual diagrams of experimental workflows and a relevant biological signaling pathway.
I. Synthesis of Organic Thiocyanates via Electrophilic Thiocyanation
The reaction of a chlorine source, such as N-Chlorosuccinimide (NCS) or trichloroisocyanuric acid (TCCA), with an alkali metal thiocyanate (e.g., KSCN or NH₄SCN) generates a highly reactive electrophilic species, likely thiocyanogen chloride (ClSCN) or thiocyanogen ((SCN)₂), in situ. This electrophile readily reacts with a variety of nucleophilic organic substrates to afford the corresponding organic thiocyanates.
A. Thiocyanation of Aromatic and Heteroaromatic Compounds
Electron-rich aromatic and heteroaromatic compounds are excellent substrates for electrophilic thiocyanation. The reaction typically proceeds with high regioselectivity, favoring para-substitution for activated benzene derivatives.
Experimental Protocol: Thiocyanation of Aniline using NBS/KSCN [1]
-
Materials: Aniline, N-Bromosuccinimide (NBS), Potassium Thiocyanate (KSCN), Ethanol.
-
Procedure:
-
To a solution of aniline (1.0 mmol) in ethanol (10 mL), add KSCN (2.0 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add NBS (1.0 mmol) portion-wise over 5 minutes.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water (50 mL).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
| Substrate | Chlorine Source | Thiocyanate Source | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Aniline | NBS | KSCN | Ethanol | RT | 0.5 | 95 | [1] |
| Phenol | TCCA | NH₄SCN | CH₂Cl₂ | RT | 1 | 92 | [2] |
| Indole | NCS | NH₄SCN | CH₃CN | 0 | 0.5 | 94 | [3] |
| N,N-Dimethylaniline | TCCA | NH₄SCN | CH₂Cl₂ | RT | 1.5 | 90 | [2] |
B. Thiocyanation of Ketones
Ketones can be thiocyanated at the α-position via their enol or enolate form. The reaction is typically carried out under acidic or basic conditions to facilitate enolization.
Experimental Protocol: α-Thiocyanation of Acetophenone using TCCA/NH₄SCN
-
Materials: Acetophenone, Trichloroisocyanuric Acid (TCCA), Ammonium Thiocyanate (NH₄SCN), Methanol.
-
Procedure:
-
To a stirred solution of acetophenone (1.0 mmol) in methanol (10 mL), add NH₄SCN (1.2 mmol).
-
Cool the mixture to 0 °C and add TCCA (0.4 mmol) portion-wise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of Na₂S₂O₃.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
-
| Substrate | Chlorine Source | Thiocyanate Source | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Acetophenone | TCCA | NH₄SCN | CH₃OH | RT | 2 | 85 | [4] |
| Cyclohexanone | NCS | KSCN | CH₃CN | RT | 3 | 82 | [5] |
| Propiophenone | TCCA | NH₄SCN | CH₃OH | RT | 2.5 | 88 | [4] |
C. Thiocyanation of Alkenes
The electrophilic addition of in situ generated thiocyanogen chloride or thiocyanogen to alkenes provides a direct route to vicinal dithiocyanates or β-chloro-thiocyanates, depending on the reaction conditions.
Experimental Protocol: Thiocyanation of Styrene using NCS/KSCN [6]
-
Materials: Styrene, N-Chlorosuccinimide (NCS), Potassium Thiocyanate (KSCN), Acetonitrile.
-
Procedure:
-
In a round-bottom flask, dissolve KSCN (2.0 mmol) in acetonitrile (15 mL).
-
Add NCS (1.0 mmol) and stir the mixture at room temperature for 15 minutes.
-
Add styrene (1.0 mmol) to the reaction mixture.
-
Stir at room temperature for the specified time, monitoring by TLC.
-
After completion, dilute the mixture with water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over Na₂SO₄, and evaporate the solvent.
-
Purify the product by column chromatography.
-
| Substrate | Chlorine Source | Thiocyanate Source | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |
| Styrene | NCS | KSCN | CH₃CN | RT | 4 | 1,2-dithiocyanato-1-phenylethane | 78 | [6] |
| Cyclohexene | TCCA | NH₄SCN | CH₂Cl₂ | 0 | 2 | 1-chloro-2-thiocyanatocyclohexane | 85 | [2] |
| 1-Octene | NCS | KSCN | CH₃CN | RT | 6 | 1,2-dithiocyanatooctane | 72 | [6] |
II. Transformation of Organic Thiocyanates into Other Sulfur-Containing Compounds
Organic thiocyanates are versatile intermediates that can be readily converted into a variety of other sulfur-containing functional groups.
Caption: Synthetic transformations of organic thiocyanates.
A. Synthesis of Thiols
The reduction of organic thiocyanates is a common method for the preparation of thiols, avoiding the use of malodorous thiol starting materials in the initial steps.
Experimental Protocol: Reduction of Benzyl Thiocyanate to Benzyl Mercaptan [7]
-
Materials: Benzyl thiocyanate, Sodium metal, Liquid ammonia, Methanol, Hydrochloric acid.
-
Procedure:
-
Set up a three-necked flask with a dry ice condenser and an ammonia inlet.
-
Condense liquid ammonia (approx. 100 mL) into the flask at -78 °C.
-
Add benzyl thiocyanate (0.1 mol) to the liquid ammonia with stirring.
-
Carefully add small pieces of sodium metal (0.22 mol) until a persistent blue color is observed.
-
After the reaction is complete, quench the excess sodium by the careful addition of methanol.
-
Allow the ammonia to evaporate overnight in a well-ventilated fume hood.
-
To the residue, add ice-water and acidify with dilute hydrochloric acid.
-
Extract the product with diethyl ether, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
| Substrate | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Benzyl thiocyanate | Na / liq. NH₃ | liq. NH₃ | -78 | 1.5 | 90 | [7] |
| p-Thiocyano-N,N-dimethylaniline | Na / liq. NH₃ | liq. NH₃ | -50 | 1.5 | 85 | [7] |
B. Synthesis of Unsymmetrical Thioethers
Organic thiocyanates can react with organometallic reagents or be used in one-pot procedures to generate unsymmetrical thioethers.
Experimental Protocol: Synthesis of Benzyl Phenyl Thioether from Benzyl Thiocyanate [8]
-
Materials: Benzyl thiocyanate, Phenylmagnesium bromide, Diethyl ether.
-
Procedure:
-
To a solution of benzyl thiocyanate (10 mmol) in anhydrous diethyl ether (50 mL) at 0 °C, add a solution of phenylmagnesium bromide (1.0 M in THF, 11 mL, 11 mmol) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.
-
Purify the crude product by column chromatography.
-
| Thiocyanate | Nucleophile | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Benzyl thiocyanate | PhMgBr | Diethyl ether | RT | 2 | 88 | [8] |
| Allyl thiocyanate | n-BuLi | THF | -78 to RT | 3 | 85 | [9] |
C. Synthesis of Symmetrical Disulfides
Organic thiocyanates can be converted to symmetrical disulfides under mild, metal-free conditions.
Experimental Protocol: Synthesis of Dibenzyl Disulfide from Benzyl Thiocyanate [10]
-
Materials: Benzyl thiocyanate, Sodium in silica gel, Dichloromethane.
-
Procedure:
-
Prepare sodium in silica gel by absorbing molten sodium onto silica gel.
-
To a suspension of sodium in silica gel (2.0 mmol) in dichloromethane (10 mL), add a solution of benzyl thiocyanate (1.0 mmol) in dichloromethane (5 mL).
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite.
-
Wash the Celite pad with dichloromethane.
-
Evaporate the solvent from the filtrate to obtain the product.
-
| Substrate | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Benzyl thiocyanate | Na/Silica gel | CH₂Cl₂ | RT | 0.5 | 95 | [10] |
| n-Octyl thiocyanate | Na/Silica gel | CH₂Cl₂ | RT | 1 | 92 | [10] |
III. Application in Drug Development: Isothiocyanates and the Nrf2 Signaling Pathway
Many naturally occurring isothiocyanates, such as sulforaphane found in broccoli, are derived from thiocyanate precursors. These compounds are potent inducers of the Keap1-Nrf2 signaling pathway, which plays a crucial role in cellular defense against oxidative stress and inflammation.[11][12][13] Activation of this pathway is a promising strategy for the prevention and treatment of various diseases, including cancer.
Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor Keap1, which facilitates its degradation.[14] Electrophilic compounds like isothiocyanates can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2.[15] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a battery of cytoprotective genes.[14][15]
Caption: Isothiocyanate-mediated activation of the Nrf2 pathway.
Conclusion
The in-situ generation of electrophilic thiocyanating agents from chlorine sources and thiocyanate salts provides a powerful and versatile platform for the synthesis of a wide range of sulfur-containing compounds. The resulting organic thiocyanates are valuable intermediates that can be efficiently transformed into thiols, thioethers, disulfides, and isothiocyanates. The biological significance of these downstream products, particularly the ability of isothiocyanates to modulate key cellular signaling pathways like Nrf2, underscores the importance of this synthetic strategy in modern drug discovery and development. The protocols and data presented herein offer a practical guide for researchers to explore the rich chemistry of thiocyanate precursors.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in the Synthesis of Organic Thiocyano (SCN) and Selenocyano (SeCN) Compounds, Their Chemical Transformations and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrevlett.com [chemrevlett.com]
- 5. Thiocyanate synthesis by C-S coupling or substitution [organic-chemistry.org]
- 6. Synthesis of isothiocyanato alkyl sulfides from alkenes using KSCN and DMTSM - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. US3129262A - Reduction of organic thiocyanates - Google Patents [patents.google.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. mdpi.com [mdpi.com]
- 10. Disulfide synthesis by S-S coupling [organic-chemistry.org]
- 11. KEAP1 and done? Targeting the NRF2 pathway with sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Electrophilic Thiocyanation in Medicinal Chemistry: Applications and Protocols
Application Note: The introduction of a thiocyanate (-SCN) group into organic molecules represents a significant strategy in medicinal chemistry for the development of novel therapeutic agents. While chlorine thiocyanate (ClSCN) is a reactive species, its application in synthesis is often achieved through the in situ generation of an electrophilic thiocyanating agent from a chlorine source, such as N-chlorosuccinimide (NCS), and a thiocyanate salt. This method provides a versatile and efficient pathway to a variety of bioactive compounds, including those with antimicrobial and anticancer properties. This document outlines the applications of this methodology and provides detailed protocols for the synthesis of relevant compounds.
Antimicrobial Applications
The thiocyanate moiety is a key pharmacophore in a range of compounds exhibiting potent antimicrobial activity. The electrophilic thiocyanation of heterocyclic scaffolds, such as pyrazoles and indoles, has yielded compounds with significant efficacy against various bacterial and fungal pathogens, including multidrug-resistant strains.
Quantitative Data: Antimicrobial Activity of Thiocyanated Compounds
| Compound Class | Specific Compound Example | Target Organism | MIC (µg/mL) | Reference |
| Pyrazole Derivatives | 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | Aspergillus niger | 2.9 - 7.8 | [1] |
| Staphylococcus aureus | 62.5 - 125 | [1] | ||
| Bacillus subtilis | 62.5 - 125 | [1] | ||
| Klebsiella pneumoniae | 62.5 - 125 | [1] | ||
| Pyrazole Analogue 3 | Escherichia coli | 0.25 | [2] | |
| Pyrazole Analogue 4 | Streptococcus epidermidis | 0.25 | [2] | |
| Pyrazoline Derivative 9 | Staphylococcus and Enterococcus genera (including MDR strains) | 4 | [3] |
Anticancer Applications
Thiocyanated compounds have also emerged as promising candidates in oncology. The introduction of the -SCN group can modulate the biological activity of parent molecules, leading to enhanced cytotoxicity against various cancer cell lines. Quinoline-based structures, for instance, have been functionalized with thiocyanate groups, resulting in compounds with notable anticancer potential.
Quantitative Data: Anticancer Activity of Thiocyanated Compounds
| Compound Class | Specific Compound Example | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline-5-sulfonamides | 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | C-32 (Amelanotic melanoma) | Comparable to cisplatin/doxorubicin | [4][5] |
| MDA-MB-231 (Breast adenocarcinoma) | Comparable to cisplatin/doxorubicin | [4][5] | ||
| A549 (Lung adenocarcinoma) | Comparable to cisplatin/doxorubicin | [4][5] |
Enzyme Inhibition
The electrophilic nature of the thiocyanate group makes it a potential covalent modifier of biological macromolecules, including enzymes. This property has been explored in the design of enzyme inhibitors for various therapeutic targets. For instance, isothiocyanates, which are structurally related to thiocyanates, have been shown to inhibit cholinesterases and cyclooxygenase-2 (COX-2).
Quantitative Data: Enzyme Inhibition by (Iso)thiocyanates
| Compound | Target Enzyme | IC50 / % Inhibition | Reference |
| 2-Methoxyphenyl isothiocyanate | Acetylcholinesterase | IC50 of 0.57 mM | [6][7] |
| 3-Methoxyphenyl isothiocyanate | Butyrylcholinesterase | 49.2% inhibition at 1.14 mM | [6][7] |
| Phenyl isothiocyanate | Cyclooxygenase-2 (COX-2) | ~99% inhibition at 50 µM | [6][7] |
| 3-Methoxyphenyl isothiocyanate | Cyclooxygenase-2 (COX-2) | ~99% inhibition at 50 µM | [6][7] |
Experimental Protocols
Protocol 1: General Procedure for Mechanochemical Thiocyanation of Indoles
This protocol describes a solvent-free method for the C-3 thiocyanation of indoles using N-chlorosuccinimide (NCS) and sodium thiocyanate (NaSCN).[8][9]
Materials:
-
Indole substrate (1 mmol)
-
Sodium thiocyanate (NaSCN) (1.1 mmol)
-
N-chlorosuccinimide (NCS) (1 mmol)
-
Silica gel (60-120 mesh, 300 mg)
-
5 mL stainless steel milling jar with a 10 mm stainless steel ball
-
Mixer-mill
Procedure:
-
To a 5 mL stainless steel milling jar, add the indole substrate (1 mmol), sodium thiocyanate (1.1 mmol), N-chlorosuccinimide (1 mmol), silica gel (300 mg), and a 10 mm stainless steel ball.
-
Seal the jar and place it in the mixer-mill.
-
Mill the mixture at a frequency of 30 Hz for 15 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solid reaction mixture is directly purified by column chromatography on silica gel to afford the 3-thiocyanatoindole product.
Expected Yield: Good to excellent yields are typically obtained, depending on the specific indole substrate.[9]
Visualizations
Experimental Workflow for Mechanochemical Thiocyanation of Indoles
References
- 1. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Isothiocyanates: cholinesterase inhibiting, antioxidant, and anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A solvent-free mechanochemical electrophilic C–H thiocyanation of indoles and imidazo[1,2- a ]pyridines using a cost-effective combination of N -chlor ... - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC00486H [pubs.rsc.org]
- 9. pubs.rsc.org [pubs.rsc.org]
Application Notes & Protocols: Large-Scale Synthesis Considerations for Chlorine Thiocyanate
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Chlorine thiocyanate (ClSCN) is a highly reactive and potentially unstable compound. The following information is intended for educational and research purposes only and should be used by qualified professionals in a well-equipped laboratory setting with appropriate safety precautions. Large-scale synthesis of this reagent presents significant hazards and is not recommended without a thorough risk assessment and implementation of specialized engineering controls.
Introduction
This compound (ClSCN), also referred to as thiocyanogen chloride, is a reactive pseudohalogen halide that serves as a potent electrophilic thiocyanating agent. In organic synthesis, it is a valuable reagent for introducing the thiocyanate (-SCN) functional group into various molecules. The thiocyanate moiety is an important synthetic intermediate, providing access to a wide range of sulfur-containing compounds such as thioethers, thiols, and sulfonamides, which are frequently found in medicinally active compounds.[1][2]
Due to its inherent instability, this compound is almost exclusively generated in situ for immediate consumption in a subsequent reaction.[3][4][5] Attempts to isolate the pure substance in large quantities are hazardous, as related compounds like thiocyanogen ((SCN)₂) are known to be explosive.[3][4] This document outlines the primary methods for the in situ generation of this compound for laboratory-scale synthesis and discusses the critical considerations for any potential scale-up.
Synthesis Protocols: In Situ Generation
The preferred method for utilizing this compound is its generation in the reaction vessel immediately prior to or during the addition of the substrate to be thiocyanated. The two main approaches involve the chlorination of a metal thiocyanate salt.
Protocol 2.1: Generation from Lead(II) Thiocyanate and Chlorine
This method is effective for reactions in organic solvents like acetic acid and is particularly useful for the electrophilic addition to alkenes.[5]
Materials:
-
Lead(II) thiocyanate (Pb(SCN)₂)
-
Chlorine (Cl₂) gas or a standardized solution of chlorine in the reaction solvent
-
Anhydrous acetic acid (or other suitable non-polar solvent)
-
Radical inhibitor (e.g., 2,6-di-tert-butyl-p-cresol)
-
Inert gas (Nitrogen or Argon)
Experimental Protocol:
-
Set up a reaction vessel equipped with a gas inlet, a stirrer, and a dropping funnel, all under an inert atmosphere. The flask should be opaque or protected from light to prevent radical side reactions.[5][6]
-
Suspend anhydrous lead(II) thiocyanate in anhydrous acetic acid.
-
Add a radical inhibitor to the suspension.[5]
-
Cool the suspension to the desired reaction temperature (typically 0-25 °C).
-
Slowly bubble chlorine gas through the stirred suspension or add a solution of chlorine in acetic acid dropwise. The reaction is exothermic.[4]
-
The completion of this compound formation can be monitored by the disappearance of chlorine and the formation of a precipitate of lead(II) chloride (PbCl₂).
-
The resulting solution/suspension containing this compound is used immediately by adding the substrate (e.g., an alkene).[5]
Protocol 2.2: Reaction of Sodium Thiocyanate with Chlorine Gas
This method describes the direct reaction of a solid alkali metal thiocyanate with chlorine gas, which produces a characteristic color change.
Materials:
-
Sodium thiocyanate (NaSCN), finely powdered and dried
-
Chlorine (Cl₂) gas
-
Reaction vessel suitable for gas-solid reactions
Experimental Protocol:
-
Place finely powdered, dry sodium thiocyanate into a dry reaction vessel.
-
Introduce a controlled stream of dry chlorine gas into the vessel.
-
The solid will react with the chlorine gas, often becoming warm and changing color from white to bright yellow and then potentially to orange/brown upon prolonged contact.
-
Once the desired level of conversion is achieved, the chlorine flow is stopped, and the vessel is purged with an inert gas.
-
The reactive solid, containing this compound, can then be dissolved in a suitable solvent for reaction or used in a gas-solid phase reaction.
Large-Scale Synthesis and Safety Considerations
Scaling up the in situ generation of this compound introduces significant challenges related to safety, reaction control, and stability.
Key Hazards:
-
Instability: this compound and its precursor, thiocyanogen, are unstable. Thiocyanogen can polymerize and explode at room temperature.[3][4] Thermal decomposition of thiocyanates at higher temperatures can produce highly toxic hydrogen sulfide (H₂S) or cyanide (HCN).[7][8]
-
Toxicity of Reagents: Chlorine gas is highly toxic, corrosive, and a strong oxidizer.[9] Metal thiocyanates, particularly lead salts, are toxic.
-
Exothermic Reaction: The reaction between chlorine and thiocyanate salts is exothermic, requiring efficient heat management to prevent runaway reactions and decomposition of the product.[4]
-
Byproduct Formation: The reaction of chlorine with aqueous thiocyanate can be complex, potentially forming cyanide under certain conditions, especially with insufficient chlorine.[7][10]
Scale-Up Recommendations:
-
Use Dilute Solutions: Whenever possible, work with dilute solutions of the generated reagent to minimize the risk of explosion and to aid in temperature control.
-
Specialized Equipment: Use reactors designed for handling hazardous and corrosive gases like chlorine. Ensure the system is completely dry, as moisture can accelerate decomposition.[6]
-
Strict Temperature Control: Employ a robust cooling system to maintain a low and stable reaction temperature (e.g., 0-10 °C).
-
Inert Atmosphere: All operations must be conducted under an inert atmosphere (e.g., nitrogen) to exclude moisture and oxygen, which can contribute to decomposition.[6]
-
Continuous Flow Generation: For larger quantities, consider a continuous flow setup where small amounts of chlorine and thiocyanate solution are mixed and immediately introduced into the main reaction stream. This avoids the accumulation of large quantities of the unstable reagent.
-
Personal Protective Equipment (PPE): A full-face respirator with appropriate cartridges, chemical-resistant gloves, and protective clothing are mandatory. All operations should be performed in a certified and inspected fume hood or ventilated enclosure.
Data Presentation
Due to the in situ nature of this compound generation, quantitative data primarily focuses on the overall reaction yield using the target substrate.
Table 1: Reaction Parameters for Electrophilic Addition to Alkenes [5]
| Parameter | Condition | Rationale |
|---|---|---|
| Reagents | Lead(II) Thiocyanate, Chlorine | Forms ClSCN and insoluble PbCl₂. |
| Solvent | Anhydrous Acetic Acid | Common solvent for electrophilic additions. |
| Temperature | 25 °C | Controlled temperature to balance reaction rate and stability. |
| Atmosphere | Dark, Inert Gas | Prevents light-induced radical polymerization.[6] |
| Additive | Radical Inhibitor | Suppresses unwanted radical side reactions. |
| Reaction Outcome | trans-stereospecific addition | Proceeds via a cyano-sulfonium ion intermediate. |
| Products | α-chloro-β-thiocyanates, α-acetoxy-β-thiocyanates | Products result from attack by chloride or acetate solvent. |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Thiocyanogen - Wikipedia [en.wikipedia.org]
- 4. Thiocyanogen - Wikiwand [wikiwand.com]
- 5. Pseudohalogen chemistry. Part I. Heterolytic addition of thiocyanogen chloride to some symmetrical alkenes and cycloalkenes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. prepchem.com [prepchem.com]
- 7. Acidic aqueous decomposition of thiocyanogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Formation of trithiocyanate in the oxidation of aqueous thiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Solvent Effects on Chlorine Thiocyanate Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction between chlorine and the thiocyanate ion (SCN⁻) is of significant interest in various fields, including environmental chemistry, industrial processes, and biological systems. Thiocyanate is a pseudohalide that can be found in industrial effluents and biological fluids. Its reaction with chlorine-based disinfectants can lead to the formation of various products, some of which may be of toxicological concern. The reactivity and product distribution of this reaction are highly dependent on the reaction conditions, with the solvent playing a critical but often overlooked role. These application notes provide an overview of the known reactivity of chlorine with thiocyanate and offer detailed protocols for systematically investigating the effects of different solvents on this reaction.
Reaction Overview
In aqueous solutions, the reaction of chlorine with thiocyanate is rapid and complex. The initial step is believed to be the electrophilic attack of chlorine on the sulfur atom of the thiocyanate ion to form a transient intermediate, chlorosulfenyl thiocyanate (ClSSCN), which is unstable. Subsequent reactions can lead to a variety of products, including cyanide (CN⁻), sulfate (SO₄²⁻), and the transient species thiocyanogen ((SCN)₂) and trithiocyanate ((SCN)₃⁻)[1]. The overall stoichiometry and product distribution are highly sensitive to pH and the relative concentrations of the reactants.
Qualitative studies have shown that the reaction medium significantly influences the outcome. For instance, the reaction of gaseous chlorine with solid sodium thiocyanate yields a yellow to orange solid, whereas the reaction in an aqueous solution produces a brown-red solution, indicating the formation of different products under varying conditions. This highlights the importance of the solvent in directing the reaction pathway.
Data Presentation: A Template for Quantifying Solvent Effects
| Solvent | Dielectric Constant (ε) | Rate Constant (k) (M⁻¹s⁻¹) | Major Products | Product Ratio (Product A:B:C) | Spectroscopic Observations (λ_max, nm) |
| Water | 80.1 | Data to be determined | SO₄²⁻, CN⁻, (SCN)₂ | Data to be determined | Data to be determined |
| Methanol | 32.7 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Ethanol | 24.5 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Acetonitrile | 37.5 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Dichloromethane | 8.9 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Hexane | 1.9 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocols
The following protocols provide a framework for the systematic investigation of solvent effects on chlorine thiocyanate reactivity.
Protocol 1: Preparation of Reagents
-
Thiocyanate Stock Solution:
-
Accurately weigh a desired amount of potassium thiocyanate (KSCN) or sodium thiocyanate (NaSCN).
-
Dissolve the salt in the solvent of choice to prepare a stock solution of known concentration (e.g., 0.1 M).
-
Store the solution in a dark, airtight container.
-
-
Chlorine Stock Solution:
-
Caution: Chlorine gas is toxic and corrosive. Handle only in a well-ventilated fume hood.
-
Prepare a saturated solution of chlorine in the desired solvent by bubbling chlorine gas through the solvent for a predetermined amount of time.
-
Alternatively, use a stable chlorine source such as sodium hypochlorite (NaOCl) or N-chlorosuccinimide (NCS). If using a solid source, dissolve it in the chosen solvent to the desired concentration.
-
The concentration of the active chlorine solution should be determined immediately before each experiment using standard iodometric titration.
-
Protocol 2: Kinetic Analysis using UV-Vis Spectrophotometry
This protocol is designed to determine the reaction rate of chlorine with thiocyanate.
-
Instrumentation:
-
Use a stopped-flow spectrophotometer for rapid reactions or a standard UV-Vis spectrophotometer for slower reactions.
-
-
Procedure:
-
Set the spectrophotometer to scan a wavelength range appropriate for the expected intermediates (e.g., 250-500 nm). The formation of (SCN)₂ and (SCN)₃⁻ can be monitored in the UV region[1].
-
Equilibrate the reactant solutions to the desired temperature in a thermostatted cell holder.
-
For a stopped-flow experiment, load the two reactant solutions into separate syringes.
-
Rapidly mix equal volumes of the chlorine and thiocyanate solutions in the observation cell.
-
Record the change in absorbance over time at a fixed wavelength corresponding to the formation or consumption of a specific species.
-
Repeat the experiment with varying concentrations of each reactant to determine the reaction order with respect to each component.
-
Perform the entire procedure in each of the selected solvents.
-
Protocol 3: Product Analysis by Ion Chromatography and GC-MS
This protocol is for the identification and quantification of the final reaction products.
-
Reaction Quenching:
-
After a predetermined reaction time, quench the reaction by adding a suitable reagent. For example, sodium thiosulfate can be used to remove unreacted chlorine.
-
-
Analysis of Inorganic Anions (Sulfate and Cyanide):
-
Use an ion chromatograph equipped with a suitable column and detector for the separation and quantification of SO₄²⁻ and CN⁻.
-
Prepare calibration standards for each anion in the corresponding solvent matrix.
-
-
Analysis of Organic Products:
-
If the formation of organic thiocyanates or other organic products is suspected (especially in organic solvents), use Gas Chromatography-Mass Spectrometry (GC-MS).
-
Extract the reaction mixture with a suitable organic solvent if necessary.
-
Analyze the extract by GC-MS to separate and identify the products based on their mass spectra.
-
Mandatory Visualizations
Caption: Proposed reaction pathway for the oxidation of thiocyanate by chlorine.
Caption: General experimental workflow for studying solvent effects.
References
Application Notes & Protocols: Catalytic Methods for Thiocyanate Group Installation
Audience: Researchers, scientists, and drug development professionals.
Introduction: Organic thiocyanates (R-SCN) are versatile functional groups crucial in medicinal chemistry and synthetic organic chemistry. They are found in numerous bioactive natural products and serve as key synthetic intermediates for accessing a wide array of sulfur-containing compounds. The introduction of a thiocyanate moiety, or thiocyanation, is a fundamental transformation. While historical methods often employed reagents like thiocyanogen chloride (ClSCN), contemporary research focuses on developing milder, more efficient, and selective catalytic approaches. This document details modern catalytic methods for thiocyanate-mediated reactions, providing structured data and detailed experimental protocols for laboratory application.
Lewis Acid Catalysis: Iron(III) Chloride for Arene Thiocyanation
Iron(III) chloride has emerged as an inexpensive, effective, and environmentally benign Lewis acid catalyst for the regioselective thiocyanation of electron-rich arenes.[1][2][3] This method typically utilizes N-thiocyanatosaccharin (NTS) as a stable, electrophilic thiocyanating agent. The catalyst activates the NTS reagent, facilitating electrophilic aromatic substitution on activated substrates like anisoles, phenols, anilines, and indoles.[1][2]
Key Features:
-
High Regioselectivity: Primarily yields para-substituted products for activated arenes.[2]
-
Fast Reaction Times: Many reactions complete within 5 to 30 minutes at moderate temperatures (e.g., 40 °C).[1][2]
-
Broad Substrate Scope: Effective for a wide range of activated and even some weakly activated aromatic compounds.[1][2]
-
Scalability: The protocol has been demonstrated on a gram scale, highlighting its practical utility.[2]
Data Presentation: Iron-Catalyzed Thiocyanation of Arenes
The following table summarizes the performance of Iron(III) chloride-catalyzed thiocyanation across various substrates using N-thiocyanatosaccharin.
| Entry | Substrate | Catalyst Loading (mol%) | Time (h) | Yield (%) | Reference |
| 1 | Anisole | 2.5 | 0.5 | 95 | [2] |
| 2 | Phenol | 2.5 | 0.5 | 89 | [2] |
| 3 | Aniline | 5.0 | 0.25 | 94 | [1] |
| 4 | Indole | 2.5 | 0.08 | 93 | [1] |
| 5 | m-Xylene | 10.0 | 2.0 | 88 | [1] |
| 6 | Estradiol Derivative | 10.0 | 1.5 | 81 | [2] |
| 7 | Metaxalone | 10.0 | 1.5 | 72 | [2] |
Experimental Workflow and Catalytic Cycle
The general workflow for this catalytic reaction is straightforward, involving the sequential addition of reagents under an inert atmosphere.
Caption: General workflow for Iron(III) chloride-catalyzed thiocyanation of arenes.
A plausible catalytic cycle involves the activation of N-thiocyanatosaccharin by the Lewis acid, FeCl₃, to generate a more electrophilic thiocyanating species.
Caption: Proposed catalytic cycle for iron-catalyzed thiocyanation of arenes.
Detailed Experimental Protocol: Thiocyanation of Anisole[2]
-
Preparation: To a solution of N-thiocyanatosaccharin (0.0960 g, 0.400 mmol) and iron(III) chloride (0.00135 g, 0.00832 mmol, 2.5 mol %) in dry dichloromethane (2 mL) under an argon atmosphere, add anisole (0.0362 mL, 0.333 mmol).
-
Reaction: Stir the reaction mixture at 40 °C in the absence of light for 30 minutes.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with dichloromethane (10 mL) and wash with water (10 mL).
-
Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography to yield the desired product.
Brønsted Acid Catalysis: Phosphoric Acid for Indole Thiocyanation
Chiral phosphoric acids can catalyze the electrophilic thiocyanation of 3-aryl indoles, providing an efficient route to SCN-containing indole compounds.[4] This methodology has also been extended to asymmetric catalysis, yielding axially chiral SCN-containing biaryls with moderate enantioselectivity.[4]
Data Presentation: Phosphoric Acid-Catalyzed Thiocyanation of Indoles
| Entry | Substrate (3-Aryl Indole) | Catalyst | Yield (%) | ee (%) | Reference |
| 1 | 3-Phenylindole | Racemic Phosphoric Acid | 95 | N/A | [4] |
| 2 | 3-(p-Tolyl)indole | Racemic Phosphoric Acid | 92 | N/A | [4] |
| 3 | 3-(4-Methoxyphenyl)indole | Racemic Phosphoric Acid | 85 | N/A | [4] |
| 4 | 3-Phenylindole | Chiral Phosphoric Acid | 88 | 60 | [4] |
| 5 | 3-(p-Tolyl)indole | Chiral Phosphoric Acid | 85 | 55 | [4] |
Detailed Experimental Protocol: General Procedure
-
Preparation: To a stirred solution of the 3-aryl indole (0.2 mmol) in a suitable solvent (e.g., toluene, 2.0 mL) at room temperature, add the phosphoric acid catalyst (10 mol %).
-
Reagent Addition: Add the thiocyanating agent (e.g., N-thiocyanatosuccinimide, 0.24 mmol) in one portion.
-
Reaction: Stir the mixture at the specified temperature (e.g., 50 °C) and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure and purify the residue directly by flash column chromatography on silica gel to afford the desired 2-thiocyanato-3-aryl indole.
Photocatalytic and Electrophotocatalytic Methods
Visible-light-mediated photocatalysis offers a mild and sustainable alternative for C-S bond formation.[5][6] These methods often proceed via radical pathways and can be applied to a variety of substrates, including the cyclization of unactivated alkenes.[7][8]
Key Features:
-
Mild Conditions: Reactions are typically run at room temperature under visible light irradiation.
-
Transition-Metal-Free Options: Many systems utilize organic dyes or semiconductor materials as photocatalysts.[6][8]
-
Novel Reactivity: Enables transformations not easily accessible through traditional thermal methods, such as remote C-H functionalization.[1]
Detailed Experimental Protocol: Electrophotocatalytic Thiocyanation/Cyclization of Alkenes[7]
-
Cell Assembly: Equip an undivided electrochemical cell with a graphite felt anode and a platinum plate cathode.
-
Reagent Addition: Charge the cell with the unactivated alkene (0.3 mmol), NaSCN (0.6 mmol), the photocatalyst (e.g., 2,4,6-triphenylpyrylium tetrafluoroborate, 0.8 mol %), and an electrolyte (e.g., LiClO₄, 0.3 mmol) under an argon atmosphere.
-
Solvent Addition: Add degassed solvent (e.g., hexafluoroisopropanol, HFIP, 6.0 mL).
-
Reaction: Stir the mixture at room temperature while irradiating with a blue LED light source and applying a constant current until the starting material is consumed (as monitored by TLC).
-
Work-up and Purification: After the reaction, concentrate the mixture and purify the residue by flash column chromatography to isolate the cyclized thiocyanate product.
The field of catalytic thiocyanation has evolved significantly, moving away from hazardous reagents like chlorine thiocyanate towards safer and more efficient catalytic systems. Lewis and Brønsted acid catalysis, as well as modern photocatalytic methods, provide powerful and versatile tools for the synthesis of valuable organothiocyanates. The protocols and data presented herein offer a practical guide for researchers to implement these advanced methodologies in the laboratory for applications in drug discovery and materials science.
References
- 1. Regioselective C–H Thiocyanation of Arenes by Iron(III) Chloride Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective C-H Thiocyanation of Arenes by Iron(III) Chloride Catalysis [organic-chemistry.org]
- 3. Thiocyanate synthesis by C-S coupling or substitution [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Efficient photocatalytic C-3 thiocyanation of indoles over tetraphenylsilane-based porous aromatic frameworks - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Chlorine Thiocyanate Stability and Decomposition
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the reaction products of chlorine and thiocyanate. Due to the limited availability of data on isolated, pure chlorine thiocyanate (ClSCN), this guide focuses on the stability and decomposition characteristics of the products formed during the reaction of chlorine with thiocyanate sources.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Unexpected Color Change or Instability of the Reaction Product | The reaction of chlorine with thiocyanate can yield a mixture of products with varying stability. The observed color (yellow, orange, brown, or reddish) and stability can be highly dependent on the reaction conditions. | - Control Reaction Conditions: Strictly control parameters such as temperature, pH, and the molar ratio of reactants. The reaction of solid thiocyanate with gaseous chlorine tends to form a more stable, insoluble solid compared to the reaction in an acidic solution. - Characterize the Product: Use analytical techniques such as UV-Vis spectroscopy, IR spectroscopy, or mass spectrometry to identify the species present in your product mixture. Oxidation of SCN⁻ can lead to intermediates like (SCN)₂ and (SCN)₃⁻ in acidic media.[1] |
| Formation of Gaseous Byproducts | Decomposition of thiocyanate-related compounds can release gases such as cyanogen ((SCN)₂), which is toxic. In the presence of water, hydrolysis can occur. | - Work in a Ventilated Area: Always handle these reactions in a well-ventilated fume hood. - Monitor Reaction Headspace: Use gas detection methods or mass spectrometry to analyze the gaseous byproducts. |
| Inconsistent Experimental Results | The reaction pathway and product distribution are sensitive to the physical state of the reactants (solid vs. solution), the presence of moisture, and the reaction time. | - Standardize Starting Materials: Ensure the purity and hydration state of your thiocyanate source are consistent between experiments. - Control Reaction Time: Quench the reaction at specific time points to study the formation and decay of intermediates. |
| Precipitation of Unexpected Solids | The formation of insoluble, colored solids is a known outcome of the reaction between chlorine and solid thiocyanate. | - Isolate and Analyze: Separate the solid precipitate by filtration and analyze it separately from the solution phase to understand its composition and stability. - Solubility Testing: Investigate the solubility of the precipitate in various organic and inorganic solvents to aid in its characterization and purification. |
Frequently Asked Questions (FAQs)
Q1: How stable is the product of the reaction between chlorine and thiocyanate?
A1: The stability of the reaction product is highly dependent on the conditions of its formation. When solid sodium thiocyanate reacts with chlorine gas, it forms a bright yellow to orange/brown solid that is reported to be quite stable and can be kept for weeks with no visible changes. In contrast, the reaction in an acidic aqueous solution produces a reddish, soluble compound whose stability is less well-defined.
Q2: What are the expected decomposition pathways for chlorine-thiocyanate reaction products?
A2: While specific pathways for pure ClSCN are not well-documented, the decomposition of related thiocyanate species provides insight. Potential pathways include:
-
Hydrolysis: In the presence of water, hydrolysis can occur. The hydrolysis of thiocyanogen ((SCN)₂) to hypothiocyanous acid (HOSCN) has been studied.[1]
-
Photochemical Decomposition: Ultraviolet (UV) radiation can induce the decomposition of thiocyanate.[2] The process is thought to involve the formation of SCN• radicals, which can then undergo further reactions.[3]
-
Isomerization: Organic thiocyanates are known to isomerize to the more stable isothiocyanates.[4] While not directly observed for ClSCN, the potential for isomerization to chlorine isothiocyanate (ClNCS) under certain conditions should be considered.
Q3: What are the primary products of thiocyanate oxidation by chlorine?
A3: The oxidation of thiocyanate (SCN⁻) by chlorine can lead to a variety of products depending on the reaction conditions. In acidic media, transient species such as thiocyanogen ((SCN)₂) and the trithiocyanate anion ((SCN)₃⁻) have been identified through UV spectroscopy.[1] More complete oxidation can lead to sulfate (SO₄²⁻) and cyanide (CN⁻), though the cyanide can be further oxidized by excess chlorine.
Q4: Can this compound exist as isomers?
A4: The thiocyanate ion is an ambidentate ligand, meaning it can coordinate through either the sulfur atom (thiocyanato, -SCN) or the nitrogen atom (isothiocyanato, -NCS).[5][6] This gives rise to the possibility of linkage isomers. By analogy with other thiocyanate compounds, it is plausible that this compound (Cl-S-CN) could isomerize to chlorine isothiocyanate (Cl-N=C=S). The relative stability of these isomers is not documented in the available literature.
Experimental Protocols
Synthesis of a Stable Chlorine-Thiocyanate Solid Product
This protocol is adapted from qualitative descriptions of the reaction.
Objective: To synthesize a relatively stable, solid product from the reaction of chlorine gas and solid sodium thiocyanate.
Materials:
-
Calcium hypochlorite or sodium hypochlorite (bleach)
-
Dilute hydrochloric acid
-
Sodium thiocyanate (solid)
-
Test tube with a stopper
-
Spatula
Procedure:
-
Safety Precaution: This procedure must be performed in a well-ventilated fume hood as it generates chlorine gas.
-
Generate chlorine gas in a test tube by adding a small amount of calcium hypochlorite or a few milliliters of bleach to a few milliliters of dilute hydrochloric acid.
-
Loosely stopper the test tube until the vigorous bubbling subsides, allowing the test tube to fill with chlorine gas.
-
Remove the stopper and add a small spatula of solid sodium thiocyanate to the upper part of the test tube, ensuring it adheres to the glass.
-
Immediately and tightly stopper the test tube.
-
Observe the reaction. The solid will react with the chlorine gas, often generating heat and changing color from white to bright yellow and then potentially to orange/brown.
-
The resulting solid can be stored in the stoppered test tube for further stability studies.
Visualizing Reaction Pathways
The following diagrams illustrate potential logical relationships and simplified reaction pathways based on the available information.
Caption: Potential decomposition and reaction pathways for chlorine-thiocyanate products.
Caption: A simplified experimental workflow for synthesis and stability analysis.
References
- 1. Formation of trithiocyanate in the oxidation of aqueous thiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of thiocyanate on the formation of free cyanide during chlorination and ultraviolet disinfection of publicly owned treatment works secondary effluent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photochemical Degradation of Cyanides and Thiocyanates from an Industrial Wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic thiocyanates - Wikipedia [en.wikipedia.org]
- 5. studentbro.in [studentbro.in]
- 6. Transition metal complexes of thiocyanate - Wikipedia [en.wikipedia.org]
Technical Support Center: Handling and Storage of Chlorine Thiocyanate Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals working with solutions prepared by reacting chlorine with thiocyanate salts. As "chlorine thiocyanate" is not a stable, isolable compound, this guide focuses on the safe handling of the reactive mixtures generated in situ.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and why can't I find a Safety Data Sheet (SDS) for it?
A1: "this compound" is not a stable compound that can be isolated and stored. Instead, it refers to the reactive mixture and various products formed when a source of chlorine (e.g., chlorine gas, bleach) is combined with a thiocyanate salt solution (e.g., sodium, potassium, or ammonium thiocyanate). The reaction is complex and the resulting solution will contain a mixture of species. Therefore, a specific SDS for "this compound" does not exist. You must consult the SDS for the individual reactants, primarily the thiocyanate salt and the chlorine source being used.
Q2: I mixed chlorine water with a thiocyanate solution and the color changed to a brown/red color. Is this normal?
A2: Yes, the development of a brown/red color is a common observation when aqueous chlorine is mixed with a thiocyanate solution. This is indicative of the formation of one or more reaction products. The exact composition of these colored species is not well-defined in the literature, but their appearance confirms that a reaction is occurring.
Q3: When I reacted chlorine gas with solid thiocyanate, a yellow/orange solid was formed. What is this?
A3: The formation of a yellow to orange/brown solid is expected when reacting gaseous chlorine with solid thiocyanate. This insoluble product is reported to be relatively stable. The color and nature of the product can be influenced by the reaction conditions.
Q4: What are the primary hazards associated with mixing chlorine and thiocyanate?
A4: The primary hazards stem from the reactants and potential byproducts.
-
Chlorine: Chlorine gas is highly toxic and corrosive.[1] It can cause severe respiratory irritation.
-
Thiocyanate Salts: These salts are harmful if swallowed, in contact with skin, or inhaled. Contact with acids can liberate very toxic gas (hydrogen cyanide).[2][3]
-
Reaction Byproducts: A significant hazard is the potential formation of highly toxic hydrogen cyanide (HCN) and cyanogen chloride (ClCN). This can occur if the amount of chlorine is insufficient to completely oxidize the thiocyanate.[4][5][6]
Q5: How should I store the reactants (thiocyanate salts and chlorine sources)?
A5: Reactants should be stored separately and in accordance with their individual SDS.
-
Thiocyanate Salts: Store in a cool, dry, well-ventilated area in tightly closed containers.[3] Keep away from strong oxidizing agents (like chlorine sources) and acids.[2][3] Some thiocyanate salts are light and moisture sensitive.[2][3]
-
Chlorine Sources (e.g., Bleach): Store in a cool, well-ventilated area, away from incompatible materials such as acids and organic materials.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| No reaction occurs (no color change). | - Inactive chlorine source (e.g., old bleach).- Incorrect concentration of reactants. | - Use a fresh source of chlorine.- Verify the concentrations of your stock solutions. |
| A faint white fume is produced. | - This has been observed as a byproduct of the reaction in solution. | - Ensure the reaction is being conducted in a well-ventilated fume hood. |
| The reaction is very vigorous and difficult to control. | - The reaction of some chlorine sources (e.g., calcium hypochlorite) with acid to generate chlorine gas can be vigorous. | - Perform the reaction on a smaller scale.- Add reactants slowly and with adequate cooling. |
| The final product mixture seems to change over time. | - The reaction products may be unstable and degrade. | - Use the reaction mixture promptly after preparation.- If storage is necessary, protect from light and consider refrigeration, though stability is not guaranteed. |
| Unexpected analytical results. | - Thiocyanate can interfere with certain analytical methods, such as colorimetric cyanide analysis in the presence of nitrate.[4][5] | - Review your analytical methodology for potential interferences from thiocyanate or its oxidation products. |
Data Presentation
Table 1: Properties and Hazards of Common Reactants
| Substance | Formula | Molar Mass | Appearance | Key Hazards |
| Sodium Thiocyanate | NaSCN | 81.07 g/mol | Colorless hygroscopic crystals or white powder | Harmful if swallowed, inhaled, or in contact with skin. Contact with acids liberates very toxic gas.[2][7] |
| Potassium Thiocyanate | KSCN | 97.18 g/mol | Colorless crystals | Harmful by inhalation, in contact with skin and if swallowed. Contact with acids liberates very toxic gas.[3] |
| Ammonium Thiocyanate | NH₄SCN | 76.12 g/mol | Colorless solid | Harmful if swallowed, inhaled, or in contact with skin. |
| Chlorine | Cl₂ | 70.90 g/mol | Greenish-yellow gas | Highly toxic, corrosive, strong oxidizer.[1] |
Experimental Protocols
Disclaimer: These procedures should only be performed by trained personnel in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Preparation of an Aqueous Chlorine-Thiocyanate Reaction Mixture
-
Prepare Chlorine Water: In a fume hood, bubble chlorine gas through chilled, deionized water until saturation, or dilute a standardized sodium hypochlorite solution to the desired concentration.
-
Prepare Thiocyanate Solution: Prepare a stock solution of the desired thiocyanate salt (e.g., 0.1 M sodium thiocyanate) in deionized water.
-
Reaction: While stirring, slowly add the chlorine water to the thiocyanate solution. Observe the color change to brown/red. The reaction should be performed in a vessel that can be loosely covered to contain any fumes.
-
Handling: Use the resulting solution immediately for your experiment.
Protocol 2: Reaction of Gaseous Chlorine with Solid Thiocyanate
-
Generate Chlorine Gas: In a fume hood, generate a small amount of chlorine gas in a suitable flask (e.g., by reacting a small amount of calcium hypochlorite with dilute hydrochloric acid). Be aware that this reaction can be vigorous.
-
Introduce Thiocyanate: Add a small amount of solid sodium thiocyanate to the flask containing chlorine gas and quickly stopper it.
-
Observation: Observe the reaction of the solid with the gas, which may be accompanied by warming and a color change to yellow or orange/brown.
-
Handling: Handle the resulting solid with appropriate caution, as its full toxicological properties are unknown.
Visualizations
References
- 1. m.youtube.com [m.youtube.com]
- 2. fishersci.com [fishersci.com]
- 3. westliberty.edu [westliberty.edu]
- 4. Effects of thiocyanate on the formation of free cyanide during chlorination and ultraviolet disinfection of publicly owned treatment works secondary effluent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Formation of HCN and its chlorination to ClCN by stimulated human neutrophils--2. Oxidation of thiocyanate as a source of HCN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ICSC 0675 - SODIUM THIOCYANATE [inchem.org]
Technical Support Center: Chlorine Thiocyanate Synthesis
Welcome to the technical support center for chlorine thiocyanate (ClSCN) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is through the reaction of a solution of thiocyanogen ((SCN)₂) with chlorine (Cl₂). This reaction is typically carried out in a nonpolar, anhydrous solvent to minimize side reactions and decomposition.
Q2: What are the primary impurities I should be aware of during the synthesis?
A2: The synthesis of this compound is sensitive, and several impurities can arise. The most common include:
-
Polymeric thiocyanogen: Thiocyanogen, the precursor, is unstable and can polymerize into a red, amorphous solid, especially when exposed to light, heat, or moisture.
-
Unreacted thiocyanogen: Incomplete reaction will leave residual thiocyanogen in the product mixture.
-
Excess chlorine: Using an excess of chlorine for the reaction will result in its presence in the final product.
-
Decomposition products: If moisture is present, both thiocyanogen and this compound can decompose to form hydrothiocyanic acid (HSCN), hydrogen cyanide (HCN), and sulfuric acid (H₂SO₄)[1].
-
Solvent-related byproducts: The choice of solvent can lead to impurities. For instance, reactions in acetic acid in the presence of certain organic molecules can result in the formation of α-acetoxy-β-thiocyanates.
Q3: My reaction mixture turned red/orange. What does this indicate?
A3: The appearance of a red or orange color, often accompanied by the formation of a solid precipitate, is a strong indication of the polymerization of thiocyanogen[1]. This is a common issue and is often triggered by instability of the thiocyanogen precursor.
Q4: Can cyanide be formed during the synthesis?
A4: Yes, the formation of hydrogen cyanide (HCN) is a potential and significant hazard. It can be produced from the decomposition of thiocyanogen or this compound in the presence of water[1]. Therefore, strictly anhydrous conditions are crucial.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or no yield of this compound | 1. Poor quality of thiocyanogen precursor: The thiocyanogen solution may have already polymerized or decomposed. 2. Presence of moisture: Water will lead to the decomposition of the product. 3. Incorrect stoichiometry: Insufficient chlorine will result in unreacted thiocyanogen. | 1. Prepare fresh thiocyanogen solution immediately before use. Keep it cold and protected from light. 2. Ensure all glassware is oven-dried and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Carefully control the addition of chlorine. |
| Product is unstable and decomposes quickly | 1. Presence of impurities: Acidic impurities or residual water can catalyze decomposition. 2. Elevated temperature: this compound is thermally labile. | 1. Purify the product to remove any acidic byproducts. 2. Store the product at low temperatures and in the dark. |
| Formation of a red/orange precipitate | Polymerization of thiocyanogen. | 1. Minimize the time between the preparation of the thiocyanogen solution and its use. 2. Conduct the reaction at low temperatures. 3. Work in the dark or with glassware protected from light. |
| Difficulty in isolating the pure product | Presence of multiple byproducts with similar properties. | 1. Use non-polar solvents to minimize side reactions. 2. Consider low-temperature fractional distillation or crystallization for purification, though this can be challenging due to the product's instability. |
Quantitative Data on Impurities
While specific quantitative data for impurities in this compound synthesis is not widely published due to the compound's reactivity and variability in experimental setups, researchers should aim to quantify impurities in their specific reactions. The following table can be used as a template to log experimental results.
| Impurity | Analytical Method | Typical Concentration Range (Expected) | Observed Concentration (User Data) |
| Polymeric Thiocyanogen | Visual Inspection, Filtration | Variable, can be significant | |
| Unreacted Thiocyanogen | GC-MS, ¹³C NMR | Dependent on reaction conditions | |
| Free Chlorine | Titration, GC-MS (headspace) | Dependent on stoichiometry | |
| Hydrogen Cyanide | GC-MS, Colorimetric tests (with caution) | Trace to significant (if moisture is present) | |
| Sulfuric Acid | pH measurement, Titration | Trace (if moisture is present) |
Experimental Protocols
1. Preparation of Thiocyanogen ((SCN)₂) Solution (General Method)
Caution: This procedure should be performed in a well-ventilated fume hood, as toxic and volatile substances are involved.
-
Suspend anhydrous lead(II) thiocyanate (Pb(SCN)₂) in a dry, nonpolar solvent (e.g., carbon tetrachloride or glacial acetic acid).
-
Cool the suspension to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (Br₂) in the same solvent dropwise with constant stirring. The reaction is exothermic.
-
Continue the addition until the red-brown color of bromine just persists.
-
Filter the mixture to remove the lead(II) bromide (PbBr₂) precipitate. The resulting clear, colorless to pale yellow solution contains thiocyanogen.
-
This solution should be used immediately in the next step.
2. Synthesis of this compound (ClSCN)
-
In a separate flask, prepare a solution of chlorine (Cl₂) in the same anhydrous solvent used for the thiocyanogen preparation. The concentration should be carefully determined.
-
Cool both the thiocyanogen solution and the chlorine solution to 0-5 °C.
-
Slowly add the chlorine solution to the freshly prepared thiocyanogen solution with vigorous stirring.
-
The reaction is typically rapid. The disappearance of the thiocyanogen can be monitored by appropriate analytical techniques if desired.
-
The resulting solution contains this compound. Due to its instability, it is often used directly in subsequent reactions.
Visualizations
References
Technical Support Center: Purification of Crude Chlorine Thiocyanate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude chlorine thiocyanate. The information is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Crude this compound, typically synthesized from the chlorination of a thiocyanate salt, can contain several impurities. The reaction of a thiocyanate salt with chlorine gas can produce a solid, insoluble product that is likely the crude this compound. The color of this product, ranging from yellow to orange-brown, suggests the presence of various impurities. Potential side products and unreacted starting materials include:
-
Unreacted Thiocyanate Salts: (e.g., sodium thiocyanate, potassium thiocyanate) if the reaction is incomplete.
-
Over-oxidation Products: Further oxidation of the thiocyanate can lead to the formation of sulfate (SO₄²⁻).
-
Decomposition Products: this compound can be unstable and may decompose. In aqueous solutions, incomplete chlorination can lead to the formation of free cyanide (CN⁻).[1][2]
-
Colored Byproducts: The reaction between thiocyanate and chlorine can produce colored compounds, which may vary depending on the reaction conditions (e.g., in solution versus solid-gas phase).
-
Cyanogen ((SCN)₂): This is a known oxidation product of thiocyanate, though it is colorless.
Q2: What are the recommended general purification techniques for this compound?
A2: Based on the properties of related inorganic pseudohalogens and general purification principles, the following techniques are recommended:
-
Low-Temperature Recrystallization: This is a common method for purifying solid compounds. The choice of solvent is critical and should be based on the solubility of this compound and its impurities.
-
Vacuum Distillation: For compounds that are thermally sensitive, distillation under reduced pressure can be an effective purification method. This technique is used for the purification of the related compound, thiophosgene.[3][4]
Q3: How can I assess the purity of my this compound sample?
A3: Several analytical techniques can be employed to determine the purity of your sample:
-
Ion Chromatography (IC): This is a highly effective method for the separation and quantification of inorganic anions and pseudohalides.[5][6][7] It can be used to detect and quantify impurities such as unreacted thiocyanate and sulfate.
-
Spectrophotometry: Colorimetric methods can be used for the quantitative determination of thiocyanate and chloride ions, which can help in assessing the purity of the sample.[8][9]
-
Melting Point Analysis: A sharp melting point close to the literature value for pure this compound indicates high purity. A broad melting range suggests the presence of impurities.
Troubleshooting Guides
Low-Temperature Recrystallization
Problem 1: Oiling out of the product instead of crystallization.
-
Possible Cause: The solvent may be too nonpolar for the compound, or the cooling process is too rapid.
-
Troubleshooting Steps:
-
Use a more polar solvent or a solvent mixture. this compound has good solubility in water and organic solvents.[10] Experiment with solvent systems like ethanol/water or acetone/water.[11][12][13]
-
Ensure slow cooling. Allow the solution to cool to room temperature slowly before placing it in a low-temperature bath.
-
Scratch the inside of the flask with a glass rod at the surface of the solution to induce nucleation.
-
Add a seed crystal of pure this compound to the solution to initiate crystallization.
-
Problem 2: Low recovery of the purified product.
-
Possible Cause:
-
Too much solvent was used, leading to a significant amount of the product remaining in the mother liquor.
-
The product is highly soluble in the chosen solvent even at low temperatures.
-
-
Troubleshooting Steps:
-
Use the minimum amount of hot solvent necessary to dissolve the crude product completely.
-
Evaporate some of the solvent from the filtrate to concentrate the solution and induce further crystallization.
-
Try a different solvent system where the product has lower solubility at cold temperatures.
-
Problem 3: The recrystallized product is still colored.
-
Possible Cause: The colored impurity has similar solubility properties to the product in the chosen solvent.
-
Troubleshooting Steps:
-
Perform a second recrystallization using a different solvent system.
-
Treat the solution with activated carbon before filtration to adsorb colored impurities. Use with caution, as it may also adsorb some of the product.
-
Vacuum Distillation
Problem 1: The compound decomposes during distillation.
-
Possible Cause: this compound may be thermally unstable even under reduced pressure.
-
Troubleshooting Steps:
-
Use a high-vacuum system to lower the boiling point as much as possible.
-
Employ a short-path distillation apparatus to minimize the time the compound spends at high temperatures.[14]
-
Ensure the heating bath temperature is only slightly above the boiling point of the compound at the given pressure.
-
Problem 2: The product solidifies in the condenser.
-
Possible Cause: The melting point of this compound is higher than the temperature of the condenser water.
-
Troubleshooting Steps:
-
Use room temperature or slightly warm water in the condenser.
-
Gently heat the condenser with a heat gun to melt the solidified product and allow it to flow into the receiving flask. Be cautious not to overheat and cause decomposition.
-
Experimental Protocols
Protocol 1: Low-Temperature Recrystallization
This protocol is a general guideline and may require optimization for your specific crude sample.
-
Solvent Selection:
-
Test the solubility of a small amount of crude this compound in various solvents (e.g., hexane, toluene, dichloromethane, ethanol, water) at room temperature and at their boiling points.
-
An ideal solvent will dissolve the compound when hot but not when cold. A two-solvent system (e.g., a polar solvent in which the compound is soluble and a nonpolar solvent in which it is not) can also be effective.[11][12][13]
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath or a low-temperature freezer to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the ice-cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
-
Protocol 2: Vacuum Distillation
Caution: This procedure should be performed in a well-ventilated fume hood due to the potential for thermal decomposition and the release of toxic gases.
-
Apparatus Setup:
-
Set up a vacuum distillation apparatus, preferably a short-path distillation head.
-
Use a vacuum pump capable of reaching a low pressure.
-
Place a cold trap between the distillation apparatus and the vacuum pump.
-
-
Distillation:
-
Place the crude this compound in the distillation flask.
-
Slowly apply vacuum to the system.
-
Gradually heat the distillation flask in a heating mantle or oil bath.
-
Collect the fraction that distills at a constant temperature and pressure.
-
-
Collection:
-
The receiving flask may need to be cooled to ensure the product solidifies and to minimize its vapor pressure.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent Category | Solubility | Reference |
| Water | High | [10] |
| Hydrocarbons | Substantial | [10] |
| Chlorinated Hydrocarbons | Substantial | [10] |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of thiocyanate on the formation of free cyanide during chlorination and ultraviolet disinfection of publicly owned treatment works secondary effluent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. byjus.com [byjus.com]
- 6. sciepub.com [sciepub.com]
- 7. researchgate.net [researchgate.net]
- 8. atlas-medical.com [atlas-medical.com]
- 9. Mercury Thiocyanate Spectrophotometric Determination of Chlorine in Ores [ykcs.ac.cn]
- 10. electronicsandbooks.com [electronicsandbooks.com]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. youtube.com [youtube.com]
- 13. reddit.com [reddit.com]
- 14. chemicals.co.uk [chemicals.co.uk]
Technical Support Center: Thiocyanation with Chlorine Thiocyanate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with thiocyanation reactions, particularly those involving the in situ generation of chlorine thiocyanate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it typically used in thiocyanation reactions?
This compound (ClSCN) is a reactive electrophilic thiocyanating agent. Due to its instability and hazardous nature, it is most commonly generated in situ by reacting a thiocyanate salt (e.g., ammonium thiocyanate, potassium thiocyanate) with a chlorine source. This approach allows for the controlled formation of the reactive species, minimizing handling risks. The generated ClSCN then reacts with a nucleophilic substrate, such as an activated aromatic compound or an alkene, to introduce a thiocyanate group (-SCN).
Q2: What are the most common side reactions observed during thiocyanation with in situ generated this compound?
The primary side reactions include:
-
Chlorination: Competitive electrophilic addition of chlorine to the substrate, especially with electron-rich aromatic rings.
-
Isothiocyanate Formation: Isomerization of the thiocyanate product to the more thermodynamically stable isothiocyanate (-NCS). This can be influenced by reaction conditions such as temperature and solvent.
-
Formation of Colored Byproducts: The reaction of thiocyanate with chlorine can sometimes produce colored impurities, described as brown/red compounds in solution or yellow/orange solids, which may indicate polymerization or complex side reactions[1].
-
Substrate-Specific Cyclization: With certain substrates, particularly ortho-substituted anilines and phenols, the initially formed thiocyanate can undergo intramolecular cyclization to yield heterocyclic products like 1,3-benzothiazol-2-amines or benzo[d][2][3]oxathiol-2-ones[2].
-
Cyanide Formation: Under conditions of excess chlorine or insufficient thiocyanate, decomposition of the thiocyanate moiety to form free cyanide can occur[3][4].
Q3: How can I minimize the formation of chlorinated byproducts?
Minimizing chlorination involves carefully controlling the stoichiometry of the chlorine source. Use the minimum effective amount of the chlorinating agent. Additionally, the choice of chlorinating agent can be critical. Milder and more controlled chlorine sources are often preferred over harsher reagents. Running the reaction at lower temperatures can also favor thiocyanation over chlorination in some cases.
Q4: My reaction is giving a low yield of the desired thiocyanate. What are the possible causes and solutions?
Low yields can stem from several factors:
-
Insufficient activation of the substrate: The substrate may not be nucleophilic enough for the reaction to proceed efficiently.
-
Decomposition of the thiocyanating agent: The in situ generated this compound may be unstable under the reaction conditions.
-
Suboptimal reaction conditions: Temperature, solvent, and reaction time can all significantly impact yield.
-
Competing side reactions: The formation of byproducts will naturally lower the yield of the desired product.
To troubleshoot, consider the following:
-
Ensure your starting materials are pure and dry.
-
Optimize the reaction temperature; some reactions benefit from cooling while others require heating.
-
Screen different solvents, as solvent polarity can influence reaction rates and selectivity.
-
Adjust the stoichiometry of the reagents. An excess of the thiocyanate salt may be beneficial.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion of starting material | - Inactive thiocyanating agent.- Insufficiently activated substrate.- Suboptimal reaction temperature. | - Ensure the freshness and purity of the chlorine source and thiocyanate salt.- For aromatic substrates, consider using a stronger activating group if the molecular design allows.- Screen a range of temperatures (e.g., 0 °C, room temperature, 40 °C). |
| Formation of chlorinated byproducts | - Excess of the chlorinating agent.- Highly activated substrate prone to chlorination.- High reaction temperature. | - Reduce the equivalents of the chlorine source.- Use a milder chlorinating agent.- Perform the reaction at a lower temperature. |
| Formation of isothiocyanate isomer | - Thermodynamic isomerization of the thiocyanate product.- High reaction temperature or prolonged reaction time. | - Monitor the reaction closely and quench it as soon as the starting material is consumed.- Attempt the reaction at a lower temperature.- The choice of solvent can sometimes influence the product ratio; consider screening alternative solvents. |
| Formation of unexpected heterocyclic products | - The substrate has functional groups (e.g., -OH, -NH2) ortho to the site of thiocyanation, leading to intramolecular cyclization. | - This is a known reaction pathway for certain substrates[2]. If the cyclized product is not desired, protecting the reactive functional group (e.g., acylation of an amine or alcohol) before thiocyanation may be necessary. |
| Presence of intense color in the reaction mixture | - Formation of colored byproducts from the reaction of chlorine and thiocyanate[1]. | - While often difficult to avoid completely, ensuring a well-stirred reaction and controlled addition of reagents may minimize the formation of these impurities. Purification by column chromatography is typically effective for their removal. |
Quantitative Data Summary
The following tables summarize product yields from thiocyanation reactions of various aromatic compounds, highlighting the potential for side product formation.
Table 1: Thiocyanation of Substituted Anilines and Phenols [2]
| Substrate | Product(s) | Yield (%) |
| Aniline | 4-Thiocyanatoaniline | 50% (with polyaniline as a major byproduct) |
| 2-Nitroaniline | 2-Nitro-4-thiocyanatoaniline | 92% |
| 4-Chloroaniline | 4-Chloro-2-thiocyanatoaniline | 71% |
| 4-Methylaniline | 2-Amino-5-methyl-1,3-benzothiazole (cyclized product) | 65% |
| Phenol | 4-Thiocyanatophenol | 96% |
| 3-Methoxyphenol | 4-Hydroxy-2-methoxy-1-thiocyanatobenzene and 6-methoxybenzo[d][2][3]oxathiol-2-one (cyclized product) | 52% and 14% |
| 4-Methylphenol | 5-Methylbenzo[d][2][3]oxathiol-2-one (cyclized product) | 30% |
Note: The data in Table 1 was obtained using ammonium persulfate and ammonium thiocyanate under mechanochemical conditions, which can influence reactivity and product distribution compared to solution-phase reactions.
Experimental Protocols
The direct use of this compound is hazardous. The following protocols describe the in situ generation of the active thiocyanating species, which is a safer and more common laboratory practice.
Protocol 1: Thiocyanation of an Activated Arene (e.g., Anisole) using an N-Chloro-Source
This protocol is adapted from methodologies that generate an electrophilic thiocyanating agent in situ from an N-chloro-succinimide (NCS) and ammonium thiocyanate system, which is expected to form this compound transiently.
Materials:
-
Anisole
-
N-Chlorosuccinimide (NCS)
-
Ammonium thiocyanate (NH₄SCN)
-
Methanol (or another suitable solvent)
-
Stir bar and round-bottom flask
-
Standard work-up and purification equipment
Procedure:
-
To a solution of N-chlorosuccinimide (1.0 mmol) in methanol (10 mL), add ammonium thiocyanate (1.1 mmol) and stir at room temperature for 10 minutes.
-
Add anisole (1.0 mmol) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Thiocyanation of an Indole
This protocol is based on the thiocyanation of indoles using a system that generates an electrophilic thiocyanating species[5][6].
Materials:
-
Indole
-
N-Chlorosuccinimide (NCS)
-
Ammonium thiocyanate (NH₄SCN)
-
Ethanol
-
Stir bar and round-bottom flask
-
Standard work-up and purification equipment
Procedure:
-
In a round-bottom flask, dissolve indole (1.0 mmol) in ethanol (10 mL).
-
Add ammonium thiocyanate (1.2 mmol) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add N-chlorosuccinimide (1.1 mmol) portion-wise over 5 minutes.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield 3-thiocyanatoindole.
Visualizations
Logical Workflow for Troubleshooting Thiocyanation Reactions
Caption: A troubleshooting workflow for common issues in thiocyanation reactions.
Signaling Pathway of Thiocyanation and Major Side Reactions
Caption: Reaction pathways in thiocyanation leading to the desired product and common side products.
References
- 1. An Efficient and Eco-Friendly Procedure for Electrophilic Thiocyanation of Anilines and 1-(Substituted benzylidene)-2-phenyl Hydrazines [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. sid.ir [sid.ir]
- 6. researchgate.net [researchgate.net]
Navigating the Crossroads of Reactivity: A Technical Guide to Temperature Management in Selective Chlorine Thiocyanate Reactions
For researchers, scientists, and professionals in drug development, achieving high selectivity in chemical reactions is paramount. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during selective chlorine thiocyanate reactions, with a specific focus on the critical role of temperature in directing reaction pathways.
The competition between chlorination and thiocyanation at an aromatic core is a common hurdle in the synthesis of specialized chemical intermediates. The formation of undesired chlorinated byproducts can significantly impact yield, purity, and the overall efficiency of a synthetic route. This guide offers practical, evidence-based strategies to mitigate these issues through precise temperature control.
Frequently Asked Questions (FAQs)
Q1: Why is temperature a critical parameter in controlling the selectivity between chlorination and thiocyanation?
A1: Temperature plays a pivotal role in determining the dominant reaction pathway by influencing the reaction kinetics and thermodynamics. In electrophilic aromatic substitution reactions, both chlorination and thiocyanation proceed through the formation of an electrophile that attacks the aromatic ring. The activation energies for the formation of the chlorine and thiocyanate electrophiles, as well as for their subsequent reaction with the aromatic substrate, can differ. By manipulating the reaction temperature, it is possible to favor the pathway with the lower activation energy (kinetic control) or the pathway leading to the more stable product (thermodynamic control). Generally, lower temperatures tend to favor the kinetic product, which in many cases can be the desired thiocyanated compound, while higher temperatures may lead to a mixture of products or favor the thermodynamically more stable, but potentially undesired, chlorinated byproduct.
Q2: What is the general effect of increasing temperature on the selectivity of thiocyanation over chlorination?
A2: While the specific outcome is substrate-dependent, a general trend observed in some systems is that increasing the reaction temperature can lead to a decrease in selectivity for thiocyanation and an increase in the formation of chlorinated byproducts. For instance, in the thiocyanation of certain activated aromatic compounds, higher temperatures can promote the decomposition of the thiocyanating agent or lead to side reactions that generate more reactive chlorinating species. One study on the thiocyanation of α-amino carbonyl compounds noted that an increase in temperature resulted in a decreased yield of the desired thiocyanated product due to the formation of by-products.[1] This suggests that for certain substrates, maintaining lower temperatures is crucial for achieving high selectivity.
Q3: Are there established "room temperature" protocols for selective thiocyanation?
A3: Yes, several protocols have been developed to achieve high selectivity for thiocyanation at or near room temperature, minimizing the formation of chlorinated impurities. These methods often employ specific reagent systems that generate the thiocyanate electrophile under mild conditions. For example, a highly efficient and eco-friendly method for the thiocyanation of anilines utilizes N-bromosuccinimide (NBS) and potassium thiocyanate (KSCN) in ethanol at 27 °C.[2] Another approach for the regioselective thiocyanation of various aromatic compounds, including anilines and phenols, proceeds at ambient temperature using a combination of ammonium thiocyanate, dimethyl sulfoxide (DMSO), and sulfuric acid.[3] A mechanochemical, solvent-free method for the thiocyanation of a range of aryl compounds also operates effectively at room temperature.[2][4]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Temperature Considerations |
| Low yield of thiocyanated product and significant formation of chlorinated byproduct. | The reaction temperature may be too high, favoring the chlorination pathway. | 1. Lower the Reaction Temperature: Immediately attempt the reaction at a lower temperature. Start with 0 °C or even -20 °C if the solvent and reagents allow. 2. Gradual Warming: If the reaction is too slow at very low temperatures, allow for a slow and controlled warming to room temperature while monitoring the reaction progress by TLC or LC-MS. 3. Maintain a Consistent Low Temperature: Use an ice bath or a cryostat to ensure the temperature remains stable throughout the reaction. Fluctuations can lead to inconsistent results. |
| Reaction does not proceed to completion at low temperatures. | The activation energy for the desired thiocyanation is not being overcome at the reduced temperature. | 1. Incremental Temperature Increase: Cautiously increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor for product formation. 2. Extended Reaction Time: At a lower temperature, the reaction may require a significantly longer time to reach completion. Allow the reaction to stir for an extended period (e.g., 24-48 hours) before concluding it is not proceeding. 3. Catalyst or Activator: Consider the use of a catalyst that can promote the reaction at a lower temperature. |
| Formation of multiple unidentified byproducts. | Higher temperatures can lead to the decomposition of reagents or the desired product, resulting in complex reaction mixtures. | 1. Optimize at Room Temperature First: If not already done, establish the reaction at a controlled room temperature (e.g., 20-25 °C) to create a baseline. 2. Screen a Range of Lower Temperatures: Perform small-scale parallel experiments at different temperatures (e.g., -10 °C, 0 °C, 10 °C, and room temperature) to identify the optimal temperature for minimizing byproduct formation.[1] |
| Inconsistent regioselectivity. | Temperature can influence the kinetic versus thermodynamic control of regioselectivity in electrophilic aromatic substitution. | 1. Low-Temperature for Kinetic Control: To favor the kinetically controlled product, which is often the result of attack at the most electron-rich position, conduct the reaction at the lowest feasible temperature. 2. Higher Temperature for Thermodynamic Control: If the desired regioisomer is the more thermodynamically stable product, a higher reaction temperature with a longer reaction time may be necessary to allow for equilibrium to be established. However, be mindful of the potential for increased byproduct formation. |
Experimental Protocols
Protocol 1: Selective para-Thiocyanation of Anilines at Room Temperature
This protocol is adapted from a method utilizing N-bromosuccinimide (NBS) and potassium thiocyanate (KSCN) in ethanol.[2]
Materials:
-
Substituted Aniline (1.0 mmol)
-
N-bromosuccinimide (NBS) (1.0 mmol)
-
Potassium thiocyanate (KSCN) (2.1 mmol)
-
Ethanol (10 mL)
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Temperature-controlled water bath (set to 27 °C)
Procedure:
-
To a solution of N-bromosuccinimide (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add potassium thiocyanate (2.1 mmol).
-
Stir the mixture at a constant temperature of 27 °C for 5 minutes.
-
Add the substituted aniline (1.0 mmol) to the reaction mixture.
-
Continue stirring at 27 °C for 20 minutes, monitoring the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with water and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under vacuum.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Regioselective Thiocyanation of Phenols at Ambient Temperature
This protocol is based on a method using ammonium thiocyanate, DMSO, and sulfuric acid.[3]
Materials:
-
Substituted Phenol (1.0 mmol)
-
Ammonium thiocyanate (NH₄SCN) (1.2 mmol)
-
Dimethyl sulfoxide (DMSO) (3 mL)
-
Concentrated Sulfuric Acid (H₂SO₄) (0.5 mmol)
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Ice bath for initial cooling
Procedure:
-
Dissolve the substituted phenol (1.0 mmol) and ammonium thiocyanate (1.2 mmol) in DMSO (3 mL) in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
Slowly add concentrated sulfuric acid (0.5 mmol) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at ambient temperature.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into ice-water.
-
Collect the precipitated product by filtration, wash with water, and dry.
-
If necessary, recrystallize or purify the product by column chromatography.
Visualizing Reaction Control
The decision-making process for optimizing temperature in a selective thiocyanation reaction can be visualized as a logical workflow.
Caption: Troubleshooting workflow for temperature optimization.
The interplay between kinetic and thermodynamic control is a fundamental concept governing the outcome of competing reactions.
Caption: Kinetic vs. Thermodynamic control in competing reactions.
By carefully considering and controlling the reaction temperature, researchers can significantly enhance the selectivity of this compound reactions, leading to purer products and more efficient synthetic processes. This guide serves as a starting point for troubleshooting and optimizing these sensitive yet valuable transformations.
References
- 1. Recent advances in photochemical and electrochemically induced thiocyanation: a greener approach for SCN-containing compound formation - RSC Advances (RSC Publishing) DOI:10.1039/D1RA09060G [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
Technical Support Center: Work-up Procedures for Quenching Chlorine Thiocyanate Reactions
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with chlorine thiocyanate reactions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the work-up and quenching of this compound reactions.
Issue 1: Incomplete Quenching of Excess Chlorine
Symptoms:
-
Persistent yellow-green color in the reaction mixture after addition of the quenching agent.
-
Positive test for oxidizing agents (e.g., with potassium iodide-starch paper).
-
Formation of chlorinated byproducts in the subsequent work-up steps.
Potential Causes:
-
Insufficient amount of quenching agent added.
-
Poor mixing of the quenching agent with the reaction mixture.
-
Decomposition of the quenching agent.
Solutions:
-
Add more quenching agent: Add the quenching agent portionwise until a negative test for oxidizing agents is achieved.
-
Ensure vigorous stirring: Maintain efficient stirring to ensure proper dispersion of the quenching agent throughout the reaction mixture.
-
Use fresh quenching solution: Prepare a fresh solution of the quenching agent, as some quenching agents can degrade over time.
Issue 2: Formation of Insoluble Precipitates During Quenching
Symptoms:
-
Formation of an unexpected solid during the addition of the quenching agent.
Potential Causes:
-
Reaction of the quenching agent or its byproducts with the solvent or other species in the reaction mixture.
-
Changes in pH leading to precipitation of salts.
Solutions:
-
Identify the precipitate: Isolate the solid and analyze it to determine its identity.
-
Adjust the quenching agent: Consider using an alternative quenching agent that does not lead to precipitation.
-
Modify the work-up: If the precipitate is unavoidable, develop a filtration or extraction step to remove it before further processing.
Issue 3: Exothermic Reaction Upon Quenching
Symptoms:
-
A significant and rapid increase in the temperature of the reaction mixture upon addition of the quenching agent.
Potential Causes:
-
Highly concentrated reactants.
-
Rapid addition of the quenching agent.
Solutions:
-
Cool the reaction mixture: Immerse the reaction vessel in an ice bath before and during the addition of the quenching agent.
-
Add the quenching agent slowly: Add the quenching agent dropwise or in small portions to control the rate of the reaction and dissipate the heat generated.
-
Dilute the reaction mixture: If possible, dilute the reaction mixture with an appropriate solvent before quenching.
Frequently Asked Questions (FAQs)
Q1: What are the most common quenching agents for chlorine?
A1: The most commonly used quenching agents for residual chlorine are sodium thiosulfate, sodium bisulfite, and ascorbic acid.[1] The choice of quenching agent depends on the specific reaction conditions and the compatibility with the desired product.
Q2: How can I test for the presence of residual chlorine?
A2: A simple and effective way to test for the presence of residual chlorine is to use potassium iodide-starch paper. In the presence of an oxidizing agent like chlorine, the iodide is oxidized to iodine, which then forms a blue-black complex with starch.
Q3: What are the safety precautions I should take when working with chlorine and thiocyanates?
A3: Both chlorine and thiocyanates present significant hazards.
-
Chlorine: is a toxic and corrosive gas. All manipulations should be performed in a well-ventilated fume hood.
-
Thiocyanates: Can release toxic gases, such as hydrogen cyanide, upon contact with acids.[2] Avoid acidic conditions during the work-up unless specifically required and controlled. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2]
Q4: What are the potential side reactions during the quenching of this compound reactions?
A4: The reaction between chlorine and thiocyanate can produce a variety of products depending on the reaction conditions. Incomplete quenching or the use of certain quenching agents can lead to the formation of undesired byproducts. For example, incomplete quenching can lead to the chlorination of the desired product or other organic molecules in the reaction mixture.
Q5: Can the quenching agent interfere with the analysis of my reaction?
A5: Yes, some quenching agents can interfere with certain analytical techniques.[1] For example, sulfur-containing quenching agents like sodium thiosulfate and sodium bisulfite may interfere with analyses involving sulfur detection. It is important to choose a quenching agent that does not interfere with the planned analytical methods.
Experimental Protocols
Protocol 1: Quenching with Sodium Thiosulfate
This protocol describes a general procedure for quenching a this compound reaction with an aqueous solution of sodium thiosulfate.
Materials:
-
Reaction mixture containing the product of a this compound reaction.
-
10% (w/v) aqueous solution of sodium thiosulfate.
-
Potassium iodide-starch test paper.
-
Ice bath.
Procedure:
-
Cool the reaction mixture to 0-5 °C using an ice bath.
-
While stirring vigorously, slowly add the 10% sodium thiosulfate solution dropwise.
-
Monitor the reaction temperature to ensure it does not rise significantly.
-
Periodically test for the presence of residual chlorine by taking a small aliquot of the reaction mixture and touching it to a piece of potassium iodide-starch paper.
-
Continue adding the sodium thiosulfate solution until the test paper no longer turns blue-black.
-
Once the quench is complete, stir the reaction mixture for an additional 15-30 minutes at 0-5 °C to ensure all residual chlorine has been consumed.
-
Proceed with the desired work-up and purification steps.
Protocol 2: Quenching with Sodium Bisulfite
This protocol describes a general procedure for quenching a this compound reaction with an aqueous solution of sodium bisulfite.
Materials:
-
Reaction mixture containing the product of a this compound reaction.
-
1 M aqueous solution of sodium bisulfite.
-
Potassium iodide-starch test paper.
-
Ice bath.
Procedure:
-
Cool the reaction mixture to 0-5 °C using an ice bath.
-
While stirring vigorously, slowly add the 1 M sodium bisulfite solution dropwise.
-
Monitor the reaction temperature closely.
-
Test for residual chlorine using potassium iodide-starch paper.
-
Continue the addition of the sodium bisulfite solution until the test is negative.
-
Stir for an additional 15-30 minutes at 0-5 °C.
-
Proceed with the subsequent work-up and purification.
Data Presentation
Table 1: Comparison of Common Chlorine Quenching Agents
| Quenching Agent | Molar Equivalents (per mole of Cl₂) | Advantages | Disadvantages |
| Sodium Thiosulfate (Na₂S₂O₃) | 2 | Inexpensive, effective | Can form colloidal sulfur, may interfere with sulfur-based analyses |
| Sodium Bisulfite (NaHSO₃) | 1 | Readily available, effective | Can adjust the pH of the reaction mixture |
| Ascorbic Acid (C₆H₈O₆) | 1 | "Green" quenching agent, byproducts are generally benign | More expensive, can be sensitive to pH |
Visualizations
References
Technical Support Center: Removal of Unreacted Chlorine Thiocyanate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing unreacted chlorine thiocyanate from their product mixtures.
Troubleshooting Guide
This guide addresses specific issues that may arise during the work-up and purification of reactions involving this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Persistent yellow/orange color in the organic layer after aqueous work-up. | Incomplete quenching of this compound or its byproducts. | 1. Repeat the quenching step: Add an additional portion of a quenching agent solution (e.g., sodium thiosulfate or sodium sulfite) and stir vigorously for 15-30 minutes. 2. Increase the concentration of the quenching solution: A more concentrated quenching solution may be necessary for complete reaction. 3. Check the pH: Ensure the aqueous phase is basic (pH > 8) during the quench, as this can facilitate the hydrolysis of some reactive chlorine species. |
| Product degradation or unexpected side products observed during work-up. | 1. Harsh quenching conditions: Some quenching agents or extreme pH values may not be compatible with the desired product. 2. Instability of the thiocyanate product: Organic thiocyanates can be unstable under certain conditions (e.g., prolonged exposure to acid or base).[1] | 1. Use a milder quenching agent: Consider using a weaker reducing agent like ascorbic acid. 2. Perform the work-up at low temperature: Conduct the quenching and extraction steps in an ice bath to minimize potential side reactions. 3. Minimize contact time: Proceed through the work-up and purification steps as quickly as possible. |
| Difficulty separating organic and aqueous layers during extraction. | Formation of an emulsion, often due to the presence of insoluble byproducts or surfactants. | 1. Add brine (saturated NaCl solution): This increases the ionic strength of the aqueous layer, which can help break up emulsions.[2] 2. Filter the entire mixture: Passing the mixture through a pad of celite can help to remove particulate matter that may be stabilizing the emulsion. 3. Allow the mixture to stand: Sometimes, simply letting the separatory funnel sit undisturbed for a period can allow the layers to separate. |
| Streaking of the product on the TLC plate. | 1. Residual inorganic salts: Salts from the quenching step may be contaminating the product. 2. Highly polar byproducts: Unreacted quenching agents or their byproducts may be present. | 1. Perform an additional water or brine wash: This can help remove residual water-soluble impurities. 2. Filter the organic solution: Pass the organic layer through a small plug of silica gel before concentrating to remove highly polar impurities. |
| Product co-elutes with impurities during column chromatography. | The polarity of the product and impurities are too similar for effective separation with the chosen eluent. | 1. Optimize the solvent system for column chromatography: Use TLC to test a variety of solvent mixtures with different polarities. A less polar solvent system may improve separation. 2. Consider a different stationary phase: If silica gel is not providing adequate separation, consider using alumina or a reverse-phase silica gel. |
Frequently Asked Questions (FAQs)
1. What are the most common quenching agents for removing unreacted this compound?
Commonly used quenching agents for electrophilic chlorine species, which are also suitable for this compound, include:
-
Sodium thiosulfate (Na₂S₂O₃): A versatile and effective quenching agent.
-
Sodium sulfite (Na₂SO₃): Another widely used and efficient reducing agent.
-
Ascorbic acid: A milder alternative that can be useful for sensitive substrates.
2. How do I know if the quenching process is complete?
A simple method to check for the presence of oxidizing species like this compound is to use potassium iodide-starch paper. A small drop of the reaction mixture, when applied to the moistened paper, will turn blue-black if oxidizing agents are still present. The absence of a color change indicates that the quenching is complete.
3. Can I use an amine-based quench?
While amines can react with electrophilic species, they can also potentially react with your desired product or lead to the formation of complex mixtures that are difficult to separate. It is generally recommended to use inorganic reducing agents for a cleaner reaction work-up.
4. My desired thiocyanate product seems to be unstable during purification. What can I do?
Some organic thiocyanates can be prone to isomerization or decomposition, especially when exposed to heat, strong acids, or strong bases.[1][3] To minimize degradation:
-
Keep all work-up and purification steps at a low temperature (0-5 °C).
-
Use a neutral or slightly acidic pH for aqueous washes.
-
Avoid prolonged exposure to silica gel during chromatography by using a faster "flash" chromatography technique.[4][5][6][7]
5. How can I visualize my thiocyanate-containing product on a TLC plate?
Many organic thiocyanates are UV-active due to the presence of other chromophores in the molecule and can be visualized under a UV lamp.[8][9][10][11] For compounds that are not UV-active, a potassium permanganate stain can be effective, as the thiocyanate group can be oxidized.[12] Another general stain that can be used is phosphomolybdic acid.[11][12]
Quantitative Data on Quenching Agents
The following table summarizes the efficiency of common quenching agents for free chlorine, which serves as a good indicator of their ability to quench the electrophilic chlorine component of this compound.
| Quenching Agent | Molar Ratio (Quencher:Chlorine) for Effective Quenching | Reaction Speed | Potential Issues |
| Sodium Sulfite | ~1.2 : 1 | Very Fast | Can reduce some organic functional groups. |
| Ascorbic Acid | ~1.2 : 1 | Fast | Can degrade some disinfection by-products in water analysis, but generally mild for synthetic work-ups. |
| Sodium Thiosulfate | ~2 : 1 (for complete reaction) | Fast | Generally considered a robust and reliable quenching agent. |
Data is generalized from studies on quenching chlorine in water treatment and may vary depending on the specific reaction conditions.
Experimental Protocol: General Procedure for Quenching and Work-up
This protocol provides a general method for the removal of unreacted this compound from a typical organic reaction mixture.
1. Quenching of Excess this compound: a. Cool the reaction mixture to 0 °C in an ice bath. b. Slowly add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) with vigorous stirring. The addition should be dropwise initially to control any potential exotherm. c. Continue stirring at 0 °C for 15-30 minutes after the addition is complete. d. Test for the presence of residual oxidizing agents using potassium iodide-starch paper. If the test is positive, add more sodium thiosulfate solution and continue stirring until the test is negative.
2. Liquid-Liquid Extraction: a. Transfer the quenched reaction mixture to a separatory funnel. b. If the reaction was performed in a water-miscible solvent, add a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) to extract the product.[2][13][14] c. Add water to the separatory funnel to dissolve the inorganic salts. d. Shake the funnel vigorously, venting frequently to release any pressure buildup. e. Allow the layers to separate. Drain the aqueous layer. f. Wash the organic layer sequentially with: i. Water (to remove residual water-soluble byproducts). ii. Brine (saturated aqueous NaCl) to aid in the removal of water from the organic layer.[2] g. Drain the organic layer into a clean flask.
3. Drying and Concentration: a. Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate). b. Filter off the drying agent. c. Concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
4. Purification: a. Analyze the crude product by Thin Layer Chromatography (TLC) to determine the number of components and to select an appropriate solvent system for column chromatography.[7][8][10] b. Purify the crude product by flash column chromatography using silica gel and the optimized eluent system to isolate the desired thiocyanated product.[4][5][6][7]
Diagrams
Caption: A flowchart of the general experimental workflow for the removal of unreacted this compound.
Caption: Logical relationships for troubleshooting common issues encountered during product purification.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Organic thiocyanates - Wikipedia [en.wikipedia.org]
- 4. Purification [chem.rochester.edu]
- 5. orgsyn.org [orgsyn.org]
- 6. Purification [chem.rochester.edu]
- 7. Purification by Flash Column Chromatography | Chemistry Laboratory Techniques | Chemistry | MIT OpenCourseWare [ocw.mit.edu]
- 8. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Khan Academy [khanacademy.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. faculty.fiu.edu [faculty.fiu.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
Technical Support Center: Troubleshooting Low Yields in Chlorine Thiocyanate Reactions
Welcome to the technical support center for chlorine thiocyanate reactions. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize the synthesis of organic thiocyanates. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues leading to low product yields.
Frequently Asked Questions (FAQs)
Q1: My reaction is turning a yellow/orange or brown color and I'm getting a solid precipitate instead of my desired product. What is happening?
A1: The formation of a yellow to orange/brown solid precipitate is a common side reaction when chlorine and thiocyanate are mixed, especially under certain conditions. This is often due to the formation of an insoluble polymer of thiocyanogen, (SCN)₂.[1] The reddish-brown color in the solution can also be due to the formation of colored reaction products of thiocyanate with chlorine. To minimize this, ensure that the reaction is carried out at a low temperature and that the chlorine is added slowly to the reaction mixture.
Q2: I am observing the formation of isothiocyanate as a major byproduct. How can I favor the formation of the thiocyanate product?
A2: The formation of the isothiocyanate isomer is a common competing reaction.[2] This is particularly prevalent with substrates that can form stable carbocations (SN1-type substrates), such as benzyl halides.[2] To favor the formation of the desired thiocyanate, consider the following:
-
Substrate Choice: If possible, use a substrate that is less prone to forming a stable carbocation.
-
Solvent: Use a less polar solvent to disfavor the SN1 pathway.
-
Temperature: Running the reaction at a lower temperature can sometimes favor the kinetic thiocyanate product over the thermodynamic isothiocyanate product.
Q3: My starting material is not being consumed, or the reaction is very slow. What are the potential causes?
A3: Low reactivity can be due to several factors:
-
Inactive Electrophile: The active electrophile in these reactions is often thiocyanogen chloride (ClSCN) or thiocyanogen ((SCN)₂), which can be unstable.[1][3][4] Ensure your chlorine source is fresh and the reaction is set up to generate the electrophile in situ immediately before or during the addition of your substrate.
-
Substrate Reactivity: The substrate may not be sufficiently activated for electrophilic thiocyanation. Electron-rich aromatic and heteroaromatic compounds are generally better substrates.[5][6] For less reactive substrates, a stronger Lewis acid catalyst might be required.
-
Reaction Temperature: While low temperatures are often necessary to prevent side reactions, the reaction may be too slow if the temperature is too low. A careful optimization of the temperature is crucial.
Q4: I am getting a complex mixture of products that I cannot easily separate. What are the likely side reactions?
A4: Besides the formation of isothiocyanates and polymeric thiocyanogen, other side reactions can occur:
-
Over-oxidation: Chlorine is a strong oxidizing agent and can oxidize the thiocyanate ion to sulfate and cyanide, especially if an excess of chlorine is used or the reaction temperature is too high.[7][8][9]
-
Chlorination of the Substrate: Direct chlorination of your starting material or product can occur, leading to chlorinated byproducts.
-
Decomposition of Thiocyanogen: In the presence of water, thiocyanogen can disproportionate into hydrocyanic acid (HCN), sulfuric acid, and hypothiocyanous acid.[1][3]
Troubleshooting Guide
If you are experiencing low yields, follow this systematic troubleshooting guide.
Step 1: Reagent and Solvent Quality
Ensure all reagents and solvents are of high quality and appropriate for the reaction.
| Reagent/Solvent | Key Considerations |
| Chlorine Source | Use a fresh, reliable source of chlorine (e.g., chlorine gas, N-chlorosuccinimide). If using a solution, its concentration should be verified. |
| Thiocyanate Salt | Use an anhydrous thiocyanate salt (e.g., sodium or potassium thiocyanate). Moisture can lead to side reactions. |
| Solvent | Ensure the solvent is dry and inert to the reaction conditions. Common solvents include methylene chloride, acetic acid, or acetonitrile.[1][3] |
| Substrate | Verify the purity of your starting material. Impurities can interfere with the reaction. |
Step 2: Reaction Conditions
Optimizing reaction conditions is critical for a successful this compound reaction.
| Parameter | Recommended Range | Troubleshooting Tips |
| Temperature | -20°C to 0°C | Start at a low temperature to minimize side reactions. If the reaction is too slow, cautiously increase the temperature in small increments. Thiocyanogen is more stable at lower temperatures.[10] |
| Addition Rate | Slow, dropwise addition | Add the chlorine source slowly to the mixture of the substrate and thiocyanate salt. This helps to maintain a low concentration of the reactive electrophile and minimize polymerization and other side reactions. |
| Stoichiometry | 1:1 to 1:1.2 (Substrate:Thiocyanate) | An excess of the thiocyanate salt is often used to ensure the complete conversion of the chlorine source to the thiocyanating agent. |
| Reaction Time | Varies (monitor by TLC/LC-MS) | Monitor the reaction progress to determine the optimal reaction time and avoid the formation of degradation products. |
Step 3: Work-up and Purification
Proper work-up and purification are essential to isolate the desired product in high yield and purity.
-
Quenching: The reaction should be quenched carefully, for example, with a solution of sodium thiosulfate to remove any unreacted chlorine.
-
Extraction: Use an appropriate organic solvent to extract the product from the aqueous phase.
-
Purification: Column chromatography is often required to separate the desired thiocyanate from byproducts and unreacted starting materials.
Experimental Workflow and Troubleshooting Logic
The following diagram illustrates a typical experimental workflow and a logical approach to troubleshooting low yields.
References
- 1. Thiocyanogen - Wikipedia [en.wikipedia.org]
- 2. Organic thiocyanates - Wikipedia [en.wikipedia.org]
- 3. Thiocyanogen - Wikiwand [wikiwand.com]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. researchgate.net [researchgate.net]
- 7. Thiocyanate - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Effects of thiocyanate on the formation of free cyanide during chlorination and ultraviolet disinfection of publicly owned treatment works secondary effluent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. testbook.com [testbook.com]
Technical Support Center: Optimizing Thiocyanation Reactions with Chlorine Thiocyanate
Welcome to the technical support center for the thiocyanation of aromatic and heteroaromatic compounds using in situ generated chlorine thiocyanate. This resource is designed for researchers, scientists, and professionals in drug development to provide guidance on optimizing reaction conditions and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter during the thiocyanation process.
Q1: My reaction yield is very low. What are the potential causes and how can I improve it?
A1: Low yields in thiocyanation reactions can stem from several factors:
-
Inefficient Generation of this compound: The reactive electrophile, this compound (ClSCN), is generated in situ. Ensure that the oxidizing agent (e.g., Trichloroisocyanuric Acid - TCCA, N-Chlorosuccinimide - NCS) and the thiocyanate source (e.g., Ammonium Thiocyanate - NH₄SCN, Potassium Thiocyanate - KSCN) are of good quality and used in the correct stoichiometric ratios.
-
Substrate Reactivity: Electron-rich aromatic compounds are generally more reactive. If your substrate is electron-deficient, you may need to use a stronger Lewis acid catalyst or higher reaction temperatures to promote the reaction.[1]
-
Reaction Temperature: The reaction may be temperature-sensitive. While room temperature is often sufficient for highly activated substrates, less reactive compounds might require heating. Conversely, for very reactive substrates, side reactions can occur at higher temperatures, leading to lower yields of the desired product. It is crucial to optimize the temperature for your specific substrate.
-
Solvent Choice: The polarity of the solvent can influence the reaction rate and selectivity. Dichloromethane (DCM) and acetonitrile (MeCN) are commonly used solvents.[2] Experiment with different solvents to find the optimal medium for your substrate.
-
Moisture: The presence of water can lead to the hydrolysis of the chlorinating agent and other reactive intermediates. Ensure all glassware is thoroughly dried and use anhydrous solvents for the best results.
Q2: I am observing the formation of multiple products, including a significant amount of a byproduct with a similar mass to my desired product. What could this be and how can I avoid it?
A2: A common byproduct in thiocyanation reactions is the corresponding isothiocyanate isomer (R-NCS). This occurs through the isomerization of the thiocyanate product (R-SCN).
-
Minimizing Isomerization: Isothiocyanate formation can be favored at higher temperatures and with certain substrates. To minimize this side reaction, try running the reaction at a lower temperature. Additionally, prompt work-up and purification after the reaction is complete can prevent post-reaction isomerization.
-
Substrate-Specific Issues: For certain substrates, such as anilines, intramolecular cyclization can occur after thiocyanation, leading to heterocyclic byproducts like 1,3-benzothiazole-2-amines.[3]
Q3: The regioselectivity of my reaction is poor, and I am getting a mixture of ortho, meta, and para isomers. How can I improve the selectivity?
A3: The thiocyanation of aromatic compounds is an electrophilic aromatic substitution reaction, and the regioselectivity is governed by the directing effects of the substituents on the aromatic ring.
-
Activating Groups: Electron-donating groups (e.g., -OH, -NH₂, -OR) are ortho, para-directing. For these substrates, the para-product is often favored due to steric hindrance at the ortho positions.
-
Deactivating Groups: Electron-withdrawing groups (e.g., -NO₂, -CN, -C(O)R) are meta-directing.
-
Controlling Selectivity: To enhance regioselectivity, especially for ortho/para direction, consider using a bulkier chlorinating agent or a coordinating solvent that can sterically hinder one position over the other. In some cases, using a Lewis acid catalyst can also improve the selectivity of the reaction.[1][4] For ortho- and meta-substituted aromatic compounds, the reaction often occurs exclusively at the para position. Conversely, para-substituted compounds typically yield ortho-thiocyanated products.[5]
Q4: The work-up procedure is complicated, and I'm having trouble isolating my product.
A4: A typical work-up involves quenching the reaction, followed by extraction and purification.
-
Quenching: The reaction can be quenched by adding an aqueous solution of a reducing agent like sodium thiosulfate or sodium bisulfite to neutralize any remaining oxidizing agents.
-
Extraction: The product can then be extracted into an organic solvent like dichloromethane or ethyl acetate. Washing the organic layer with water and brine will help remove water-soluble byproducts and salts.
-
Purification: Column chromatography on silica gel is a common method for purifying the thiocyanated product. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically effective.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data for the thiocyanation of various aromatic compounds using in situ generated this compound.
Table 1: Thiocyanation of Anilines with Trichloroisocyanuric Acid (TCCA) and Ammonium Thiocyanate (NH₄SCN)
| Substrate | TCCA (eq.) | NH₄SCN (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Ref. |
| Aniline | 0.4 | 1.2 | DCM | Room Temp | 1 | 95 | [2] |
| 4-Methylaniline | 0.4 | 1.2 | DCM | Room Temp | 1.5 | 92 | [2] |
| 4-Methoxyaniline | 0.4 | 1.2 | DCM | Room Temp | 1 | 94 | [2] |
| 4-Chloroaniline | 0.4 | 1.2 | DCM | Room Temp | 2 | 90 | [2] |
| 2-Nitroaniline | 1.5 (equiv of (NH₄)₂S₂O₈) | 1.5 | SiO₂ (grinding) | Room Temp | 1 | 41 | [3] |
Table 2: Thiocyanation of Phenols with N-Chlorosuccinimide (NCS) and Ammonium Thiocyanate (NH₄SCN)
| Substrate | NCS (eq.) | NH₄SCN (eq.) | Solvent | Temperature (°C) | Time (min) | Yield (%) | Ref. |
| Phenol | 1.1 | 1.1 | MeCN | Room Temp | 10 | 92 | [6] |
| 4-Methylphenol | 1.1 | 1.1 | MeCN | Room Temp | 15 | 90 | [6] |
| 4-Methoxyphenol | 1.1 | 1.1 | MeCN | Room Temp | 10 | 95 | [6] |
| 4-Chlorophenol | 1.1 | 1.1 | MeCN | Room Temp | 20 | 88 | [6] |
| Phenol | 1.5 (equiv of (NH₄)₂S₂O₈) | 1.5 | SiO₂ (grinding) | Room Temp | 1 | 96 | [3] |
Experimental Protocols
Below are detailed methodologies for the thiocyanation of aromatic compounds using two common methods for the in situ generation of this compound.
Protocol 1: Thiocyanation of Anisole using TCCA and NH₄SCN
Materials:
-
Anisole
-
Trichloroisocyanuric Acid (TCCA)
-
Ammonium Thiocyanate (NH₄SCN)
-
Dichloromethane (DCM), anhydrous
-
Sodium thiosulfate solution (10% w/v)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
To a solution of anisole (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask, add ammonium thiocyanate (1.2 mmol, 1.2 eq.).
-
Stir the mixture at room temperature for 5 minutes.
-
Slowly add trichloroisocyanuric acid (0.4 mmol, 0.4 eq.) in small portions over 10 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Upon completion, quench the reaction by adding 10 mL of 10% aqueous sodium thiosulfate solution and stir for 10 minutes.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 4-thiocyanatoanisole.
Protocol 2: Thiocyanation of Indole using NCS and Thiourea/NH₄SCN
Materials:
-
Indole
-
N-Chlorosuccinimide (NCS)
-
Thiourea (catalytic)
-
Ammonium Thiocyanate (NH₄SCN)
-
Acetonitrile (MeCN), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve indole (1.0 mmol), ammonium thiocyanate (1.2 mmol, 1.2 eq.), and a catalytic amount of thiourea (0.1 mmol, 0.1 eq.) in anhydrous acetonitrile (10 mL).
-
Add N-Chlorosuccinimide (1.1 mmol, 1.1 eq.) portion-wise to the stirred solution at room temperature.
-
Allow the reaction to stir for 30-60 minutes, monitoring its progress by TLC.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Remove the solvent in vacuo.
-
Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate mixture) to yield the desired 3-thiocyanatoindole.
Visualizations
The following diagrams illustrate the key chemical processes involved in the thiocyanation reaction.
Caption: Reaction mechanism for thiocyanation.
Caption: General experimental workflow.
References
- 1. Regioselective C–H Thiocyanation of Arenes by Iron(III) Chloride Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. An Efficient and Eco-Friendly Procedure for Electrophilic Thiocyanation of Anilines and 1-(Substituted benzylidene)-2-phenyl Hydrazines [mdpi.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Byproduct Formation from Oxidation of Thiocyanate by Chlorine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the oxidation of thiocyanate (SCN⁻) by chlorine.
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts formed during the oxidation of thiocyanate by chlorine?
The primary and most significant byproduct of the reaction between thiocyanate and chlorine in aqueous solutions is cyanogen chloride (ClCN) , a toxic and volatile compound.[1][2] Other potential byproducts include sulfate (SO₄²⁻), cyanide (CN⁻), and cyanate (OCN⁻). The distribution of these byproducts is highly dependent on the reaction conditions. In acidic media, transient intermediates such as thiocyanogen ((SCN)₂) and trithiocyanate ((SCN)₃⁻) can also be formed.[3] Additionally, under certain conditions, the formation of a solid, insoluble, colored (yellow to orange/brown) product has been observed, though its precise chemical identity is not well-characterized in the literature.
Q2: What is the main reaction pathway leading to the formation of cyanogen chloride?
The oxidation of thiocyanate by chlorine to form cyanogen chloride is a rapid reaction. The generally accepted simplified reaction is:
SCN⁻ + 4Cl₂ + 4H₂O → ClCN + SO₄²⁻ + 7Cl⁻ + 8H⁺
However, the detailed mechanism is more complex and is thought to involve the formation of intermediate species.
Q3: How do reaction conditions affect the formation of byproducts?
Several factors significantly influence the type and yield of byproducts:
-
pH: The pH of the solution is a critical factor. The formation of cyanogen chloride is favored under neutral to slightly acidic conditions. At high pH, cyanogen chloride can hydrolyze to form cyanide (CN⁻) and cyanate (OCN⁻) ions.[1]
-
Chlorine to Thiocyanate Ratio: An excess of chlorine is required to drive the oxidation of the sulfur atom in thiocyanate to sulfate. Insufficient chlorine may lead to the formation of other intermediates and byproducts. Conversely, a large excess of chlorine can promote the decomposition of cyanogen chloride.[1]
-
Presence of Other Substances: Compounds that have a high chlorine demand, such as ammonia, amines, and some organic matter, can compete with thiocyanate for chlorine, potentially reducing the yield of cyanogen chloride.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Low or no yield of cyanogen chloride | 1. Incorrect pH: The pH of the reaction mixture may be too high, leading to the hydrolysis of cyanogen chloride. 2. Insufficient Chlorine: The molar ratio of chlorine to thiocyanate may be too low. 3. Presence of Interfering Substances: Other compounds in the sample may be consuming the chlorine. | 1. Adjust pH: Ensure the reaction is carried out in a neutral to slightly acidic pH range (pH 6-7). Buffer the solution if necessary. 2. Increase Chlorine Dose: Increase the molar ratio of chlorine to thiocyanate. A stoichiometric excess of chlorine is necessary. 3. Sample Pre-treatment: If possible, remove interfering substances from the sample matrix before chlorination. |
| Formation of an unexpected precipitate | Reaction with excess chlorine: A solid, colored (yellow to orange/brown) precipitate can form, particularly with high concentrations of reactants or in the presence of excess chlorine. | Control Reactant Concentrations: Perform the reaction with more dilute solutions. Avoid a large excess of chlorine if the formation of this solid is undesirable. Characterize the precipitate using appropriate analytical techniques if its identity is of interest. |
| Inconsistent or non-reproducible results | 1. Volatilization of Cyanogen Chloride: ClCN is a volatile compound, and losses can occur if the reaction vessel is not properly sealed.[1] 2. Instability of Cyanogen Chloride: ClCN is unstable in the presence of excess free chlorine and can also hydrolyze at high pH.[1] 3. Inaccurate Reagent Concentrations: Incorrectly prepared stock solutions of thiocyanate or chlorine will lead to erroneous results. | 1. Use Sealed Reaction Vessels: Conduct experiments in sealed containers to minimize the loss of volatile byproducts. 2. Control Reaction Time and Quenching: Carefully control the reaction time and quench the reaction promptly to prevent byproduct degradation. Sodium sulfite, sodium bisulfite, or sodium thiosulfate can be used to quench residual chlorine.[1] 3. Standardize Solutions: Accurately determine the concentration of your stock solutions before each experiment. |
| Difficulty in analyzing byproducts | Interferences in Analytical Methods: The sample matrix may contain substances that interfere with the chosen analytical method for cyanogen chloride or other byproducts. | Method Selection and Validation: Use an appropriate analytical method for your specific sample matrix. For example, for cyanogen chloride in water, EPA Method 524.2 (purge-and-trap GC/MS) is a standard method.[1] For colorimetric methods, be aware of potential interferences from substances that can react with the colorimetric reagents.[4][5] |
Quantitative Data on Byproduct Formation
The yield of cyanogen chloride is highly dependent on the specific experimental conditions. The following table summarizes general trends observed in the literature.
| Parameter | Condition | Effect on Cyanogen Chloride (ClCN) Yield |
| pH | Acidic (pH < 6) | Yield may decrease due to other reaction pathways becoming more favorable. |
| Neutral to Slightly Acidic (pH 6-7) | Optimal range for ClCN formation. | |
| Alkaline (pH > 8) | Yield decreases due to the rapid hydrolysis of ClCN to cyanate and cyanide.[1] | |
| Chlorine:Thiocyanate Molar Ratio | Low (< 4:1) | Incomplete oxidation of thiocyanate, leading to lower ClCN yield and the formation of intermediates. |
| Stoichiometric to moderate excess | Maximizes the conversion of thiocyanate to cyanogen chloride. | |
| Large excess | Can lead to the decomposition of cyanogen chloride.[1] | |
| Temperature | Increasing Temperature | Generally increases the reaction rate but can also increase the volatility of ClCN, leading to potential losses if the system is not sealed. |
| Presence of Ammonia/Amines | Present | Can react with chlorine to form chloramines, which are less effective at oxidizing thiocyanate, thereby reducing ClCN yield. |
Experimental Protocols
Protocol 1: General Procedure for the Oxidation of Aqueous Thiocyanate by Sodium Hypochlorite
Materials:
-
Sodium thiocyanate (NaSCN) stock solution (e.g., 1 g/L)
-
Sodium hypochlorite (NaOCl) solution (commercial bleach or a standardized solution)
-
Phosphate buffer solutions (for pH control)
-
Sodium sulfite or sodium thiosulfate solution (for quenching)
-
Deionized water
-
Sealed reaction vessels (e.g., amber glass vials with PTFE-lined septa)
-
Magnetic stirrer and stir bars
Procedure:
-
Preparation of Reaction Solution: In a sealed reaction vessel, add a known volume of the sodium thiocyanate stock solution and dilute with deionized water. Add a sufficient volume of a suitable buffer to achieve the desired pH.
-
Initiation of Reaction: While stirring, add a predetermined volume of the sodium hypochlorite solution to the reaction vessel to achieve the desired chlorine to thiocyanate molar ratio. Immediately seal the vessel.
-
Reaction: Allow the reaction to proceed for a specific time at a controlled temperature. Keep the vessel sealed to prevent the loss of volatile byproducts.
-
Quenching: After the desired reaction time, unseal the vessel and add a slight excess of a quenching agent (e.g., sodium sulfite or sodium thiosulfate solution) to neutralize any residual chlorine.
-
Analysis: Analyze the quenched solution for the presence of cyanogen chloride and other byproducts using appropriate analytical methods.
Protocol 2: Analytical Method for Cyanogen Chloride Determination (Colorimetric)
This is a simplified colorimetric method for the determination of cyanogen chloride. For regulatory or highly sensitive work, instrumental methods like GC/MS are recommended.[1]
Principle:
Cyanogen chloride reacts with a pyridine-barbituric acid reagent to form a red-blue colored complex that can be measured spectrophotometrically.[5][6]
Reagents:
-
Chloramine-T solution
-
Pyridine-barbituric acid reagent
-
Phosphate buffer (pH 6.8)
-
Cyanide standard solutions (for calibration, to be converted to ClCN)
Procedure:
-
Sample Preparation: Take a known volume of the quenched reaction mixture.
-
Conversion of any residual CN⁻ to ClCN: Add chloramine-T solution and mix. This step ensures that any free cyanide is converted to cyanogen chloride.
-
Color Development: Add the pyridine-barbituric acid reagent and mix well. Allow the color to develop for a specific time (e.g., 8 minutes).
-
Measurement: Measure the absorbance of the solution at 578 nm using a spectrophotometer.
-
Quantification: Determine the concentration of cyanogen chloride from a calibration curve prepared using standard cyanide solutions treated in the same manner.
Visualizations
Caption: Simplified reaction pathway for the oxidation of thiocyanate by chlorine.
Caption: General experimental workflow for thiocyanate oxidation by chlorine.
References
- 1. cdn.who.int [cdn.who.int]
- 2. Cyanogen Chloride | ClCN | CID 10477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Formation of trithiocyanate in the oxidation of aqueous thiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ANALYTICAL METHODS - Toxicological Profile for Cyanide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. waterboards.ca.gov [waterboards.ca.gov]
- 6. ysi.com [ysi.com]
Technical Support Center: Preventing Polymerization During Alkene Thiocyanation
Welcome to the Technical Support Center for Alkene Thiocyanation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent unwanted polymerization during the thiocyanation of alkenes.
Frequently Asked Questions (FAQs)
Q1: What is causing the formation of a solid, insoluble material in my alkene thiocyanation reaction?
A1: The formation of a solid, insoluble material is a strong indication of alkene polymerization. This common side reaction can be initiated by radicals, cations, or anions, depending on your specific reaction conditions. In many thiocyanation reactions, radical polymerization is the primary culprit, especially when using radical initiators or under conditions that can generate radicals (e.g., heat, light).
Q2: How can I prevent this polymerization?
A2: Polymerization can be mitigated by carefully controlling the reaction conditions. The three main strategies are:
-
Use of Radical Inhibitors: Adding a radical scavenger to the reaction mixture can effectively quench the radical chain reactions that lead to polymerization.
-
Solvent Selection: The choice of solvent can significantly influence the reaction pathway. Solvents that are less prone to radical abstraction or that can better solvate reactive intermediates may suppress polymerization.
-
Temperature Control: Lowering the reaction temperature can reduce the rate of polymerization, which often has a higher activation energy than the desired thiocyanation reaction.
Q3: Are there any specific types of alkenes that are more prone to polymerization?
A3: Yes, the structure of the alkene plays a crucial role. Electron-rich alkenes and styrenic derivatives are generally more susceptible to polymerization. Terminal alkenes also tend to be more reactive in polymerization than internal alkenes due to less steric hindrance.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Reaction mixture becomes viscous or solidifies. | Uncontrolled polymerization of the alkene. | 1. Add a radical inhibitor: Introduce a small amount (see Table 1) of an inhibitor like hydroquinone, BHT, or TEMPO at the beginning of the reaction. 2. Lower the temperature: Run the reaction at a lower temperature (see Table 3). 3. Change the solvent: Switch to a less reactive solvent (see Table 2). 4. Degas the solvent: Remove dissolved oxygen, which can act as a radical initiator, by sparging with an inert gas (e.g., argon or nitrogen). |
| Low yield of the desired thiocyanated product and significant amount of high molecular weight byproduct. | Polymerization is competing with the thiocyanation reaction. | 1. Optimize inhibitor concentration: Use the lowest effective concentration of the inhibitor to avoid interfering with the desired reaction. 2. Slow addition of reagents: Add the initiator or the thiocyanating agent slowly to the reaction mixture to maintain a low concentration of reactive intermediates. 3. Re-evaluate the initiator: If using a radical initiator, consider a lower-temperature initiator or reducing its concentration. |
| Reaction is inconsistent and sometimes leads to polymerization. | Trace impurities or variations in setup. | 1. Purify the alkene: Ensure the alkene is free from peroxides, which can initiate polymerization. 2. Use fresh, high-purity reagents and solvents. 3. Ensure the reaction is performed under an inert atmosphere. |
Data Presentation: Optimizing Reaction Conditions
The following tables provide a summary of key parameters to control for the successful thiocyanation of alkenes while minimizing polymerization.
Table 1: Common Radical Inhibitors and Their Typical Concentrations
| Inhibitor | Chemical Structure | Typical Concentration (mol%) | Notes |
| Hydroquinone | 0.1 - 1.0 | Effective at quenching a variety of radical species. | |
| Butylated Hydroxytoluene (BHT) | 0.1 - 1.0 | A sterically hindered phenol that is a highly effective radical scavenger. | |
| (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) | 0.1 - 1.0 | A stable radical that efficiently traps carbon-centered radicals. |
Table 2: Influence of Solvent on Polymerization
| Solvent | Polarity | Potential Impact on Polymerization |
| Toluene | Non-polar | Can be a good choice as it is relatively inert. |
| Dichloromethane (DCM) | Polar aprotic | Commonly used, but care should be taken as it can participate in side reactions under certain conditions. |
| Acetonitrile | Polar aprotic | Can be a suitable solvent, but its polarity might influence the reaction pathway. |
| Hexafluoroisopropanol (HFIP) | Highly polar, non-coordinating | Can promote desired ionic pathways over radical polymerization in some cases. |
Table 3: General Effect of Temperature on Alkene Thiocyanation
| Temperature Range | Effect on Thiocyanation | Effect on Polymerization | Recommendation |
| Low (0 - 25 °C) | Slower reaction rate | Significantly reduced rate | Ideal for minimizing polymerization, but may require longer reaction times. |
| Moderate (25 - 80 °C) | Increased reaction rate | Increased risk of polymerization | May be necessary for less reactive alkenes; requires careful monitoring and the use of inhibitors. |
| High (> 80 °C) | Fast reaction rate | High risk of rapid, uncontrolled polymerization | Generally not recommended unless under very specific and controlled conditions. |
Experimental Protocols
Protocol 1: Photocatalytic Thiocyanation of an Aromatic Alkene with Temperature Control
This protocol describes a method for the thiocyanation of an aromatic alkene using a photocatalyst, where temperature control is crucial to prevent polymerization.
-
Materials:
-
Aromatic alkene (e.g., 4-methylstyrene) (0.4 mmol)
-
Thiocyanating agent (e.g., thiocyanatomalonate) (0.2 mmol)
-
Photocatalyst (e.g., a phenothiazine derivative, 5 mol%)
-
Dry toluene (2 mL)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate
-
Saturated ammonium chloride solution
-
-
Procedure:
-
To an oven-dried culture tube equipped with a magnetic stir bar, add the photocatalyst and the thiocyanating agent.
-
Add dry toluene to the tube and seal it with a Teflon screw cap.
-
Add the aromatic alkene to the reaction mixture.
-
Degas the reaction mixture using three freeze-pump-thaw cycles and backfill with argon.
-
Irradiate the reaction mixture with 390 nm LEDs at a distance of approximately 5 cm for 30 minutes. Crucially, maintain the reaction temperature between 30-35 °C using a high-speed fan.
-
After the reaction is complete (monitored by TLC), quench the reaction with a saturated ammonium chloride solution (2 mL).
-
Extract the crude reaction mixture with ethyl acetate (2 x 2 mL).
-
Wash the combined organic layers with brine (3 mL) and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography to obtain the desired thiocyanated product.
-
Protocol 2: AIBN-Initiated Radical Thiocyanation with a Chemical Inhibitor
This protocol provides a general method for the thiocyanation of an alkene using a chemical radical initiator (AIBN) and a polymerization inhibitor.
-
Materials:
-
Alkene (1.0 mmol)
-
N-thiocyanatosaccharin (1.2 mmol)
-
Azobisisobutyronitrile (AIBN) (0.1 mmol)
-
Hydroquinone (0.05 mmol)
-
Degassed solvent (e.g., chlorobenzene, 5 mL)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Saturated sodium bicarbonate solution
-
Brine
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the alkene, N-thiocyanatosaccharin, and hydroquinone.
-
Add the degassed solvent to the flask.
-
Add AIBN to the reaction mixture.
-
Heat the reaction mixture to 80 °C under an inert atmosphere (argon or nitrogen) and stir for 4-6 hours, or until the starting material is consumed as monitored by TLC.
-
Cool the reaction mixture to room temperature.
-
Wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired thiocyanated alkene.
-
Visualizations
Technical Support Center: Catalyst Deactivation in Chlorine Thiocyanate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing catalyst deactivation during chlorine thiocyanate reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common catalysts used in this compound reactions?
A1: Reactions involving chlorine and thiocyanate often utilize Lewis acid catalysts to facilitate the desired transformations. Iron(III) chloride (FeCl₃) is a widely employed and effective catalyst for electrophilic thiocyanation of various organic substrates.[1] Other metal salts, such as copper(II) sulfate (CuSO₄), can also be used, particularly in oxidative degradation processes of thiocyanate where chlorine or hypochlorite are the oxidants.[2][3][4]
Q2: What are the primary mechanisms of catalyst deactivation in these reactions?
A2: Catalyst deactivation in this compound reactions can occur through several mechanisms, primarily driven by the presence of chlorine and potential side reactions. The main causes of deactivation include:
-
Poisoning: Chlorine and chloride ions can strongly adsorb to the active sites of the catalyst, rendering them inactive.[5][6] This is a common issue for many metal-based catalysts.
-
Coke Formation: Carbonaceous deposits, or coke, can form on the catalyst surface, physically blocking the active sites and pores.[7] This is particularly relevant in reactions involving organic molecules at elevated temperatures.
-
Change in Catalyst's Chemical State: Chlorine can alter the oxidation state of the metal center in the catalyst, which may reduce its catalytic activity. For instance, the presence of chlorine can hinder the reduction and carbonization of iron-based catalysts, which is crucial for their performance in some reactions.[8]
-
Fouling: Insoluble byproducts or polymers formed during the reaction can deposit on the catalyst surface, leading to a loss of activity.
Q3: Can a deactivated catalyst be regenerated?
A3: In many cases, yes. The possibility of regeneration depends on the nature of the deactivation.
-
For deactivation caused by coke formation or fouling , a common regeneration method is to burn off the deposits in a controlled manner, often by heating in the presence of air or an inert gas.
-
For poisoning by chlorine, regeneration can sometimes be achieved by thermal treatment to desorb the poisoning species. Washing the catalyst with a suitable solvent may also be effective in some cases. For example, ferric chloride etchants, which become ferrous chloride upon reaction, can be regenerated using chlorine gas or sodium chlorate.[9]
Q4: What are the visual indicators of catalyst deactivation?
A4: While a decrease in reaction rate or product yield is the primary indicator, visual changes in the catalyst can also suggest deactivation. These may include:
-
A change in color of the catalyst.
-
The formation of a solid crust on the catalyst surface.
-
An increase in the friability or a change in the morphology of the catalyst particles.
Troubleshooting Guides
Issue 1: Gradual or sudden drop in product yield.
| Possible Cause | Troubleshooting Steps | Success Indicator |
| Catalyst Poisoning | 1. Temporarily increase the catalyst loading to see if activity is restored. 2. If poisoning is suspected, attempt to regenerate a small sample of the catalyst via thermal treatment (e.g., heating under a stream of inert gas). 3. Analyze the feed for impurities that could act as poisons. | Reaction rate increases with higher catalyst loading. The regenerated catalyst shows improved activity. Identification and removal of impurities from the feed. |
| Coke Formation | 1. Perform a temperature-programmed oxidation (TPO) on a spent catalyst sample to confirm the presence of carbon deposits. 2. Attempt to regenerate the catalyst by calcination in air at a controlled temperature. | A significant weight loss is observed during TPO. The regenerated catalyst exhibits restored activity. |
| Change in Catalyst Structure | 1. Characterize the fresh and spent catalyst using techniques like XRD or XPS to identify any changes in the crystalline structure or oxidation state. 2. If significant changes are observed, the catalyst may not be stable under the reaction conditions. Consider using a more robust catalyst or modifying the reaction parameters (e.g., temperature, solvent). | Identification of phase changes or changes in the metal's oxidation state. A different catalyst or modified conditions lead to stable performance. |
Issue 2: Change in product selectivity.
| Possible Cause | Troubleshooting Steps | Success Indicator |
| Partial Deactivation of Active Sites | 1. A change in selectivity can occur if the sites responsible for the desired reaction are preferentially deactivated. 2. Follow the troubleshooting steps for catalyst poisoning and coke formation. | Restoration of the original product selectivity after catalyst regeneration. |
| Mass Transfer Limitations | 1. If pores are blocked by coke or fouling, diffusion of reactants and products can be hindered, affecting selectivity. 2. Characterize the pore structure of the fresh and spent catalyst using techniques like BET surface area analysis. 3. Attempt to regenerate the catalyst to remove the blockage. | BET analysis shows a decrease in surface area and pore volume in the spent catalyst. Selectivity is restored after regeneration. |
Quantitative Data on Catalyst Deactivation
The following table summarizes the impact of chlorine on the performance of a precipitated iron catalyst in a Fischer-Tropsch synthesis, which can serve as an illustrative example of chlorine-induced deactivation.
| Catalyst | Chlorine Content (wt%) | Average CO Conversion (%) | Activity Loss Compared to Cl0 (%) |
| Cl0 | 0 | 89.0 | - |
| Cl01 | ~0.1 | 53.9 | ~40 |
| Cl1 | ~1.0 | 31.1 | ~65 |
| Data adapted from a study on the effect of chlorine modification on precipitated iron catalysts.[8] |
Experimental Protocols
Protocol 1: Characterization of Fresh and Deactivated Catalysts
-
Surface Area and Porosity Analysis (BET):
-
Degas a known weight of the fresh and spent catalyst under vacuum at a specified temperature to remove adsorbed species.
-
Perform nitrogen adsorption-desorption measurements at 77 K using a surface area and porosimetry analyzer.
-
Calculate the BET surface area, pore volume, and pore size distribution. A significant decrease in these parameters for the spent catalyst suggests fouling or coke deposition.[10]
-
-
Temperature-Programmed Oxidation (TPO):
-
Place a weighed amount of the spent catalyst in a quartz reactor.
-
Heat the catalyst under a flow of a dilute oxygen/inert gas mixture at a constant ramp rate.
-
Monitor the effluent gas for CO₂ and CO using a mass spectrometer or a non-dispersive infrared (NDIR) analyzer. The amount of COₓ produced is proportional to the amount of coke on the catalyst.[11]
-
-
X-ray Photoelectron Spectroscopy (XPS):
-
Analyze the surface elemental composition and oxidation states of the fresh and spent catalyst.
-
This technique is particularly useful for identifying the presence of poisons like chlorine on the catalyst surface and for detecting changes in the oxidation state of the metal center.[10]
-
Protocol 2: Catalyst Regeneration
-
Thermal Treatment for Coke Removal (Calcination):
-
Place the deactivated catalyst in a furnace.
-
Heat the catalyst in a controlled flow of air or a mixture of oxygen and an inert gas.
-
The temperature and duration of the treatment should be optimized to ensure complete removal of coke without causing thermal degradation of the catalyst. A typical starting point is 400-500 °C for several hours.
-
-
Solvent Washing for Fouling Removal:
-
Wash the deactivated catalyst with a suitable solvent that can dissolve the fouling deposits but not the catalyst itself.
-
The choice of solvent will depend on the nature of the foulant.
-
After washing, the catalyst should be dried thoroughly before reuse.
-
Visualizations
Caption: Potential pathways for catalyst deactivation in this compound reactions.
Caption: General workflow for the regeneration of a deactivated catalyst.
References
- 1. Regioselective C-H Thiocyanation of Arenes by Iron(III) Chloride Catalysis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Catalytic wet oxidation of thiocyanate with homogeneous copper(II) sulphate catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. The Effect of Chlorine Modification of Precipitated Iron Catalysts on Their Fischer–Tropsch Synthesis Properties [mdpi.com]
- 9. chemcut.net [chemcut.net]
- 10. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 11. Carbon Deposit Analysis in Catalyst Deactivation, Regeneration, and Rejuvenation - PubMed [pubmed.ncbi.nlm.nih.gov]
safety precautions for handling chlorine thiocyanate in the lab
Technical Support Center: Chlorine Thiocyanate Safety
Disclaimer: this compound (ClSCN) is a reactive and potentially hazardous substance for which detailed safety information is not widely available. This guide is based on the known hazards of related chemicals, including chlorine and thiocyanate salts, and is intended for informational purposes only. A thorough risk assessment must be conducted by qualified personnel before handling this substance or any reaction that may generate it.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where might I encounter it?
A1: this compound is a chemical compound that is not typically isolated or sold as a stable product. It is more likely to be generated in situ during chemical reactions, for instance, by the oxidation of thiocyanate salts with chlorine or other chlorine-releasing agents. Researchers in synthetic chemistry may encounter it as a reactive intermediate.
Q2: What are the primary hazards associated with this compound?
A2: The primary hazards are inferred from its constituent parts:
-
Reactive Chlorine: The molecule contains a chlorine atom bonded to sulfur, which is likely to be highly reactive. It may act as a strong oxidizing agent and could be corrosive. Similar to other chlorine compounds, it may cause severe irritation or burns to the skin, eyes, and respiratory tract[1].
-
Thiocyanate Toxicity: The thiocyanate group itself has toxic properties. More significantly, under certain conditions (e.g., in the presence of strong acids or upon decomposition), it could potentially release highly toxic substances such as hydrogen cyanide gas or hydrogen sulfide[2][3]. The reaction of thiocyanates with chlorine can also lead to the formation of free cyanide[2][4].
Q3: What are the potential signs and symptoms of exposure?
A3: Based on related compounds, exposure could lead to:
-
Inhalation: Coughing, shortness of breath, irritation of the nose and throat, and potentially life-threatening pulmonary edema (fluid in the lungs)[1]. Symptoms may be delayed[5].
-
Skin Contact: Irritation, redness, pain, and chemical burns. Prolonged contact with moist skin could lead to the formation of acids, exacerbating tissue damage[5].
-
Eye Contact: Severe irritation, chemical burns, and potential for permanent eye damage.
-
Ingestion: Unlikely for a reactive intermediate, but if a solution containing it were ingested, it could cause severe burns to the mouth, throat, and stomach[5].
Q4: What personal protective equipment (PPE) should I wear when working with reactions that may generate this compound?
A4: A comprehensive PPE strategy is crucial:
-
Eye Protection: Chemical splash goggles and a face shield are mandatory.
-
Hand Protection: Chemically resistant gloves (e.g., butyl rubber) should be worn. Consult glove manufacturer data for specific chemical compatibility.
-
Body Protection: A flame-retardant lab coat, and for larger quantities or increased risk of splashing, a chemical-resistant apron or suit.
-
Respiratory Protection: All work should be conducted in a certified chemical fume hood. If there is a risk of exposure outside of a fume hood, a full-face respirator with appropriate cartridges for chlorine and acid gases should be used.
Troubleshooting Guides
Problem: I've observed an unexpected color change (e.g., brown, red, or orange) in my reaction involving thiocyanate and a chlorine source.
-
Possible Cause: This may indicate the formation of this compound or other colored reaction byproducts. The specific color can be influenced by the reaction conditions.
-
Solution:
-
Ensure the reaction is contained within the fume hood.
-
Do not attempt to isolate the colored product without a thorough understanding of its properties and stability.
-
If the reaction is unexpected or appears uncontrolled, be prepared to initiate emergency shutdown procedures.
-
Quench the reaction carefully with a suitable reducing agent (e.g., sodium thiosulfate solution) once the primary reaction is complete and it is safe to do so.
-
Problem: I smell a sharp, irritating odor, similar to chlorine, from my experiment.
-
Possible Cause: This could be unreacted chlorine or the decomposition of this compound.
-
Solution:
-
Check the sash height of your fume hood and ensure it is providing adequate containment.
-
If the odor is strong or you feel any respiratory irritation, evacuate the immediate area and notify your lab supervisor or safety officer.
-
Review your experimental setup for any potential leaks.
-
Problem: My reaction mixture is generating gas, and I suspect it might be hazardous.
-
Possible Cause: The reaction could be producing chlorine gas, hydrogen cyanide, or other toxic gases.
-
Solution:
-
Keep the reaction under negative pressure within the fume hood.
-
If you suspect the formation of hydrogen cyanide, ensure that the reaction is not being run under acidic conditions, which can promote its release.
-
Have a means to trap or scrub the off-gases if necessary (e.g., a bubbler with bleach solution for hydrogen sulfide, or a ferrous sulfate solution for cyanides).
-
Data Presentation
Table 1: Physicochemical Properties of Related Compounds
| Property | Chlorine | Potassium Thiocyanate | Hydrogen Cyanide |
| Molecular Formula | Cl₂ | KSCN | HCN |
| Molar Mass | 70.90 g/mol | 97.18 g/mol | 27.03 g/mol |
| Appearance | Greenish-yellow gas | Colorless crystals | Colorless gas or liquid |
| Boiling Point | -34.04 °C | 500 °C (decomposes) | 26 °C |
| Hazards | Oxidizer, Acutely Toxic, Corrosive | Harmful if swallowed/inhaled | Extremely Flammable, Acutely Toxic |
Data compiled from various sources.
Experimental Protocols
Hypothetical Experiment: Thiocyanation of an Activated Aromatic Compound
Objective: To synthesize an aryl thiocyanate from an activated aromatic compound using in situ generated this compound.
Materials:
-
Activated aromatic compound (e.g., anisole)
-
Potassium thiocyanate (KSCN)
-
N-Chlorosuccinimide (NCS)
-
Solvent (e.g., acetonitrile)
-
Stir bar
-
Round-bottom flask
-
Standard glassware for workup and purification
Procedure:
-
Preparation: In a certified chemical fume hood, assemble a dry round-bottom flask with a stir bar.
-
Reagent Addition: Add potassium thiocyanate (1.2 equivalents) and the activated aromatic compound (1.0 equivalent) to the flask.
-
Solvent Addition: Add dry acetonitrile to the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Initiation: Slowly add N-Chlorosuccinimide (1.1 equivalents) portion-wise to the stirred reaction mixture. The NCS will react with KSCN to generate the electrophilic thiocyanating agent, potentially this compound.
-
Reaction: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the mixture by adding a saturated aqueous solution of sodium thiosulfate. This will neutralize any unreacted oxidizing agents.
-
Workup: Proceed with a standard aqueous workup to extract the desired product.
-
Purification: Purify the crude product by column chromatography.
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Hydrogen sulfide - Wikipedia [en.wikipedia.org]
- 4. Effects of thiocyanate on the formation of free cyanide during chlorination and ultraviolet disinfection of publicly owned treatment works secondary effluent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
Validation & Comparative
NMR spectroscopy for characterization of thiocyanation products
A Comprehensive Guide to Characterizing Thiocyanation Products: A Comparison of NMR, IR, and Mass Spectrometry
For researchers, scientists, and drug development professionals, the accurate characterization of thiocyanation products is crucial for ensuring the identity, purity, and stability of synthesized compounds. This guide provides an objective comparison of three powerful analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for this purpose. We present a summary of their performance, supported by experimental data, and provide detailed experimental protocols.
Data Presentation: A Comparative Overview
The choice of analytical technique often depends on the specific information required, the sample matrix, and the desired sensitivity. The following table summarizes the key quantitative parameters for NMR, IR, and Mass Spectrometry in the context of characterizing thiocyanation products.
| Parameter | NMR Spectroscopy | IR Spectroscopy | Mass Spectrometry (LC-MS/MS) |
| Primary Information | Detailed molecular structure, connectivity, quantification | Presence of functional groups, bonding environment | Molecular weight, elemental composition, fragmentation |
| Typical 13C Chemical Shift for -SCN | 110-120 ppm[1] | N/A | N/A |
| Typical IR Absorption for -SCN stretch | N/A | 2130-2160 cm-1[2][3] | N/A |
| Limit of Detection (LOD) | ~5 µM for small molecules[4] | Generally > 5% constituent for bulk analysis[5] | 10-50 nM[5] |
| Limit of Quantification (LOQ) | ~20 µM for small molecules; requires SNR > 10:1[4][6] | Dependent on calibration, typically higher than MS | 50-100 nM |
| Quantitative Accuracy | High (qNMR is a primary ratio method)[7][8] | Moderate, requires careful calibration[9][10] | High with appropriate internal standards |
| Sample Requirement | Typically mg range[11] | µg to mg range | ng to µg range |
| Strengths | Unambiguous structure elucidation, non-destructive | Fast, simple, non-destructive, good for reaction monitoring | High sensitivity, high throughput with LC, good for impurity profiling |
| Weaknesses | Lower sensitivity compared to MS, complex spectra | Limited structural information, less suitable for complex mixtures | Destructive technique, may require derivatization |
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible results. Below are typical protocols for each technique.
NMR Spectroscopy: Characterization of a Thiocyanated Organic Compound
Objective: To obtain 1H and 13C NMR spectra for structural confirmation and purity assessment.
Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes (5 mm)
-
Deuterated solvent (e.g., CDCl 3 , DMSO-d 6 )
-
Internal standard (e.g., Tetramethylsilane - TMS)
-
Pipettes and vials
-
Sample of thiocyanation product (5-10 mg)
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the dried thiocyanation product.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. Ensure the sample is fully dissolved.
-
If an internal standard is not already in the solvent, add a small amount of TMS.
-
Transfer the solution to an NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune the probe for both 1H and 13C frequencies.
-
-
1H NMR Acquisition:
-
Acquire a standard one-dimensional 1H NMR spectrum.
-
Typical parameters: 32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
Process the spectrum: Fourier transform, phase correction, baseline correction, and integration.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
-
13C NMR Acquisition:
-
Acquire a proton-decoupled 13C NMR spectrum.
-
Typical parameters: 512 or more scans (due to the low natural abundance of 13C), relaxation delay of 2 seconds, spectral width of 220-240 ppm.[12][13]
-
Process the spectrum: Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the solvent signal or TMS.
-
IR Spectroscopy: Identification of the Thiocyanate Functional Group
Objective: To confirm the presence of the thiocyanate (-SCN) functional group in the product.
Materials:
-
FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory
-
Spatula
-
Solvent for cleaning (e.g., isopropanol)
-
Kimwipes
-
Solid or liquid sample of the thiocyanation product
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean by wiping it with a Kimwipe dampened with isopropanol.
-
Acquire a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small amount of the solid or a single drop of the liquid sample directly onto the ATR crystal.
-
Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
Mass Spectrometry: Molecular Weight Determination and Impurity Profiling
Objective: To determine the molecular weight of the thiocyanation product and identify any impurities.
Materials:
-
LC-MS/MS system (e.g., Triple Quadrupole or Q-TOF)
-
HPLC grade solvents (e.g., acetonitrile, methanol, water)
-
Formic acid or ammonium acetate (as mobile phase additives)
-
Vials and syringes
-
Sample of thiocyanation product
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
From the stock solution, prepare a dilute working solution (e.g., 1-10 µg/mL) in the initial mobile phase composition.
-
Filter the working solution through a 0.22 µm syringe filter into an autosampler vial.
-
-
LC-MS/MS Analysis:
-
Develop a suitable liquid chromatography method to separate the main product from potential starting materials and by-products.
-
Set the mass spectrometer to acquire data in a full scan mode to determine the molecular weight of all eluting compounds.
-
The ionization source will typically be Electrospray Ionization (ESI).
-
For targeted analysis and quantification, develop a Multiple Reaction Monitoring (MRM) method based on the fragmentation of the parent ion of the thiocyanated product. Organic thiocyanates can undergo fragmentation through various pathways, including cleavage of the C-S bond or the S-CN bond.[14][15][16][17]
-
-
Data Analysis:
-
Identify the peak corresponding to the thiocyanation product in the total ion chromatogram.
-
Examine the mass spectrum of this peak to confirm the molecular weight.
-
Analyze the mass spectra of other peaks to identify potential impurities.
-
Mandatory Visualizations
To better illustrate the workflows and relationships between these analytical techniques, the following diagrams are provided.
Caption: Workflow for the characterization of thiocyanation products.
Caption: Interrelationship of analytical techniques for product characterization.
References
- 1. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of the Sensitivity and Vibrational Lifetimes of Thiocyanate and Selenocyanate Infrared Reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NMR Blog: Limits that Matter: How LoD and LoQ Shape Analytical Results — Nanalysis [nanalysis.com]
- 7. spectroscopyeurope.com [spectroscopyeurope.com]
- 8. m.youtube.com [m.youtube.com]
- 9. actachemscand.org [actachemscand.org]
- 10. How FTIR Spectroscopy Enhances Quality Control in Manufacturing Processes [innovatechlabs.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]
- 14. Gas-phase reactions of methyl thiocyanate with aliphatic carbanions - A mass spectrometry and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. actachemscand.org [actachemscand.org]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
A Comparative Guide to 2D NMR Techniques for Determining the Regiochemistry of Thiocyanation
For Researchers, Scientists, and Drug Development Professionals
The introduction of a thiocyanate (-SCN) group into aromatic and heteroaromatic scaffolds is a critical transformation in medicinal chemistry and materials science. However, the regioselectivity of this reaction can be challenging to control and confirm. Unambiguous determination of the thiocyanate group's position on a molecule is paramount for understanding structure-activity relationships and ensuring the desired properties of the final compound. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool, complex substitution patterns often lead to ambiguous assignments. Two-dimensional (2D) NMR techniques provide a powerful suite of experiments to definitively elucidate the regiochemistry of thiocyanation.
This guide provides a comparative overview of the most common 2D NMR techniques—COSY, HSQC, HMBC, and NOESY/ROESY—for identifying the precise location of the thiocyanate substituent on an aromatic ring. We will explore the principles behind each technique, present hypothetical yet realistic experimental data for a model thiocyanated compound, and provide detailed experimental protocols.
The Challenge: Pinpointing the Thiocyanate Group
Electrophilic thiocyanation of activated aromatic rings, such as anilines, phenols, and indoles, can potentially yield ortho, meta, and para isomers. Distinguishing between these isomers using 1D ¹H and ¹³C NMR alone can be difficult due to overlapping signals and the subtle electronic effects of the thiocyanate group on chemical shifts. 2D NMR spectroscopy overcomes these limitations by providing through-bond and through-space correlations, creating a detailed connectivity map of the molecule.
Comparing 2D NMR Techniques for Regiochemical Analysis
The strategic application of a combination of 2D NMR experiments is the most robust approach to solving the regiochemical puzzle. Each technique provides a unique piece of structural information.
COSY (Correlation Spectroscopy): Mapping ¹H-¹H Connectivity
The COSY experiment is the workhorse for establishing proton-proton coupling networks within a molecule. It reveals which protons are directly coupled to each other, typically over two to three bonds. In the context of thiocyanation, COSY is invaluable for tracing the connectivity of the aromatic protons, which is the first step in assigning the substitution pattern.
How it works for thiocyanation: By analyzing the cross-peaks in a COSY spectrum, one can identify adjacent protons on the aromatic ring. For example, in a para-substituted thiocyanated phenol, the COSY spectrum would show correlations between the protons ortho to the hydroxyl group and meta to the thiocyanate group, and between the protons meta to the hydroxyl group and ortho to the thiocyanate group, revealing two distinct spin systems.
HSQC (Heteronuclear Single Quantum Coherence): Direct ¹H-¹³C Correlations
The HSQC experiment correlates each proton with the carbon to which it is directly attached (a one-bond correlation). This is a highly sensitive technique that allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum.
How it works for thiocyanation: After establishing the proton connectivity with COSY, the HSQC spectrum allows for the direct assignment of the corresponding carbon signals. This is a crucial step before moving to long-range correlations.
HMBC (Heteronuclear Multiple Bond Correlation): The Key to Unambiguous Assignment
The HMBC experiment is arguably the most powerful tool for determining the regiochemistry of thiocyanation. It reveals correlations between protons and carbons that are two to four bonds away. This long-range connectivity information allows for the "stitching together" of different molecular fragments and, most importantly, for identifying the carbon atom to which the thiocyanate group is attached.
How it works for thiocyanation: The key to identifying the position of the thiocyanate group is to observe a correlation between a proton on the aromatic ring and the carbon of the thiocyanate group (-SC N). The chemical shift of the thiocyanate carbon typically appears around 110-120 ppm. An HMBC cross-peak between an aromatic proton and this carbon provides definitive proof of their proximity and thus the substitution site. For instance, in a para-thiocyanated aniline, the protons ortho to the amino group would show a three-bond correlation to the thiocyanate carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Through-Space Correlations
NOESY and ROESY experiments provide information about protons that are close to each other in space, regardless of whether they are connected through bonds. These techniques are particularly useful for confirming the regiochemistry of ortho-substituted compounds where the substituent and a neighboring proton are in close spatial proximity.
How it works for thiocyanation: In an ortho-thiocyanated phenol, a NOESY or ROESY experiment could potentially show a through-space correlation between the proton on the adjacent carbon and the protons of a substituent on the thiocyanate group if one were present. More commonly, it can help to confirm the relative positions of other substituents in relation to the newly introduced thiocyanate group, thereby solidifying the overall structural assignment.
Data Presentation: A Case Study of Thiocyanated 4-Aminophenol
To illustrate the power of these techniques, let's consider the hypothetical 2D NMR data for the thiocyanation of 4-aminophenol, which could potentially yield 2-thiocyanato-4-aminophenol.
| Proton (¹H) | Chemical Shift (ppm) | COSY Correlations | HSQC Correlation (¹³C ppm) | Key HMBC Correlations (¹³C ppm) | Key NOESY/ROESY Correlations |
| H-3 | 7.20 | H-5 | 118.0 | C-1 (148.0), C-5 (116.0), C-SCN (112.0) | NH₂ |
| H-5 | 6.80 | H-3, H-6 | 116.0 | C-1 (148.0), C-3 (118.0), C-4 (125.0) | H-6 |
| H-6 | 6.95 | H-5 | 119.0 | C-2 (115.0), C-4 (125.0) | H-5, NH₂ |
| NH₂ | 5.10 | - | - | C-4 (125.0), C-3 (118.0) | H-3 |
| OH | 9.50 | - | - | C-1 (148.0), C-2 (115.0), C-6 (119.0) | - |
Analysis of the data:
-
COSY: The correlations between H-3 and H-5, and H-5 and H-6 establish the connectivity of the aromatic protons.
-
HSQC: Each aromatic proton is assigned to its directly attached carbon.
-
HMBC: The crucial correlation is observed between H-3 and the thiocyanate carbon (C-SCN) at 112.0 ppm. This three-bond correlation unambiguously places the thiocyanate group at the C-2 position. Further HMBC correlations from other protons to the surrounding carbons solidify the overall structure.
-
NOESY/ROESY: A correlation between the amino protons (NH₂) and H-3 would provide further evidence for the ortho-positioning of the thiocyanate group relative to the hydroxyl group.
Experimental Protocols
Accurate and high-quality 2D NMR data is essential for reliable structural elucidation. Below are general methodologies for acquiring the key 2D NMR spectra.
Sample Preparation
-
Dissolve 5-10 mg of the purified thiocyanated compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, Acetone-d₆).
-
Filter the solution into a 5 mm NMR tube to remove any particulate matter.
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (≥400 MHz) equipped with a probe capable of performing gradient-enhanced spectroscopy.
1. COSY (gCOSY)
-
Pulse Program: cosygpqf (or equivalent gradient-selected, phase-sensitive sequence)
-
Spectral Width: Set to cover all proton signals.
-
Number of Points (F2): 2048
-
Number of Increments (F1): 256-512
-
Number of Scans: 2-8
-
Relaxation Delay: 1-2 seconds
2. HSQC (gHSQC)
-
Pulse Program: hsqcedetgpsisp2.2 (or equivalent gradient-selected, edited sequence to differentiate CH, CH₂, and CH₃ groups)
-
¹H Spectral Width: Set to cover all proton signals.
-
¹³C Spectral Width: Set to cover all carbon signals (e.g., 0-160 ppm).
-
Number of Points (F2): 1024
-
Number of Increments (F1): 128-256
-
Number of Scans: 4-16
-
Relaxation Delay: 1.5 seconds
-
¹J(C,H) Coupling Constant: Optimized for ~145 Hz.
3. HMBC (gHMBC)
-
Pulse Program: hmbcgplpndqf (or equivalent gradient-selected sequence)
-
¹H Spectral Width: Set to cover all proton signals.
-
¹³C Spectral Width: Set to cover all carbon signals (e.g., 0-200 ppm).
-
Number of Points (F2): 2048
-
Number of Increments (F1): 256-512
-
Number of Scans: 8-64 (HMBC is less sensitive than HSQC)
-
Relaxation Delay: 1.5 seconds
-
Long-Range Coupling Constant (ⁿJ(C,H)): Optimized for 8-10 Hz.
4. NOESY (gNOESY)
-
Pulse Program: noesygpph (or equivalent gradient-selected, phase-sensitive sequence)
-
Spectral Width: Set to cover all proton signals.
-
Number of Points (F2): 2048
-
Number of Increments (F1): 256-512
-
Number of Scans: 8-16
-
Relaxation Delay: 1-2 seconds
-
Mixing Time: 500-800 ms for small molecules.
Visualization of Experimental Workflow and Logic
The following diagrams illustrate the logical workflow for identifying the regiochemistry of thiocyanation using 2D NMR.
Caption: Experimental workflow for regiochemical determination.
Caption: Logical relationships in 2D NMR data interpretation.
Conclusion
The determination of the regiochemistry of thiocyanation is a critical aspect of chemical research and development. While 1D NMR provides valuable initial information, 2D NMR techniques offer a definitive and non-destructive method for unambiguous structure elucidation. A combined approach, utilizing COSY, HSQC, HMBC, and NOESY/ROESY, provides a comprehensive dataset that allows researchers to confidently assign the position of the thiocyanate substituent. The HMBC experiment, in particular, is a powerful tool, as it can directly reveal the connectivity between aromatic protons and the thiocyanate carbon. By following the systematic approach outlined in this guide, researchers can effectively tackle the challenge of determining the regiochemistry of thiocyanated compounds.
A Comparative Guide to the Reactivity of Chlorine Thiocyanate and Thiocyanogen in Electrophilic Thiocyanation
For researchers, scientists, and drug development professionals, understanding the nuances of electrophilic thiocyanating agents is crucial for the strategic synthesis of biologically active molecules and complex organic intermediates. This guide provides an objective comparison of the reactivity of two key reagents: chlorine thiocyanate (ClSCN) and thiocyanogen ((SCN)₂), supported by experimental data and detailed protocols.
Executive Summary
This compound and thiocyanogen are both effective electrophilic reagents for introducing the thiocyanate (-SCN) group into organic molecules. While structurally related, their reactivity profiles exhibit notable differences in terms of electrophilicity, stability, and substrate scope. Thiocyanogen, a pseudohalogen, is generally considered a milder electrophile, reacting readily with highly activated aromatic compounds and alkenes. In contrast, this compound, a mixed halogen-pseudohalogen, is a more reactive and less stable species, capable of reacting with a broader range of substrates, including less activated systems. The choice between these two reagents is often dictated by the nucleophilicity of the substrate, desired reaction conditions, and the need to control selectivity.
Comparative Reactivity Profile
| Feature | This compound (ClSCN) | Thiocyanogen ((SCN)₂) |
| Electrophilicity | Higher | Lower |
| Reactivity | More reactive, reacts with a wider range of substrates. | Less reactive, generally requires activated substrates. |
| Stability | Less stable, often generated in situ for immediate use. Solutions can be unstable. | More stable in solution for days when prepared correctly. Pure form is explosive above 20°C.[1] |
| Reaction with Alkenes | Undergoes electrophilic addition. | Undergoes electrophilic addition, typically in a trans fashion via a thiiranium ion intermediate.[1] |
| Reaction with Arenes | Reacts with a broader range of aromatic compounds. | Primarily reacts with highly activated arenes such as phenols and anilines.[1][2] |
| Side Reactions | Can lead to chlorination of the substrate. Decomposition can occur. | Polymerization to a red-orange polymer is a common side reaction, especially in the presence of light or heat.[1] |
Experimental Data: Thiocyanation of Aromatic Compounds
The following table summarizes the available data on the thiocyanation of representative aromatic compounds with reagents that generate thiocyanogen or a related electrophilic species. It is important to note that direct side-by-side comparisons under identical conditions are scarce in the literature. The data presented here is compiled from various sources to illustrate the general performance of these reagents.
| Substrate | Reagent System | Solvent | Temperature (°C) | Time | Product | Yield (%) | Reference |
| Anisole | (SCN)₂ (electrochemically generated) | Glacial Acetic Acid | Room Temp. | - | 4-Thiocyanatoanisole | >80 | [3] |
| Aniline | (SCN)₂ (electrochemically generated) | Acetonitrile | 25 | - | 4-Thiocyanatoaniline | 95 | [3] |
| Indole | (SCN)₂ (electrochemically generated) | Acetonitrile | - | - | 3-Thiocyanatoindole | - | [3] |
| N,N-Dimethylaniline | ClSCN (in situ from PhICl₂/NH₄SCN) | Dichloromethane | - | - | 4-Thiocyanato-N,N-dimethylaniline | - | [4] |
| Phenol | ClSCN (in situ from PhICl₂/NH₄SCN) | Dichloromethane | - | - | 4-Thiocyanatophenol | - | [4] |
Experimental Protocols
Preparation of a Thiocyanogen Solution
A stable 0.1 M solution of thiocyanogen can be prepared for use in organic synthesis.[1]
Materials:
-
Anhydrous lead(II) thiocyanate (Pb(SCN)₂)
-
Bromine
-
Glacial acetic acid
Procedure:
-
Suspend anhydrous lead(II) thiocyanate in glacial acetic acid.
-
Treat the suspension with a stoichiometric amount of bromine.
-
The oxidation is exothermic and should be controlled.
-
The resulting 0.1 M solution of thiocyanogen is stable for several days.[1]
Alternative Procedure:
-
Suspend lead(II) thiocyanate in methylene chloride at 0°C.
-
Add a solution of bromine in methylene chloride dropwise.
-
Filter the mixture under an inert atmosphere (e.g., argon).
-
The resulting solution of thiocyanogen should be used immediately.
Thiocyanation of Anisole using Electrochemically Generated Thiocyanogen
This protocol describes a highly regioselective method for the thiocyanation of anisole.[3]
Materials:
-
Anisole
-
Ammonium thiocyanate (NH₄SCN)
-
Glacial acetic acid
-
Platinum electrodes
-
Electrolysis cell
Procedure:
-
Prepare a solution of anisole and ammonium thiocyanate in glacial acetic acid.
-
Conduct the electrolysis at a constant potential in an undivided cell with platinum electrodes.
-
The anodic oxidation of the thiocyanate anion generates the thiocyanogen radical (SCN•), which dimerizes to form thiocyanogen ((SCN)₂).[3]
-
The electro-generated thiocyanogen then reacts with anisole.
-
Work-up of the reaction mixture yields 4-thiocyanatoanisole with high selectivity.
Reaction Mechanisms and Regioselectivity
Addition to Alkenes
Both this compound and thiocyanogen add to alkenes via an electrophilic addition mechanism. In the case of thiocyanogen, the reaction is believed to proceed through a bridged thiiranium ion intermediate, which is subsequently opened by the thiocyanate anion, leading to a trans-dithiocyanated product.[1] The regioselectivity of the addition of this compound to unsymmetrical alkenes would be expected to follow Markovnikov's rule, with the more electrophilic sulfur atom adding to the less substituted carbon of the double bond.
Substitution on Arenes
Electrophilic aromatic substitution with both reagents is highly dependent on the nature of the substituents on the aromatic ring. Thiocyanogen is a relatively weak electrophile and therefore requires highly activating groups (e.g., -OH, -NH₂) for the reaction to proceed efficiently.[1][2] The substitution typically occurs at the para position to the activating group, or ortho if the para position is blocked.
This compound is a more potent electrophile and can react with less activated aromatic compounds. The regioselectivity is also governed by the directing effects of the substituents on the aromatic ring.
Stability and Handling Considerations
A significant practical difference between this compound and thiocyanogen lies in their stability. Pure thiocyanogen is a low-melting solid that can explode above 20°C and readily polymerizes.[1] Therefore, it is almost always prepared and used in solution. Solutions of thiocyanogen in non-polar solvents are reasonably stable for several days if stored in the dark and at low temperatures.[1]
This compound is generally less stable than thiocyanogen and is often generated in situ for immediate consumption. Its solutions are also prone to decomposition.
Conclusion
Both this compound and thiocyanogen are valuable reagents for the introduction of the thiocyanate group into organic molecules. Thiocyanogen is a milder, more selective reagent, ideal for reactions with highly activated substrates. This compound, being more electrophilic, offers the potential to thiocyanate a wider range of compounds, including those that are less nucleophilic. The choice of reagent should be carefully considered based on the substrate's reactivity, the desired selectivity, and the practical aspects of reagent preparation and handling. The development of methods for the in situ generation of these reagents, such as electrochemical oxidation for thiocyanogen, offers a convenient and controllable alternative to the handling of these reactive species.
References
advantages of chlorine thiocyanate over other electrophilic thiocyanating agents
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of organic synthesis, the introduction of the thiocyanate (-SCN) group into molecules is a critical transformation, paving the way for the development of novel pharmaceuticals and functional materials. Among the arsenal of electrophilic thiocyanating agents, chlorine thiocyanate (ClSCN) emerges as a highly reactive and regioselective reagent, offering distinct advantages over other commonly employed methods. This guide provides an objective comparison of this compound with alternative reagents, supported by experimental data, to inform the selection of the most effective thiocyanation strategy.
Performance Comparison of Electrophilic Thiocyanating Agents
The choice of a thiocyanating agent significantly impacts reaction efficiency, substrate scope, and regioselectivity. While various reagents have been developed for this purpose, this compound, often generated in situ, demonstrates superior performance in many instances. The following tables summarize the quantitative data for the thiocyanation of representative electron-rich aromatic compounds, phenol and aniline, using different electrophilic thiocyanating systems.
Table 1: Thiocyanation of Phenol
| Thiocyanating Agent/System | Reaction Conditions | Yield (%) | Reference |
| ClSCN (generated in situ from 1-chloro-1,2-benziodoxol-3-(1H)-one and TMSNCS) | CH₂Cl₂, rt, 1h | 92 | [1] |
| (SCN)₂ (from KSCN and NBS) | CH₃CN, rt, 30 min | 85 | [2] |
| Cyanuric Chloride / NH₄SCN | CH₂Cl₂, reflux | 90 (thermal), 92 (ultrasound) | [2][3] |
| N-Thiocyanatosaccharin / FeCl₃ | CH₂Cl₂, 40°C, 0.5h | 94 | [4] |
Table 2: Thiocyanation of Aniline
| Thiocyanating Agent/System | Reaction Conditions | Yield (%) | Reference |
| ClSCN (generated in situ from Trichloroisocyanuric acid/NH₄SCN/wet SiO₂) | CH₂Cl₂, rt | 95 | [5] |
| (SCN)₂ (from KSCN and NBS) | CH₃CN, rt, 30 min | 90 | [2] |
| Cyanuric Chloride / NH₄SCN | CH₂Cl₂, reflux | 88 (thermal), 90 (ultrasound) | [2][3] |
| N-Thiocyanatosaccharin / FeCl₃ | CH₂Cl₂, 40°C, 0.5h | 92 | [4] |
As evidenced by the data, methods for the in situ generation of this compound consistently provide high to excellent yields for the thiocyanation of activated aromatic systems, often under mild reaction conditions and with short reaction times.[1][5]
Key Advantages of this compound
The superiority of this compound as an electrophilic thiocyanating agent can be attributed to several key factors:
-
High Reactivity: this compound is a potent electrophile, enabling the rapid thiocyanation of a broad range of nucleophiles, including electron-rich aromatics, alkenes, and carbanions.[1] This high reactivity often translates to shorter reaction times and milder conditions compared to other reagents.
-
Excellent Regioselectivity: The thiocyanation of aromatic compounds with this compound typically proceeds with high regioselectivity, favoring substitution at the most electron-rich position. For instance, the reaction with phenol predominantly yields the para-substituted product.[1]
-
In Situ Generation: Modern protocols allow for the convenient in situ generation of this compound from stable precursors, such as hypervalent iodine reagents and a thiocyanate source, or from systems like trichloroisocyanuric acid and ammonium thiocyanate.[1][5] This approach avoids the handling of the potentially hazardous and unstable pure reagent.
-
Favorable Reaction Conditions: Many thiocyanation reactions involving in situ generated this compound can be performed at room temperature, which is advantageous for thermally sensitive substrates.[1]
Experimental Protocols
1. Thiocyanation of Phenol using in situ generated this compound from a Hypervalent Iodine Reagent
This protocol is adapted from the work of Yoshimura et al.[1]
-
Materials: 1-chloro-1,2-benziodoxol-3-(1H)-one, (trimethylsilyl)isothiocyanate (TMSNCS), phenol, dichloromethane (CH₂Cl₂).
-
Procedure:
-
To a solution of phenol (1.0 mmol) in CH₂Cl₂ (5 mL) is added 1-chloro-1,2-benziodoxol-3-(1H)-one (1.1 mmol).
-
(Trimethylsilyl)isothiocyanate (1.2 mmol) is added dropwise to the mixture at room temperature.
-
The reaction is stirred at room temperature for 1 hour.
-
Upon completion (monitored by TLC), the reaction mixture is quenched with a saturated aqueous solution of Na₂S₂O₃.
-
The aqueous layer is extracted with CH₂Cl₂ (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 4-thiocyanatophenol.
-
2. Thiocyanation of Aniline using N-Bromosuccinimide and Potassium Thiocyanate
This protocol is a general representation of the NBS/KSCN system.[2]
-
Materials: Aniline, N-Bromosuccinimide (NBS), Potassium Thiocyanate (KSCN), Acetonitrile (CH₃CN).
-
Procedure:
-
To a solution of aniline (1.0 mmol) in CH₃CN (10 mL) is added KSCN (1.2 mmol).
-
The mixture is cooled to 0 °C, and NBS (1.1 mmol) is added portion-wise over 5 minutes.
-
The reaction mixture is stirred at room temperature for 30 minutes.
-
After completion of the reaction, the solvent is removed under reduced pressure.
-
The residue is partitioned between water and ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
-
The crude product is purified by column chromatography to yield 4-thiocyanatoaniline.
-
Reaction Mechanisms and Workflows
The electrophilic thiocyanation of an aromatic compound with this compound proceeds through a classic electrophilic aromatic substitution mechanism.
Caption: Mechanism of electrophilic aromatic thiocyanation.
The experimental workflow for a typical thiocyanation reaction followed by purification is outlined below.
Caption: General experimental workflow for thiocyanation.
Conclusion
For researchers, scientists, and drug development professionals seeking an efficient and selective method for introducing a thiocyanate moiety, this compound presents a compelling option. Its high reactivity, excellent regioselectivity, and the convenience of its in situ generation from stable precursors position it as a superior choice for the thiocyanation of a wide array of substrates, particularly electron-rich aromatic systems. While other methods offer viable alternatives, the performance data suggests that this compound-based protocols can lead to higher yields and more favorable reaction conditions, ultimately accelerating the synthesis of target molecules.
References
- 1. Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. An Efficient Method for Thiocyanation of Aromatic and Heteroaromatic Compounds Using Cyanuric Chloride and Ammonium Thiocyanate under Conventional and Nonconventional Conditions. (2016) | P. Venkanna | 10 Citations [scispace.com]
- 4. Regioselective C-H Thiocyanation of Arenes by Iron(III) Chloride Catalysis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
Validating Thiocyanation Product Structures: An X-ray Crystallography-Based Comparison
For researchers and professionals in drug development and chemical synthesis, unequivocal structural confirmation of novel compounds is paramount. Thiocyanation, the introduction of a thiocyanate (-SCN) functional group, yields products with diverse biological activities and synthetic utility. While various analytical techniques can suggest the formation of a desired thiocyanated product, only single-crystal X-ray crystallography provides definitive, three-dimensional structural elucidation. This guide compares different thiocyanation products whose structures have been rigorously validated by this gold-standard technique, offering detailed experimental protocols and crystallographic data to support future research and development.
Comparison of Crystallographically Validated Thiocyanation Products
The following table summarizes key crystallographic data for a selection of thiocyanation products, showcasing the precision afforded by X-ray diffraction analysis. This data is crucial for understanding the bonding, conformation, and potential intermolecular interactions of these molecules, which in turn can inform their biological activity and material properties.
| Compound Name | Formula | Crystal System | Space Group | Key Bond Lengths (Å) | Key Bond Angles (°) | Ref. |
| Cyclohexylammonium thiocyanate | C₆H₁₁NH₃⁺·SCN⁻ | Monoclinic | P2₁/n | S-C: 1.637, C-N: 1.155 | S-C-N: 179.2 | [1] |
| [Ag(4BP)(SCN)]n | C₁₃H₁₀AgN₂OS | Orthorhombic | Pna2₁ | Ag-S: 2.531, Ag-N: 2.302, S-C: 1.651, C-N: 1.146 | S-C-N: 178.1, Ag-S-Ag: 155.04 | [2] |
| Lead(II) thiocyanate | Pb(SCN)₂ | Monoclinic | P2₁/c | Pb-S: 2.938-3.159, Pb-N: 2.508-2.730, S-C: 1.63-1.66, C-N: 1.14-1.16 | S-C-N: 177.6-179.3 | [3] |
Experimental Protocols
Detailed methodologies are essential for reproducibility and for adapting procedures to new substrates. Below are the protocols for the synthesis and crystallographic analysis of the compared compounds.
Synthesis of Cyclohexylammonium Thiocyanate[1]
A salt metathesis reaction was employed for the synthesis. 100 mmol of sodium thiocyanate (NaSCN) was dissolved in 350 ml of absolute ethanol. Separately, 100 mmol of cyclohexylammonium chloride (C₆H₁₁NH₃⁺Cl⁻) was dissolved in 250 ml of absolute ethanol. The two solutions were combined at room temperature, leading to the precipitation of sodium chloride (NaCl). The precipitate was removed by filtration. The filtrate containing the desired product was then subjected to slow evaporation to yield single crystals suitable for X-ray diffraction. The yield was reported to be nearly 100%.
Synthesis of [Ag(4BP)(SCN)]n[2]
This silver(I) coordination polymer was synthesized by dissolving silver nitrate (AgNO₃), 4-benzoyl pyridine (4BP), and ammonium thiocyanate (NH₄SCN) in a suitable solvent. The resulting clear solution was left for slow evaporation at room temperature. After several days, crystalline forms of the complex suitable for single-crystal X-ray diffraction analysis were formed.
Synthesis of Lead(II) Thiocyanate[3]
Lead(II) acetate trihydrate (Pb(CH₃COO)₂·3H₂O) (200 mg, 0.527 mmol) and potassium thiocyanate (KSCN) (102 mg, 1.054 mmol) were dissolved in water. The solutions were combined, resulting in the formation of a colorless precipitate. To obtain crystals suitable for X-ray diffraction, an acidic aqueous solution of lead acetate was layered with an aqueous solution of potassium thiocyanate.
General Protocol for Single-Crystal X-ray Diffraction Analysis
The following is a generalized workflow for the structural determination of thiocyanation products using single-crystal X-ray crystallography, based on the methodologies described in the cited literature.[1][2][3]
-
Crystal Mounting: A suitable single crystal of the thiocyanation product is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer. Data is collected at a specific temperature (often low temperature, e.g., 100 K or 293 K) using a specific wavelength of X-ray radiation (e.g., Mo Kα or Cu Kα). A series of diffraction images are collected as the crystal is rotated.
-
Data Reduction and Structure Solution: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods.
-
Structure Refinement: The initial structural model is refined against the experimental data. This involves adjusting atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.
-
Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy.
Experimental Workflow for Validation of Thiocyanation Product Structure
The following diagram illustrates the general workflow from synthesis to final structural validation of a thiocyanation product.
References
A Comparative Analysis of the Reaction Kinetics Between Chlorine and Thiocyanate
An objective guide for researchers and drug development professionals on the kinetic studies of chlorine-thiocyanate reactions, with supporting experimental data and methodologies.
The reaction between chlorine and thiocyanate (SCN⁻) is of significant interest in various fields, including water treatment, industrial waste management, and biological systems. The kinetics of this reaction are complex and highly dependent on experimental conditions, leading to a variety of reaction products. This guide provides a comparative overview of the available kinetic data and experimental protocols to aid researchers in understanding and applying this chemistry.
Quantitative Kinetic Data
The reaction between chlorine and thiocyanate has been studied under different conditions, revealing a complex interplay of reactants and intermediates. While direct kinetic studies on the reaction of elemental chlorine (Cl₂) with thiocyanate are not extensively documented in readily available literature, the reaction of chlorine dioxide (ClO₂) with thiocyanate has been thoroughly investigated and serves as a valuable point of comparison.
| Reactants | Rate Law | Rate Constants (at 25 °C) | Activation Parameters | Stoichiometry | Reference |
| ClO₂ + SCN⁻ | -d[ClO₂]/dt = (2k₁ + 2k₂[H⁺])[ClO₂][SCN⁻] | 2k₁ = 0.42 M⁻¹s⁻¹ 2k₂ = 0.52 M⁻²s⁻¹ | ΔH‡ = 66.5 kJ/mol ΔS‡ = -26.3 J/mol | 6ClO₂ + 5SCN⁻ + 8H₂O → 6Cl⁻ + 5CN⁻ + 5SO₄²⁻ + 16H⁺ | [1] |
| Cl₂ + SCN⁻ | Not explicitly determined in cited literature. | Not explicitly determined in cited literature. | Not explicitly determined in cited literature. | Products include (SCN)₂, CN⁻, and SO₄²⁻. Colored soluble and insoluble products are also observed. |
Note: The reaction of chlorine with thiocyanate can also lead to the formation of free cyanide (CN⁻), particularly when the chlorine dose or reaction time is insufficient to completely oxidize the thiocyanate.[2]
Experimental Protocols
A fundamental understanding of the experimental methodologies is crucial for interpreting and reproducing kinetic data. Below are detailed protocols for key experiments cited in the study of chlorine and thiocyanate reactions.
Kinetic Analysis of the Chlorine Dioxide and Thiocyanate Reaction
This protocol is based on the study of the autocatalytic oxidation of thiocyanate by chlorine dioxide.[1]
-
Reagent Preparation:
-
Prepare stock solutions of chlorine dioxide (ClO₂), sodium thiocyanate (NaSCN), and perchloric acid (HClO₄).
-
The ionic strength of the solutions is maintained at 1 M using lithium perchlorate (LiClO₄).
-
-
Kinetic Measurements:
-
Utilize a rapid-scanning stopped-flow spectrophotometer to monitor the reaction progress.
-
Maintain a constant temperature of 25 °C for all experiments.
-
Mix solutions of ClO₂ and SCN⁻ under pseudo-first-order conditions (with SCN⁻ in large excess).
-
Monitor the disappearance of ClO₂ at its absorbance maximum.
-
Acquire multiwavelength data to identify reaction intermediates, such as thiocyanogen ((SCN)₂).
-
-
Data Analysis:
-
Determine the pseudo-first-order rate constants from the exponential decay of the ClO₂ absorbance.
-
Plot the pseudo-first-order rate constants against the concentration of SCN⁻ to determine the second-order rate constants.
-
Analyze the data using a proposed multi-step reaction mechanism and computational simulations to validate the model.
-
Product Identification
-
Ion Chromatography:
-
Use ion chromatography to identify and quantify the final reaction products, such as chloride (Cl⁻), cyanide (CN⁻), and sulfate (SO₄²⁻).[1]
-
-
Ion-Selective Electrodes:
-
Employ ion-selective electrodes as an alternative method for the quantification of specific ions like chloride and cyanide.[1]
-
Visualizing Reaction Pathways and Workflows
Experimental Workflow for Kinetic Studies
The following diagram illustrates a typical experimental workflow for studying the kinetics of the reaction between an oxidizing agent and thiocyanate.
Caption: A generalized workflow for kinetic studies.
Proposed Reaction Mechanism for Chlorine Dioxide and Thiocyanate
The reaction between chlorine dioxide and thiocyanate is proposed to proceed through a multi-step mechanism involving the formation of thiocyanogen as a key intermediate.[1]
Caption: Simplified mechanism of thiocyanate oxidation.
References
A Comparative Guide to the Reactivity of Electrophilic Thiocyanating Agents: A Computational and Experimental Perspective
For Researchers, Scientists, and Drug Development Professionals
The introduction of the thiocyanate (-SCN) moiety into organic molecules is a critical transformation in the synthesis of a wide array of biologically active compounds and functional materials. The reactivity of the thiocyanating agent employed is a key determinant of the reaction's success, influencing yield, selectivity, and substrate scope. This guide provides a comparative analysis of the reactivity of common electrophilic thiocyanating agents, supported by computational data and a detailed experimental protocol for practical validation.
Computational Comparison of Reactivity
The electrophilicity of a thiocyanating agent is a primary indicator of its reactivity. In computational chemistry, the energy of the Lowest Unoccupied Molecular Orbital (LUMO) serves as a robust descriptor of a molecule's ability to accept electrons. A lower LUMO energy corresponds to a higher electrophilicity and, consequently, greater reactivity.
To provide a quantitative comparison, Density Functional Theory (DFT) calculations can be employed to determine the LUMO energies of various N-thiocyanating agents. The following table summarizes hypothetical LUMO energy values for common reagents, calculated at a representative level of theory (e.g., B3LYP/6-31G*). It is important to note that these are illustrative values and actual computational studies are required for definitive data.
Table 1: Calculated LUMO Energies of Common Electrophilic Thiocyanating Agents
| Thiocyanating Agent | Structure | Hypothetical LUMO Energy (eV) | Relative Reactivity |
| N-Thiocyanatosuccinimide (NTS) | Succinimide backbone | -1.5 | Moderate |
| N-Thiocyanatophthalimide (NTP) | Phthalimide backbone | -1.7 | Moderate-High |
| N-Thiocyanatosaccharin | Saccharin backbone | -2.1 | High |
| N-Thiocyanato-dibenzenesulfonimide | Dibenzenesulfonimide backbone | -2.5 | Very High |
Lower LUMO energy indicates higher electrophilicity and reactivity.
The trend suggested by this hypothetical data indicates that the reactivity of N-thiocyanating agents can be tuned by modifying the electron-withdrawing nature of the backbone. The highly electron-withdrawing sulfonimide groups in N-thiocyanatosaccharin and N-thiocyanato-dibenzenesulfonimide are expected to result in a more electrophilic sulfur atom in the S-C≡N group, leading to enhanced reactivity compared to the imide-based NTS and NTP.
Experimental Protocol for Reactivity Comparison
To experimentally validate the computational predictions, a standardized kinetic study can be performed. This protocol outlines a method to compare the relative rates of thiocyanation of a model substrate, such as indole, with different thiocyanating agents.
Objective: To determine the relative reactivity of various electrophilic thiocyanating agents by monitoring the rate of consumption of a common substrate.
Materials:
-
Indole (or another suitable electron-rich aromatic substrate)
-
N-Thiocyanatosuccinimide (NTS)
-
N-Thiocyanatophthalimide (NTP)
-
N-Thiocyanatosaccharin
-
N-Thiocyanato-dibenzenesulfonimide
-
Acetonitrile (or another suitable aprotic solvent)
-
Internal standard (e.g., dodecane) for GC/HPLC analysis
-
Reaction vials, magnetic stirrer, and thermostat.
Procedure:
-
Solution Preparation:
-
Prepare stock solutions of indole (e.g., 0.1 M) and the internal standard in acetonitrile.
-
Prepare individual stock solutions of each thiocyanating agent (e.g., 0.1 M) in acetonitrile.
-
-
Reaction Setup:
-
In a series of reaction vials, add a specific volume of the indole stock solution and the internal standard solution.
-
Place the vials in a thermostat-controlled reaction block set to a constant temperature (e.g., 25 °C) and stir.
-
-
Initiation and Monitoring:
-
To initiate each reaction, add an equimolar amount of the respective thiocyanating agent stock solution to each vial at time t=0.
-
At regular time intervals (e.g., 5, 15, 30, 60, 120 minutes), withdraw an aliquot from each reaction mixture.
-
Quench the reaction immediately by diluting the aliquot with a suitable solvent.
-
-
Analysis:
-
Analyze the quenched aliquots by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Determine the concentration of the remaining indole by comparing its peak area to that of the internal standard.
-
-
Data Analysis:
-
Plot the concentration of indole versus time for each thiocyanating agent.
-
Determine the initial rate of reaction for each agent from the slope of the concentration-time curve at t=0.
-
Compare the initial rates to establish the relative reactivity of the thiocyanating agents.
-
Visualizing Workflows and Mechanisms
Diagram 1: Computational Workflow
Caption: A flowchart illustrating the computational workflow for comparing thiocyanating agent reactivity.
Diagram 2: Experimental Workflow
Caption: A schematic of the experimental procedure for comparing the reactivity of thiocyanating agents.
Diagram 3: General Mechanism of Electrophilic Aromatic Thiocyanation
Caption: A simplified representation of the electrophilic aromatic thiocyanation mechanism.
Conclusion
The reactivity of electrophilic thiocyanating agents is a crucial parameter in the design of efficient synthetic routes. This guide demonstrates that a synergistic approach, combining computational predictions with experimental validation, provides a powerful toolkit for researchers. The illustrative computational data suggests a clear reactivity trend based on the electron-withdrawing capacity of the agent's backbone. The provided experimental protocol offers a practical means to confirm these trends and to select the optimal thiocyanating agent for a specific synthetic challenge, thereby accelerating research and development in medicinal and materials chemistry.
A Comparative Guide to the Electrophilicity of Thiocyanating Reagents for Drug Development and Research
For researchers, scientists, and drug development professionals, the selection of an appropriate thiocyanating reagent is crucial for the successful synthesis of therapeutic agents and other bioactive molecules. The electrophilicity of these reagents directly influences their reactivity, selectivity, and suitability for various substrates. This guide provides a comprehensive comparison of common thiocyanating reagents, supported by experimental and computational methodologies for their assessment.
Introduction to Electrophilic Thiocyanation
Electrophilic thiocyanation is a fundamental reaction in organic synthesis, enabling the introduction of the thiocyanate (-SCN) group onto a variety of nucleophilic substrates. The thiocyanate moiety is a valuable synthon, serving as a precursor for the synthesis of thiols, thioethers, and other sulfur-containing functional groups prevalent in many pharmaceutical compounds. The reactivity of a thiocyanating reagent is governed by the electrophilicity of the sulfur atom in the SCN group. A more electrophilic sulfur atom will react more readily with nucleophiles.
This guide focuses on the comparative assessment of commonly employed electrophilic thiocyanating reagents, including N-thiocyanatosuccinimide (NTS), N-thiocyanatosaccharin, and N-thiocyanato-dibenzenesulfonimide. Additionally, we will discuss methods for the in situ generation of electrophilic thiocyanating species.
Quantitative Assessment of Electrophilicity
A quantitative understanding of the electrophilicity of different thiocyanating reagents is essential for reaction optimization and predicting reactivity. Two primary approaches for this assessment are detailed below: experimental kinetic studies and computational calculations.
Data Presentation
The following table summarizes the key parameters for comparing the electrophilicity of various thiocyanating reagents. The data can be populated using the experimental and computational protocols described in the subsequent sections.
| Thiocyanating Reagent | Structure | Mayr's Electrophilicity Parameter (E) (if available) | Relative Reaction Rate (k_rel) | Computational Electrophilicity Index (ω) (eV) |
| N-Thiocyanatosuccinimide (NTS) |
| To be determined | To be determined | To be determined |
| N-Thiocyanatosaccharin |
| To be determined | To be determined | To be determined |
| N-Thiocyanato-dibenzenesulfonimide |
| To be determined | To be determined | To be determined |
| Thiocyanogen Chloride (ClSCN) | Cl-S-C≡N | To be determined | To be determined | To be determined |
Experimental Protocols for Assessing Electrophilicity
Competitive Thiocyanation Monitored by ¹H NMR Spectroscopy
This method allows for the direct comparison of the relative reactivity of two different thiocyanating reagents towards a common nucleophile.
Protocol:
-
Reactant Preparation:
-
Prepare a stock solution of a suitable nucleophilic substrate (e.g., 1-methylindole) in a deuterated solvent (e.g., CDCl₃ or CD₃CN) of known concentration (e.g., 0.1 M).
-
Prepare individual stock solutions of the two thiocyanating reagents to be compared (e.g., NTS and N-thiocyanatosaccharin) in the same deuterated solvent, each at a known concentration (e.g., 0.1 M).
-
-
Reaction Setup:
-
In an NMR tube, combine a precise volume of the nucleophile stock solution with precise and equimolar volumes of the two thiocyanating reagent stock solutions.
-
Include an internal standard with a known concentration and a distinct NMR signal that does not overlap with reactant or product signals (e.g., 1,3,5-trimethoxybenzene).
-
-
NMR Analysis:
-
Acquire a ¹H NMR spectrum of the mixture at time t=0.
-
Monitor the reaction progress by acquiring subsequent ¹H NMR spectra at regular time intervals.
-
Integrate the signals corresponding to the starting nucleophile and the two thiocyanated products.
-
-
Data Analysis:
-
Calculate the concentration of each product at each time point relative to the internal standard.
-
The ratio of the concentrations of the two products at a given time point reflects the relative rates of the two competing reactions.
-
The relative reactivity (k_rel) can be determined from the ratio of the product formation rates.
-
Kinetic Studies of Individual Thiocyanation Reactions by ¹H NMR
This protocol determines the absolute rate constant for the reaction of a single thiocyanating reagent with a nucleophile.
Protocol:
-
Reactant Preparation:
-
Prepare a stock solution of the nucleophile (e.g., indole) and the thiocyanating reagent (e.g., NTS) in a deuterated solvent at known concentrations.
-
-
Reaction Setup:
-
In a thermostated NMR tube, mix the reactant solutions. It is often desirable to have one reactant in excess to ensure pseudo-first-order kinetics.
-
-
NMR Analysis:
-
Acquire ¹H NMR spectra at regular time intervals, monitoring the disappearance of the nucleophile signal and the appearance of the product signal.
-
-
Data Analysis:
-
Plot the concentration of the limiting reactant versus time.
-
Determine the reaction order and calculate the rate constant (k) by fitting the data to the appropriate integrated rate law.
-
Computational Protocol for Determining Electrophilicity Index
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for predicting the electrophilicity of molecules.[1] The global electrophilicity index (ω), as defined by Parr, is a widely accepted measure.[1]
Protocol:
-
Structure Optimization:
-
The 3D structures of the thiocyanating reagents are built and optimized using a suitable level of theory, such as B3LYP with a 6-31G(d) basis set.[1]
-
-
Energy Calculations:
-
The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are calculated for the optimized structures.
-
-
Electrophilicity Index Calculation:
-
The electronic chemical potential (μ) and chemical hardness (η) are calculated from the HOMO and LUMO energies:
-
μ ≈ (E_HOMO + E_LUMO) / 2
-
η ≈ (E_LUMO - E_HOMO)
-
-
The global electrophilicity index (ω) is then calculated using the formula:
-
ω = μ² / (2η)
-
-
A higher value of ω indicates a greater electrophilicity of the reagent.
Visualizing Experimental Workflows
The following diagrams illustrate the workflows for the experimental assessment of electrophilicity.
Logical Relationship of Electrophilicity Assessment
The following diagram illustrates the relationship between experimental and computational approaches to assessing electrophilicity.
Conclusion
The selection of an appropriate thiocyanating reagent is a critical decision in the synthesis of sulfur-containing molecules. While qualitative descriptions of reactivity are available, a quantitative assessment of electrophilicity provides a more robust basis for reagent choice. The experimental and computational protocols outlined in this guide offer systematic approaches to generating comparative data. By determining relative reaction rates or computational electrophilicity indices, researchers can make more informed decisions, leading to improved reaction outcomes and the efficient development of novel therapeutics and other valuable compounds.
References
A Comparative Guide to Modern Electrophilic Thiocyanation Methods
For Researchers, Scientists, and Drug Development Professionals
The introduction of the thiocyanate (-SCN) group into organic molecules is a critical transformation in the synthesis of a wide array of biologically active compounds and versatile synthetic intermediates.[1][2] This guide provides a comparative overview of modern electrophilic thiocyanation methods, with a focus on mechanochemical, photochemical, and electrochemical approaches, alongside widely used conventional methods. Experimental data is summarized for objective comparison, and detailed protocols for key experiments are provided.
Comparison of Modern Electrophilic Thiocyanation Methods
The choice of a thiocyanation method often depends on factors such as substrate scope, desired regioselectivity, reaction conditions, and scalability. This section compares the performance of different modern methods.
Mechanochemical Thiocyanation
Mechanochemical methods offer a green and efficient alternative to solvent-based reactions. These reactions are typically performed in a ball mill, where mechanical energy initiates the chemical transformation.
Key Features:
-
Solvent-free: Reduces environmental impact and simplifies work-up.[3]
-
Rapid reaction times: Often completed within minutes to a few hours.[3]
-
Mild conditions: Generally performed at room temperature.
Table 1: Mechanochemical Thiocyanation of Indoles and Anilines
| Entry | Substrate | Reagents | Conditions | Time | Yield (%) | Reference |
| 1 | N-Methylindole | NCS, NaSCN, SiO₂ | 30 Hz | 15 min | 95 | [1] |
| 2 | Indole | NCS, NaSCN, SiO₂ | 30 Hz | 15 min | 92 | [1] |
| 3 | 5-Bromoindole | NCS, NaSCN, SiO₂ | 30 Hz | 15 min | 94 | [1] |
| 4 | Aniline | (NH₄)₂S₂O₈, NH₄SCN, SiO₂ | 25 Hz | 1 h | 67 | [3] |
| 5 | 2-Nitroaniline | (NH₄)₂S₂O₈, NH₄SCN, SiO₂ | 25 Hz | 1 h | 92 | [3] |
| 6 | 4-Chloroaniline | (NH₄)₂S₂O₈, NH₄SCN, SiO₂ | 25 Hz | 1 h | 85 | [3] |
Photochemical Thiocyanation
Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, enabling reactions to proceed under mild conditions with high selectivity.
Key Features:
-
Mild conditions: Utilizes visible light at room temperature.[4]
-
High regioselectivity: Can achieve selective functionalization of specific C-H bonds.
-
Green oxidant: Often employs air or oxygen as the terminal oxidant.[4]
Table 2: Photocatalytic Thiocyanation of Indoles and Other Heterocycles
| Entry | Substrate | Photocatalyst | Thiocyanating Agent | Solvent | Time | Yield (%) | Reference |
| 1 | Indole | Rose Bengal | NH₄SCN | MeCN | 12 h | 92 | [4] |
| 2 | N-Methylindole | Rose Bengal | NH₄SCN | MeCN | 12 h | 95 | [4] |
| 3 | 2-Phenylindole | Rose Bengal | NH₄SCN | MeCN | 12 h | 89 | [4] |
| 4 | Imidazo[1,2-a]pyridine | Eosin Y | NH₄SCN | MeCN | 2 h | 94 | [5] |
| 5 | 2-Phenylimidazo[1,2-a]pyridine | Eosin Y | NH₄SCN | MeCN | 2 h | 91 | [5] |
Electrochemical Thiocyanation
Electrosynthesis offers a reagent-free activation method, where an electric current drives the desired chemical transformation. This approach avoids the use of chemical oxidants, making it an environmentally friendly option.
Key Features:
-
Oxidant-free: The anode serves as the oxidant.[5]
-
High functional group tolerance: Can be applied to a wide range of substrates.
-
Controllable reactivity: Reaction parameters can be finely tuned by adjusting the electrochemical conditions.
Table 3: Electrochemical Thiocyanation of Anilines and Heterocycles
| Entry | Substrate | Electrolyte | Electrode | Solvent | Conditions | Yield (%) | Reference |
| 1 | Aniline | NH₄SCN | Graphite | MeCN | Constant current | 75 | [5] |
| 2 | 4-Methylaniline | NH₄SCN | Graphite | MeCN | Constant current | 82 | [5] |
| 3 | Indole | NH₄SCN | Pt | MeCN | Constant potential | 95 | [5] |
| 4 | Pyrrole | NH₄SCN | Pt | MeCN | Constant potential | 88 | [5] |
| 5 | 1,3,5-Trimethoxybenzene | NH₄SCN | Glassy Carbon | MeCN/AcOH | Constant current | 91 | [5] |
Conventional Electrophilic Thiocyanation
Traditional methods often rely on the in situ generation of an electrophilic thiocyanating agent from a thiocyanate salt and an N-halo compound.
Key Features:
-
Readily available reagents: Utilizes common and inexpensive chemicals.[1]
-
Good to excellent yields: Generally provides high product yields.
-
Versatile: Applicable to a wide range of aromatic and heteroaromatic compounds.
Table 4: Conventional Thiocyanation using NBS/KSCN
| Entry | Substrate | Solvent | Temperature | Time | Yield (%) | Reference |
| 1 | Aniline | Ethanol | Room Temp. | 10 min | 98 | [1] |
| 2 | 4-Methoxyaniline | Ethanol | Room Temp. | 15 min | 95 | [1] |
| 3 | 2-Chloroaniline | Ethanol | Room Temp. | 20 min | 92 | [1] |
| 4 | N,N-Dimethylaniline | Ethanol | Room Temp. | 30 min | 88 | [1] |
Experimental Protocols
This section provides detailed methodologies for representative experiments from the compared methods.
General Procedure for Mechanochemical Thiocyanation of Indoles
A mixture of the indole (1.0 mmol), NaSCN (1.1 mmol), and N-chlorosuccinimide (NCS, 1.0 mmol) is added to a 5 mL stainless steel milling jar containing 300 mg of silica gel and one 10 mm stainless steel ball. The jar is placed in a mixer mill and agitated at a frequency of 30 Hz for 15 minutes. After the reaction, the solid mixture is directly purified by column chromatography on silica gel to afford the desired 3-thiocyanatoindole.[1]
General Procedure for Visible-Light-Promoted C-3 Thiocyanation of Indoles
To a screw-capped vial is added the indole (0.2 mmol), ammonium thiocyanate (0.4 mmol), and Rose Bengal (2 mol %). The vial is then charged with acetonitrile (2 mL) and stirred under an air atmosphere (balloon) at room temperature. The reaction mixture is irradiated with a compact fluorescent lamp (23 W) for 12 hours. After completion of the reaction, the solvent is evaporated under reduced pressure, and the residue is purified by column chromatography on silica gel.[4]
General Procedure for Electrochemical Thiocyanation of Anilines
In an undivided three-necked flask (25 mL) equipped with a graphite anode (1.5 cm x 1.5 cm) and a platinum foil cathode (1.5 cm x 1.5 cm), the aniline (1.0 mmol) and ammonium thiocyanate (2.0 mmol) are dissolved in acetonitrile (15 mL). The electrolysis is carried out at a constant current of 10 mA at room temperature with stirring. The progress of the reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.[5]
General Procedure for Thiocyanation of Anilines using NBS and KSCN
To a stirred solution of the aniline (1.0 mmol) and potassium thiocyanate (2.0 mmol) in ethanol (10 mL) at room temperature, N-bromosuccinimide (1.0 mmol) is added portion-wise over 5 minutes. The reaction mixture is stirred at room temperature for the appropriate time as indicated in Table 4. After completion of the reaction, the solvent is evaporated, and the residue is extracted with ethyl acetate. The organic layer is washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.[1]
Mechanistic Pathways and Experimental Workflows
The following diagrams illustrate the general mechanism of electrophilic thiocyanation and the experimental workflows for the discussed methods.
Caption: General mechanism of electrophilic aromatic thiocyanation.
Caption: Workflow for mechanochemical thiocyanation.
Caption: Workflow for photocatalytic thiocyanation.
Caption: Workflow for electrochemical thiocyanation.
References
- 1. An Efficient and Eco-Friendly Procedure for Electrophilic Thiocyanation of Anilines and 1-(Substituted benzylidene)-2-phenyl Hydrazines [mdpi.com]
- 2. chemrevlett.com [chemrevlett.com]
- 3. Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in photochemical and electrochemically induced thiocyanation: a greener approach for SCN-containing compound formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in photochemical and electrochemically induced thiocyanation: a greener approach for SCN-containing compound formation - RSC Advances (RSC Publishing) DOI:10.1039/D1RA09060G [pubs.rsc.org]
Safety Operating Guide
Mitigating Extreme Hazards: Proper Disposal Procedures for Chlorine and Thiocyanate Waste Streams
For Immediate Attention: Direct mixing of chlorine-containing compounds (such as bleach) with thiocyanate salts results in a violent reaction that generates highly toxic gases, including cyanogen chloride, hydrogen cyanide, and chloramine.[1][2][3] Under no circumstances should these chemicals be combined in a waste container. This guide provides essential safety and logistical information for the proper handling and disposal of separate waste streams containing these incompatible chemicals.
Core Safety Mandate: Segregation of Waste Streams
The fundamental principle for the safe disposal of chlorine and thiocyanate-containing materials is strict segregation. Due to their violent reactivity, these substances must be managed as separate waste streams from the point of generation through to final disposal.
Quantitative Hazard Data
The primary hazards associated with mixing chlorine and thiocyanate compounds are the rapid generation of toxic gases. While specific quantitative reaction rates can vary based on concentrations and temperature, the qualitative danger is consistently highlighted across safety protocols.
| Component | Incompatible with | Result of Mixing | Key Hazards |
| Thiocyanate Salts (e.g., Sodium, Potassium, Guanidine Thiocyanate) | Chlorine & Hypochlorite (Bleach), Strong Acids, Strong Oxidizers, Metals | Violent reaction, release of toxic gases.[1][2][3] | Production of Cyanogen Chloride, Hydrogen Cyanide, Chloramine gas; potential for explosion.[1][2][3] |
| Chlorine / Hypochlorite | Thiocyanate Salts , Acids, Ammonia, Organic Compounds, Reducing Agents, Metals | Violent reaction, release of toxic gases.[1][2] | Production of Chlorine gas, Chloramine, and other hazardous compounds.[1][2] |
Experimental Protocol: Risk Assessment and Waste Stream Identification
Before beginning any work that may generate waste containing either chlorine or thiocyanate, a thorough risk assessment must be conducted. This protocol outlines the necessary steps for identifying and managing these waste streams.
Objective: To ensure the safe segregation and disposal of chlorine- and thiocyanate-containing waste by correctly identifying and labeling waste streams at the point of generation.
Methodology:
-
Chemical Inventory Review:
-
Identify all protocols that use thiocyanate salts (e.g., guanidine thiocyanate in lysis buffers for DNA/RNA extraction) or chlorine/hypochlorite solutions (e.g., bleach for decontamination).
-
Consult the Safety Data Sheet (SDS) for every chemical to be used to confirm its composition and reactivity.
-
-
Waste Stream Labeling:
-
Prepare dedicated, clearly labeled hazardous waste containers for each waste stream before starting the experiment.
-
Labels must include:
-
"Hazardous Waste"
-
The full chemical name of the contents (e.g., "Aqueous waste with Guanidine Thiocyanate")
-
A clear warning: "DO NOT MIX WITH BLEACH OR OTHER OXIDIZERS" for thiocyanate waste.
-
A clear warning: "DO NOT MIX WITH THIOCYANATES, ACIDS, OR AMMONIA" for chlorine/hypochlorite waste.
-
-
-
Personal Protective Equipment (PPE) Check:
Disposal Procedures: Step-by-Step Guidance
Procedure 1: Disposal of Thiocyanate-Containing Waste
-
Segregation: Collect all waste containing thiocyanate salts into a designated, properly labeled hazardous waste container.
-
pH Adjustment (if required by institutional policy): For aqueous thiocyanate solutions, some institutional guidelines may recommend neutralization.[4] If permitted, adjust the pH to be between 6.0 and 8.0 using a suitable acid or base. Perform this step slowly and in a fume hood.
-
Container Management: Keep the waste container securely sealed when not in use.[4]
-
Final Disposal: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste contractor. Do not pour thiocyanate waste down the drain unless explicitly permitted by local regulations and your institution's EHS for very dilute, neutralized solutions.[6][7]
Procedure 2: Disposal of Chlorine/Hypochlorite-Containing Waste
-
Segregation: Collect all waste containing chlorine or hypochlorite into its own designated, properly labeled hazardous waste container.
-
Avoid Acidification: Never add acid to chlorine/hypochlorite waste, as this will generate toxic chlorine gas.[1][2]
-
Container Management: Store the waste container in a well-ventilated area, away from incompatible materials. Keep the container tightly sealed.
-
Final Disposal: Consult your institution's EHS for specific instructions. Minor residues of dilute aqueous hypochlorite solutions may be permissible for drain disposal with copious amounts of water, but this must be confirmed with your local EHS and wastewater authority.[6]
Logical Workflow for Waste Segregation and Disposal
The following diagram illustrates the critical decision-making process for handling waste from experiments involving chlorine or thiocyanate compounds.
Caption: Waste segregation workflow for chlorine and thiocyanate.
Disclaimer: This document provides general guidance. Researchers must consult their institution's specific safety protocols and local regulations for hazardous waste disposal. Always refer to the Safety Data Sheet (SDS) for detailed information on chemical hazards and handling.
References
- 1. amherst.edu [amherst.edu]
- 2. researchsafety.northwestern.edu [researchsafety.northwestern.edu]
- 3. Chlorine Bleach Safety (Incompatible Chemicals) – Laboratory Safety [wp.stolaf.edu]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. fishersci.com [fishersci.com]
- 6. su.se [su.se]
- 7. forensicresources.org [forensicresources.org]
Essential Safety and Logistical Information for Handling Chlorine Thiocyanate
I. Understanding the Hazards
Chlorine Thiocyanate is a reactive chemical that requires careful handling due to its potential for hazardous reactions and decomposition. The interaction of thiocyanates with chlorine can yield various products, the nature of which can be influenced by the specific experimental conditions. Reactions have been observed to produce colored soluble compounds and insoluble solid products.
Crucially, the decomposition of thiocyanate-containing compounds can release hazardous substances. Thermal decomposition may produce hydrogen sulfide (H₂S) and sulfur.[1][2] Furthermore, the reaction between thiocyanates and chlorine can lead to the formation of free cyanide (CN⁻), a highly toxic substance.[3][4]
II. Personal Protective Equipment (PPE)
Given the hazardous nature of this compound and its potential decomposition products, a stringent PPE protocol is mandatory. The following table summarizes the recommended personal protective equipment.
| Body Part | Recommended PPE | Specifications |
| Eyes/Face | Chemical safety goggles and a full-face shield | Goggles should be non-ventilated to protect against vapors and splashes. A face shield provides an additional layer of protection.[5] |
| Skin | Chemical-resistant gloves, lab coat, and apron | Gloves should be made of neoprene or butyl rubber. Ensure clothing provides full coverage of arms and legs.[6] |
| Respiratory | Chemical cartridge respirator or Self-Contained Breathing Apparatus (SCBA) | Use a respirator with cartridges appropriate for chlorine gas and acid gases.[7] In situations with a potential for high concentrations or in poorly ventilated areas, an SCBA is necessary.[5][6] |
III. Safe Handling and Operational Plan
A systematic approach to handling this compound is essential to minimize risk. The following workflow outlines the key steps for safe operation.
Experimental Protocol: Step-by-Step Guidance
-
Preparation :
-
Always work within a certified chemical fume hood to ensure adequate ventilation.
-
Before handling the substance, put on all required PPE as detailed in the table above.
-
Confirm that an emergency eyewash station and safety shower are unobstructed and have been recently tested.[5]
-
-
Handling :
-
When weighing and transferring this compound, do so carefully to avoid creating dust or aerosols.
-
Store and handle this compound away from incompatible materials such as acids, strong bases, and oxidizing agents to prevent vigorous reactions.[8]
-
During any experimental procedure, continuously monitor for any signs of a hazardous reaction, such as the evolution of gas, a rapid temperature change, or an unexpected color change.
-
-
Post-Handling and Decontamination :
-
After the procedure is complete, thoroughly decontaminate all glassware and equipment that came into contact with this compound.
-
Properly remove and dispose of PPE to prevent cross-contamination.
-
Wash hands and any exposed skin thoroughly with soap and water.
-
IV. Disposal Plan
The disposal of this compound and any resulting waste must be handled with extreme care due to its hazardous nature.
-
Waste Collection : Collect all waste containing this compound in clearly labeled, sealed containers.
-
Consultation : It is imperative to consult with your institution's Environmental Health and Safety (EHS) department or an authorized waste management service for specific disposal protocols.[9]
-
Do Not :
-
Do not dispose of this compound down the drain.
-
Do not mix with incompatible waste streams, particularly acidic waste, which could liberate toxic gases.
-
References
- 1. onepetro.org [onepetro.org]
- 2. researchgate.net [researchgate.net]
- 3. Effects of thiocyanate on the formation of free cyanide during chlorination and ultraviolet disinfection of publicly owned treatment works secondary effluent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tdi.texas.gov [tdi.texas.gov]
- 6. Chlorination Safety Protocols & PPE for Water Disinfection | PTS [pipetestingservices.co.uk]
- 7. CCOHS: Chlorine [ccohs.ca]
- 8. fishersci.com [fishersci.com]
- 9. biolabo.fr [biolabo.fr]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

